PF-5274857
描述
属性
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNTTZIOTWDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719132 | |
| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373615-35-0 | |
| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-5274857
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma. This compound exerts its therapeutic effect by binding to Smo and inhibiting its function, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of oncogenic target genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data on the compound's potency and activity are also presented.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3][4][5] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the 12-transmembrane protein Patched (PTCH) tonically inhibits the 7-transmembrane protein Smoothened (Smo). This inhibition prevents Smo from translocating to the primary cilium, a key organelle for Hh signal transduction. Consequently, the transcription factor Glioma-associated oncogene (Gli) is held in a cytoplasmic complex with Suppressor of fused (Sufu). Within this complex, Gli is phosphorylated by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β), leading to its proteolytic cleavage into a repressor form (GliR). GliR then translocates to the nucleus and suppresses the transcription of Hh target genes.
Upon binding of an Hh ligand to PTCH, the inhibition of Smo is relieved. Smo then translocates to the primary cilium and becomes activated. Activated Smo leads to the dissociation of the Gli-Sufu complex and prevents the proteolytic processing of Gli into its repressor form. The full-length Gli activator form (GliA) then translocates to the nucleus, where it induces the expression of target genes that regulate cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[4]
This compound: A Potent and Selective Smoothened Antagonist
This compound is a small molecule inhibitor designed to specifically target the Smoothened receptor. Its primary mechanism of action is to bind to Smo and prevent its activation, even in the presence of an activating Hh signal. This blockade of Smo function effectively shuts down the entire downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of tumor growth.[1][2]
Quantitative Data on Potency and Efficacy
The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| Ki (Binding Affinity for Smo) | 4.6 ± 1.1 nmol/L | Radioligand Binding Assay | [1][2] |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Gli1-Luciferase Reporter Assay | [1][2] |
| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Medulloblastoma Mouse Model | [1][2] |
Table 1: In Vitro and In Vivo Potency of this compound
| Pharmacokinetic Parameter | Observation | Species | Reference |
| Oral Bioavailability | Orally available | Preclinical species | [1][2] |
| Metabolic Stability | Metabolically stable in vivo | Preclinical species | [1][2] |
| Blood-Brain Barrier Penetration | Effectively penetrates the BBB | Mice | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathway and Experimental Workflows
Hedgehog Signaling Pathway and the Action of this compound
The following diagram illustrates the Hedgehog signaling pathway and the point of intervention for this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow for In Vitro Potency Determination
The following diagram outlines the general workflow for determining the in vitro potency of this compound.
Caption: Workflow for determining the in vitro potency of this compound.
Detailed Experimental Protocols
Smoothened Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the Smoothened receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells overexpressing the human Smoothened receptor (e.g., HEK293-Smo) in appropriate media.
-
Harvest cells and homogenize in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled Smoothened antagonist (e.g., [³H]-vismodegib).
-
Add increasing concentrations of this compound to the wells.
-
Add the prepared cell membranes to each well.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gli1-Luciferase Reporter Assay
This assay measures the functional inhibition of the Hedgehog pathway by this compound.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Treat the cells with increasing concentrations of this compound.
-
Stimulate the Hedgehog pathway by adding a known agonist, such as a purified Shh ligand or a Smo agonist (e.g., SAG).
-
Incubate the cells for a sufficient period to allow for luciferase expression (typically 24-48 hours).
-
-
Data Analysis:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy in an Orthotopic Medulloblastoma Xenograft Model
This protocol outlines the general steps for evaluating the anti-tumor activity of this compound in a mouse model of medulloblastoma.
-
Cell Culture and Implantation:
-
Culture a human medulloblastoma cell line (e.g., Daoy) that is known to have an activated Hedgehog pathway.
-
Surgically implant the tumor cells into the cerebellum of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to establish and grow to a palpable size.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., a solution or suspension).
-
Administer this compound to the tumor-bearing mice at various dose levels, typically once daily by oral gavage.
-
Include a control group of mice that receives only the vehicle.
-
-
Efficacy Evaluation:
-
Monitor tumor growth over time by measuring tumor volume with calipers or through in vivo imaging (e.g., bioluminescence or MRI if the tumor cells are engineered to express a reporter).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of Hedgehog pathway inhibition, such as the expression of Gli1 mRNA or protein.
-
Perform a survival analysis to determine if this compound treatment prolongs the lifespan of the tumor-bearing mice.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth rates between the treated and control groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to assess the statistical significance of any survival benefit.
-
Analyze the biomarker data to confirm target engagement in vivo.
-
Selectivity Profile
Kinase selectivity is typically assessed using large panels of purified kinases in biochemical assays. These assays measure the ability of the compound to inhibit the activity of each kinase, usually by quantifying the phosphorylation of a substrate. The results are often presented as the percentage of inhibition at a given compound concentration or as IC50 values for each kinase. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases in the panel. The lack of such published data for this compound represents a gap in its publicly available preclinical characterization.
Conclusion
This compound is a potent and selective antagonist of the Smoothened receptor, a key activator of the oncogenic Hedgehog signaling pathway. Through its direct inhibition of Smo, this compound effectively blocks downstream signaling, leading to the suppression of Gli-mediated gene transcription and the inhibition of tumor growth. Preclinical studies have demonstrated its efficacy in medulloblastoma models, and its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, make it a promising candidate for the treatment of Hh-driven malignancies. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound for researchers and drug development professionals. Further studies to delineate its broad selectivity profile would provide a more complete understanding of its therapeutic potential and safety.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of PF-5274857, a Potent Smoothened Antagonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
PF-5274857 is a potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[4][5] this compound effectively inhibits Hh pathway activity by directly binding to Smo, leading to the suppression of downstream signaling and subsequent antitumor effects.[2] A key characteristic of this antagonist is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases driven by an activated Hh pathway.[2] This document provides a comprehensive overview of the mechanism of action, quantitative biological activity, and relevant experimental protocols for the study of this compound.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[6] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-transmembrane receptor Patched (PTCH).[7] In the absence of a ligand, PTCH tonically inhibits the 7-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway inactive.[7] Upon Hh binding, the inhibitory effect of PTCH on Smo is relieved. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][7] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4][6]
Aberrant activation of the Hh pathway, often due to mutations in PTCH or Smo, can lead to uncontrolled cell growth and tumorigenesis.[5] Smoothened, therefore, represents a key therapeutic target for cancers with a dysregulated Hh pathway.[8]
Mechanism of Action of this compound
This compound functions as a direct antagonist of the Smoothened receptor.[2] By binding to Smo, this compound prevents its activation, even in the presence of an upstream Hh signal (e.g., due to PTCH mutations or ligand presence).[4] This blockade of Smo activation suppresses the entire downstream signaling cascade, leading to the inhibition of GLI-mediated gene transcription.[2] The primary downstream effect observed is the downregulation of Hh target genes, including GLI1, GLI2, PTCH1, and PTCH2.[3][9] The reduction in the expression of these genes, particularly the potent transcriptional activator GLI1, is a key indicator of this compound's on-target activity and is closely linked to its antitumor effects.[2]
Quantitative Biological Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human Smoothened (amino acids 181-787) | 4.6 ± 1.1 nM | [2] |
| IC50 (Smo Binding) | Human Smoothened | 5.8 ± 1.4 nM | [3] |
| IC50 (Gli1 Transcription) | Murine Embryonic Fibroblasts (MEF) | 2.7 ± 1.4 nM | [2] |
| Dissociation Constant (μ-opioid receptor) | - | 36 μM | [9] |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Model
| Parameter | Model | Value | Reference |
| IC50 (Tumor Gli1 Inhibition) | Ptch+/- Medulloblastoma Allograft | 8.9 ± 2.6 nM | [2] |
| Tumor Growth Inhibition | Ptch+/- Medulloblastoma Allograft | Dose-dependent, with regression at >10 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol describes a competitive ligand-displacement assay to determine the binding affinity of this compound to the human Smoothened receptor.
Materials:
-
HEK293 cells overexpressing human Smoothened (amino acids 181-787).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
[3H]-labeled known Smoothened antagonist (radioligand).
-
This compound stock solution in DMSO.
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing human Smo to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the [3H]-labeled Smo antagonist to each well.
-
Add increasing concentrations of this compound (or vehicle control for total binding, and a high concentration of a known unlabeled antagonist for non-specific binding).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is for determining the effect of this compound on the transcriptional activity of Gli1 in response to Hedgehog pathway activation.
Materials:
-
Murine Embryonic Fibroblasts (MEFs) or NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Recombinant Sonic Hedgehog (Shh) ligand.
-
This compound stock solution in DMSO.
-
96-well or 384-well white, clear-bottom plates.
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Add the diluted this compound to the cells.
-
Immediately add a constant, sub-maximal concentration of recombinant Shh to all wells except the negative control wells to induce Hh pathway activation.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagents to room temperature.
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the stop-and-glo reagent (which quenches the firefly luciferase reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Shh-induced luciferase activity.
-
This protocol outlines the in vivo evaluation of this compound's antitumor efficacy in a mouse model of medulloblastoma.
Materials:
-
Ptch+/- p53-/- medulloblastoma tumor tissue or cell line.
-
Immunocompromised mice (e.g., nude mice).
-
Cell culture medium and reagents for tumor cell preparation.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Surgical tools for intracranial injection (if applicable).
Procedure:
-
Tumor Implantation:
-
Prepare a single-cell suspension of the medulloblastoma tumor cells.
-
Implant the tumor cells subcutaneously or orthotopically (intracranially) into the flank or cerebellum of the immunocompromised mice, respectively.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer this compound orally by gavage at various dose levels (e.g., 10, 30, 100 mg/kg) once daily.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
-
Pharmacodynamic Analysis (Optional):
-
At various time points after the final dose, euthanize a subset of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
Analyze the expression of Hh target genes (e.g., Gli1, Ptch1) by qRT-PCR to confirm target engagement.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
For survival studies, generate Kaplan-Meier survival curves.
-
Visualizations
Caption: Canonical Hedgehog signaling and the inhibitory mechanism of this compound.
Caption: Workflow for determining the IC50 of this compound using a Gli1 luciferase reporter assay.
Conclusion
This compound is a well-characterized Smoothened antagonist with potent in vitro and in vivo activity against Hedgehog pathway-driven cancers. Its ability to cross the blood-brain barrier addresses a significant challenge in the treatment of primary and metastatic brain tumors.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the Hedgehog signaling pathway. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. Although preclinical studies suggested this compound as a promising candidate for brain malignancies, there are currently no active clinical trials to verify its effectiveness.[8][10]
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Video: Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice [jove.com]
- 10. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-05274857, a Potent Antagonist of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05274857 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. By targeting SMO, PF-05274857 effectively downregulates the transcriptional activity of the downstream effector Gli1, leading to the suppression of the Hh pathway. This pathway is a key regulator of embryonic development and is aberrantly activated in various malignancies, making it an attractive target for cancer therapy. Preclinical studies have demonstrated the ability of PF-05274857 to penetrate the blood-brain barrier and inhibit tumor growth in models of medulloblastoma. This document provides a comprehensive technical overview of PF-05274857, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Target and Mechanism of Action
The primary molecular target of PF-05274857 is the Smoothened (SMO) receptor . SMO is a G protein-coupled receptor-like protein that plays a central role in the Hedgehog signaling cascade. In the absence of Hh ligands (such as Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits SMO activity. Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
PF-05274857 acts as a direct antagonist of SMO, binding to the receptor and preventing its activation, even in the presence of upstream signals that would normally activate the pathway. This leads to the suppression of Gli-mediated transcription and the subsequent inhibition of Hh pathway-dependent cellular processes.
Quantitative Biological Data
The biological activity of PF-05274857 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Species | Notes |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM | Radioligand Competition Binding Assay | - | Measures the affinity of PF-05274857 for the Smoothened receptor. |
| In Vitro Potency (IC50) | 2.7 ± 1.4 nM | Gli1 Transcriptional Activity Assay | Mouse Embryonic Fibroblasts (MEFs) | Measures the concentration required to inhibit 50% of SHH-induced Gli1 transcriptional activity. |
| In Vivo Potency (IC50) | 8.9 ± 2.6 nM | Gli1 mRNA Downregulation in Tumor | Mouse (Medulloblastoma Allograft Model) | Measures the concentration in plasma required to achieve 50% inhibition of Gli1 mRNA in tumor tissue. |
Table 1: In Vitro and In Vivo Potency of PF-05274857
| Dose (oral) | Tissue | Time Point | % Gli1 mRNA Inhibition |
| 5 mg/kg | Tumor | 8 hours | ~50% |
| 10 mg/kg | Tumor | 8 hours | ~75% |
| 30 mg/kg | Tumor | 8 hours | >90% |
| 5 mg/kg | Skin | 8 hours | ~40% |
| 10 mg/kg | Skin | 8 hours | ~60% |
| 30 mg/kg | Skin | 8 hours | ~80% |
Table 2: In Vivo Pharmacodynamic Response of PF-05274857 in a Ptch+/-p53+/- Medulloblastoma Allograft Mouse Model (Single Dose)
| Species | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Mouse | Oral | 10 mg/kg | ~1000 | ~2 | ~6000 |
Table 3: Preclinical Pharmacokinetic Parameters of PF-05274857 (Single Dose)
Experimental Protocols
SMO Radioligand Competition Binding Assay
This protocol details the method used to determine the binding affinity (Ki) of PF-05274857 for the Smoothened receptor.
Materials:
-
HEK293 cells overexpressing human SMO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Radioligand: [3H]-Cyclopamine
-
Test Compound: PF-05274857
-
Non-specific binding control: High concentration of a known SMO antagonist (e.g., unlabeled cyclopamine)
-
GF/B filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing SMO and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the radioligand ([3H]-Cyclopamine) at a concentration near its Kd, and varying concentrations of PF-05274857.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of the unlabeled SMO antagonist.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/B filter plate, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of PF-05274857 by plotting the percent specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gli1 Luciferase Reporter Gene Assay
This protocol describes the cellular assay used to measure the inhibitory effect of PF-05274857 on Hedgehog pathway activity.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line (e.g., Shh-LIGHT2 cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Gli-responsive luciferase reporter construct
-
Transfection reagent
-
Recombinant Sonic Hedgehog (SHH) ligand
-
Test Compound: PF-05274857
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate MEFs in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the Gli-responsive luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After transfection, replace the medium with low-serum medium.
-
Add varying concentrations of PF-05274857 to the wells.
-
Stimulate the Hedgehog pathway by adding a known concentration of recombinant SHH ligand to the wells (except for the unstimulated control).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for Gli-mediated expression of the luciferase reporter.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by SHH relative to the unstimulated control.
-
Determine the IC50 value of PF-05274857 by plotting the percent inhibition of SHH-induced luciferase activity against the log concentration of the compound and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory point of PF-05274857.
Caption: Experimental workflow for the characterization of PF-05274857.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of PF-05274857 entering clinical trials. The development of this compound appears to have been discontinued (B1498344) at the preclinical stage.
Conclusion
PF-05274857 is a potent and selective antagonist of the Smoothened receptor with demonstrated preclinical activity in Hedgehog pathway-dependent cancer models. Its ability to penetrate the blood-brain barrier made it a promising candidate for the treatment of brain tumors such as medulloblastoma. While the compound showed robust preclinical efficacy, it does not appear to have advanced into clinical development. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of PF-05274857 for research and drug development professionals.
The Discovery and Development of PF-5274857: A Potent Smoothened Antagonist for Hedgehog-Driven Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway, essential during embryonic development, can be aberrantly reactivated in various malignancies, driving tumor growth and survival. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It details the quantitative pharmacological data, experimental methodologies employed in its characterization, and its significant anti-tumor activity in preclinical models of medulloblastoma. While this compound demonstrated promising preclinical activity, subsequent development in this chemical series led to the clinical approval of a related compound, Glasdegib (PF-04449913), for the treatment of acute myeloid leukemia (AML). This document will focus on the foundational preclinical work on this compound that paved the way for novel Hedgehog pathway inhibitors in oncology.
Introduction: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell proliferation and differentiation during embryonic development.[1] In adult tissues, the Hh pathway is largely quiescent but can be pathologically reactivated in a variety of cancers, including medulloblastoma, basal cell carcinoma, and certain hematological malignancies.[1] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein-coupled receptor-like protein Smoothened (SMO).[1] The activation of SMO triggers a downstream signaling cascade culminating in the nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn activate the transcription of Hh target genes that promote cell growth and survival.[1]
The central role of SMO in this pathway makes it an attractive therapeutic target for cancers with aberrant Hh signaling. This compound was discovered and developed by Pfizer as a potent and selective small-molecule inhibitor of SMO.[1][2]
Discovery and Preclinical Pharmacology of this compound
This compound was identified as a novel Smoothened antagonist with high potency and selectivity.[2] Its development was part of a broader effort to identify orally bioavailable SMO inhibitors for the treatment of Hh pathway-dependent cancers.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the Smoothened receptor.[2] This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI1.[2]
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
In Vitro Potency and Selectivity
The potency of this compound was evaluated in various in vitro assays, demonstrating its high affinity for the SMO receptor and its ability to inhibit Hh pathway signaling at nanomolar concentrations.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Specific binding to Smoothened | [2] |
| IC50 (Gli1 Transcription) | 2.7 ± 1.4 nmol/L | Inhibition of Gli1 transcriptional activity in cells | [2] |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Robust anti-tumor activity in a mouse model of medulloblastoma | [2] |
Pharmacokinetics and Brain Penetration
A key feature of this compound is its ability to cross the blood-brain barrier, a critical property for treating brain tumors like medulloblastoma.[1][2] Preclinical studies confirmed its oral availability and metabolic stability in vivo.[1][2] This favorable pharmacokinetic profile allows for effective concentrations of the drug to reach the central nervous system.[1][2]
Preclinical Efficacy in Medulloblastoma
The anti-tumor activity of this compound was extensively evaluated in a mouse model of medulloblastoma, a brain tumor often driven by aberrant Hh signaling.
In Vivo Tumor Growth Inhibition
In a patched(+/-) medulloblastoma mouse model, this compound demonstrated robust, dose-dependent anti-tumor activity.[2] The inhibition of tumor growth was strongly correlated with the downregulation of the Hh target gene, Gli1.[2] This provided in vivo proof-of-concept for the mechanism of action of this compound.
Pharmacodynamic Response
The measurement of Gli1 mRNA levels in tumor and surrogate tissues, such as skin, was used as a pharmacodynamic marker of Hh pathway inhibition.[2] Mathematical modeling of the pharmacokinetic/pharmacodynamic (PK/PD) relationship revealed similar IC50 values for Gli1 inhibition in both tumor and skin, suggesting that skin biopsies could potentially be used as a surrogate for assessing tumor response in a clinical setting.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Assays
Caption: General workflow for in vitro characterization of this compound.
-
SMO Binding Assay:
-
Membrane Preparation: Membranes from cells overexpressing the human SMO receptor were prepared by homogenization and centrifugation.
-
Competitive Binding: Membranes were incubated with a radiolabeled SMO antagonist (e.g., ³H-labeled des-chloro derivative of a known Smo antagonist) in the presence of varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand were separated by filtration, and the amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
-
-
Gli1 Reporter Assay:
-
Cell Line: A suitable cell line with a Gli-responsive luciferase reporter construct (e.g., Shh-light2 cells) was used.
-
Pathway Activation: The Hh pathway was activated using a SMO agonist or conditioned media from cells expressing a Hh ligand.
-
Treatment: Cells were treated with a dose-response curve of this compound for a specified period.
-
Luciferase Measurement: Luciferase activity was measured using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the data to a four-parameter logistic equation.
-
In Vivo Studies
-
Animal Model:
-
Model: Ptch1+/- mice, which are genetically predisposed to develop medulloblastoma, were used.
-
Tumor Implantation: For allograft models, tumor fragments from a Ptch1+/- medulloblastoma were subcutaneously implanted into immunodeficient mice.
-
Monitoring: Tumor growth was monitored by caliper measurements.
-
-
Drug Administration and PK/PD Analysis:
-
Formulation: For in vivo studies, this compound was formulated in 0.5% methylcellulose (B11928114) for oral administration.[1]
-
Dosing: Animals were dosed orally with this compound at various concentrations.
-
Sample Collection: At specified time points after dosing, blood, tumor, and skin samples were collected.
-
Pharmacokinetic Analysis: Drug concentrations in plasma and tissues were determined by LC-MS/MS.
-
Pharmacodynamic Analysis: Total RNA was extracted from tumor and skin samples, and Gli1 mRNA levels were quantified by quantitative real-time PCR (qRT-PCR).
-
Transition to Clinical Development: The Emergence of Glasdegib
While this compound demonstrated compelling preclinical activity, particularly its ability to penetrate the blood-brain barrier, the clinical development of Hedgehog pathway inhibitors by Pfizer ultimately focused on a related compound, Glasdegib (PF-04449913). Glasdegib, another potent SMO inhibitor, was advanced into clinical trials and received FDA approval in 2018 for the treatment of newly diagnosed acute myeloid leukemia (AML) in adult patients who are not candidates for intensive chemotherapy.
The development of Glasdegib benefited from the foundational understanding of SMO inhibition and Hh pathway biology gained from the preclinical studies of compounds like this compound.
Conclusion
This compound is a potent, selective, and brain-penetrant Smoothened antagonist that showed significant promise in preclinical models of Hedgehog-driven cancers, particularly medulloblastoma. The comprehensive characterization of its pharmacology and in vivo efficacy provided a strong rationale for the continued development of SMO inhibitors as a therapeutic strategy. Although this compound itself did not advance to late-stage clinical trials, the knowledge and insights gained from its development were instrumental in the successful clinical translation of the next-generation SMO inhibitor, Glasdegib. The story of this compound underscores the iterative nature of drug discovery and development, where preclinical candidates pave the way for clinically approved medicines that address significant unmet medical needs.
References
PF-5274857: A Technical Guide to a Potent Smoothened Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 is a potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. This compound has demonstrated the ability to effectively penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases driven by a dysregulated Hh pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one[1] |
| Chemical Formula | C₂₀H₂₅ClN₄O₃S |
| Molecular Weight | 436.96 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C[2] |
| CAS Number | 1373615-35-0 (free base)[1] |
| Appearance | Light yellow to yellow solid powder[1] |
Pharmacology and Mechanism of Action
This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a G protein-coupled receptor that is the central transducer of the Hedgehog signaling pathway. By binding to Smo, this compound prevents the downstream activation of the Gli family of transcription factors, thereby inhibiting the expression of Hh target genes involved in cell proliferation and survival.[1][3]
| Parameter | Value (nM) |
| Ki (Smoothened Binding Affinity) | 4.6 ± 1.1 nM[1][3] |
| IC₅₀ (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM[1][3] |
| In Vivo IC₅₀ (Medulloblastoma Model) | 8.9 ± 2.6 nM[1][3] |
Hedgehog Signaling Pathway and Inhibition by this compound
The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation can lead to tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits Smo. Ligand binding to PTCH1 alleviates this inhibition, allowing Smo to activate the Gli transcription factors. This compound directly binds to and inhibits Smo, thereby blocking signal transduction regardless of the status of PTCH1.
Caption: Hedgehog signaling pathway states and the mechanism of inhibition by this compound.
Key Experimental Methodologies
In Vitro Assays
4.1.1. Gli-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Gli transcription factor, a downstream effector of the Hedgehog pathway. A decrease in luciferase activity in the presence of this compound indicates inhibition of the pathway.
-
Cell Line: Mouse embryonic fibroblast (MEF) cells stably expressing a Gli-responsive luciferase reporter construct (Gli-Luc/MEF).
-
Protocol:
-
Culture Gli-Luc/MEF cells in knockout DMEM supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 0.55 mM β-mercaptoethanol until approximately 90% confluent.
-
Trypsinize and seed 7,500 cells per well in 20 µL of OptiMEM media (supplemented with 1% heat-inactivated FBS and 1 mM sodium pyruvate) into white 384-well plates.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound (e.g., from 3 µM to 50 pM). Add 10 µL of the compound dilutions to the cells.
-
Add recombinant mouse Sonic Hedgehog (Shh) ligand to a final concentration of 2 µg/mL to stimulate the pathway.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
To measure luciferase activity, add 25 µL of Bright-Glo Luciferase Assay System reagent to each well.
-
Read the luminescence on a suitable plate reader.
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]
-
4.1.2. Competitive Smoothened Binding Assay
This radioligand binding assay determines the affinity (Ki) of this compound for the Smoothened receptor.
-
Materials:
-
Membrane preparations from cells overexpressing the Smoothened receptor.
-
³H-labeled Smoothened antagonist (radioligand).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, and 0.1% protease-free bovine serum albumin.
-
96-well GF/B filter plates.
-
Scintillation fluid (Microscint 20).
-
-
Protocol:
-
Pre-wet the filter plates with 100 µL of assay buffer for 10 minutes, then remove the buffer.
-
Add the following to each well in sequence:
-
20 µL of assay buffer.
-
10 µL of serially diluted this compound.
-
20 µL of ³H-Smo antagonist (final concentration of 3 nM).
-
50 µL of the Smo-containing membrane preparation (40 µg total protein).
-
-
Incubate the plates at room temperature for 2 hours.
-
Wash the plates and dry them under a vacuum.
-
Further dry the plates in a 60°C oven for 1 hour.
-
Add 45 µL of Microscint 20 to each well and incubate at room temperature for 30-60 minutes.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data to determine the competitive binding affinity.[4]
-
In Vivo Efficacy Model
The in vivo efficacy of this compound is typically evaluated in a genetically engineered mouse model of medulloblastoma that has a constitutively active Hedgehog pathway, such as the Ptch⁺/⁻ mouse model.
-
Animal Model: Ptch⁺/⁻ mice, which spontaneously develop medulloblastoma due to heterozygous inactivation of the Ptch1 gene.
-
Protocol:
-
Monitor Ptch⁺/⁻ mice for tumor development.
-
Once tumors are established, randomize the animals into vehicle control and treatment groups.
-
Administer this compound orally at various doses (e.g., once or twice daily).
-
Monitor tumor growth over time using imaging techniques (e.g., MRI) or by monitoring clinical signs and survival.
-
At the end of the study, or at intermediate time points, collect tumor and surrogate tissue samples (e.g., skin) to assess target engagement.
-
Measure the expression levels of Hh pathway target genes, such as Gli1, in the collected tissues using methods like quantitative real-time PCR (qRT-PCR) to confirm pharmacodynamic effects.
-
Analyze the data for tumor growth inhibition, improvement in survival rates, and correlation between drug exposure and target gene modulation.[1]
-
Caption: A generalized experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized Smoothened antagonist with potent inhibitory activity against the Hedgehog signaling pathway. Its favorable pharmacological properties, including oral bioavailability and blood-brain barrier penetration, have been demonstrated through a series of robust in vitro and in vivo experimental models. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development who are investigating Hedgehog pathway inhibitors and their therapeutic potential. The continued study of compounds like this compound is critical for the development of targeted therapies for cancers driven by aberrant Hedgehog signaling.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A mouse model of the most aggressive subgroup of human medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
PF-5274857: A Technical Guide to its Binding Affinity for the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PF-5274857 to the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This compound is a potent and selective antagonist of Smo, demonstrating significant potential in therapeutic applications targeting Hh-driven malignancies.[1][2] This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and visual representations of the relevant biological and experimental frameworks.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3] The transmembrane protein Smoothened is a key activator of the Hh pathway.[3] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smo activity.[3] Binding of a Hedgehog ligand to PTCH1 alleviates this inhibition, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes.[3][4] this compound exerts its inhibitory effect by directly binding to Smoothened, thereby blocking the downstream signaling cascade.[1][2]
Quantitative Binding Affinity of this compound to Smoothened
The binding affinity of this compound to Smoothened has been characterized by determining its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) in various assays. These quantitative measures underscore the high potency of this compound.
| Parameter | Value (nM) | Assay Context | Reference |
| Ki | 4.6 | Competitive radioligand binding assay | [1][2] |
| IC50 | 5.8 | Inhibition of Hedgehog signaling | [1] |
| IC50 | 2.7 | Inhibition of Gli1 transcriptional activity in Mouse Embryonic Fibroblast (MEF) cells | [1][2] |
Table 1: Quantitative Binding Data for this compound
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of this compound for Smoothened by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
HEK293 cells overexpressing human Smoothened
-
Membrane preparation buffer
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, and 0.1% protease-free bovine serum albumin)
-
[³H]-Smoothened antagonist (radioligand)
-
This compound
-
96-well GF/B filter plates
-
Scintillation counter
b. Method:
-
Membrane Preparation: HEK293 cells overexpressing human Smo are harvested, and a membrane preparation is isolated through homogenization and centrifugation.[1] The total protein concentration is determined using a BCA protein assay.[1]
-
Assay Setup: The 96-well filter plates are pre-wetted with assay buffer.[1]
-
Reaction Mixture: The following are added to each well in sequence: assay buffer, serial dilutions of this compound, a fixed concentration of the ³H-Smoothened antagonist (e.g., 3 nM), and the Smoothened membrane preparation (e.g., 40 µg of total protein).[1]
-
Incubation: The plates are incubated at room temperature for 2 hours to allow for competitive binding to reach equilibrium.[1]
-
Filtration and Washing: The reaction is terminated by vacuum filtration through the filter plates, separating bound from unbound radioligand. The filters are washed to remove non-specific binding.[5]
-
Scintillation Counting: After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[1]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Gli1 Luciferase Reporter Assay for Functional IC50 Determination
This cell-based assay measures the functional inhibition of the Hedgehog pathway by quantifying the transcriptional activity of Gli1, a downstream target of Smoothened.
a. Materials:
-
Mouse Embryonic Fibroblast (MEF) cells stably expressing a Gli-responsive luciferase reporter construct (Gli-Luc/MEF cells)
-
Cell culture medium (e.g., OptiMEM with 1% FBS)
-
Recombinant mouse Sonic Hedgehog (Shh)
-
This compound
-
384-well white plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
b. Method:
-
Cell Seeding: Gli-Luc/MEF cells are seeded into 384-well plates and incubated overnight.[1]
-
Compound and Ligand Addition: Serial dilutions of this compound are added to the cells, followed by the addition of a fixed concentration of recombinant mouse Shh to stimulate the Hedgehog pathway.[1]
-
Incubation: The cells are incubated for 48 hours to allow for pathway activation and reporter gene expression.[1]
-
Lysis and Luciferase Reaction: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.[1]
-
Luminescence Measurement: The luminescence, which is proportional to the level of Gli1 transcriptional activity, is measured using a luminometer.[1]
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent antagonist of the Smoothened receptor, with a Ki of 4.6 nM and functional IC50 values in the low nanomolar range for Hedgehog pathway inhibition.[1][2] The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and functional activity. This information is critical for researchers and drug development professionals working on novel therapeutics targeting the Hedgehog signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Pharmacological Profile of PF-5274857
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This document provides a comprehensive overview of the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action within the Hh signaling cascade.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound, quantifying its potency at different stages of the Hedgehog signaling pathway.
| Parameter | Target/Process | Value (nM) | Notes |
| Ki | Smoothened (SMO) Receptor Binding | 4.6 ± 1.1 | Indicates the high binding affinity of this compound to its direct target. |
| IC50 | Hedgehog (Hh) Signaling Inhibition | 5.8 | Represents the concentration required to inhibit 50% of the overall Hh pathway activity. |
| IC50 | Gli1 Transcriptional Activity | 2.7 ± 1.4 | Demonstrates potent inhibition of the downstream transcriptional consequences of Hh signaling. |
| in vivo IC50 | Tumor Growth Inhibition | 8.9 ± 2.6 | Efficacy demonstrated in a mouse medulloblastoma model. |
Experimental Protocols
Smoothened (SMO) Receptor Binding Assay (Ki Determination)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the SMO receptor. This type of assay measures the ability of a test compound (this compound) to displace a labeled ligand that has a known affinity for the target receptor.
Methodology:
-
Source of SMO Receptor: Cell membranes are prepared from a stable cell line overexpressing the human SMO receptor, for example, human embryonic kidney (HEK293) cells.
-
Labeled Ligand: A fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine, is used as the probe.[1] Alternatively, a radiolabeled antagonist like [³H]-cyclopamine can be utilized.
-
Assay Principle: The assay is based on the competition between the unlabeled test compound (this compound) and the labeled ligand for binding to the SMO receptor.
-
Procedure:
-
Varying concentrations of this compound are incubated with the SMO-expressing cell membranes and a fixed concentration of the labeled ligand.
-
The reaction is allowed to reach equilibrium.
-
The amount of labeled ligand bound to the receptor is measured. For fluorescent ligands, this can be quantified using techniques like fluorescence polarization or high-content imaging.[1] For radioligands, the bound radioactivity is measured after separating the bound from the free ligand, typically by filtration.
-
-
Data Analysis: The concentration of this compound that displaces 50% of the labeled ligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Workflow for SMO Binding Assay:
Workflow for determining the Ki of this compound for the SMO receptor.
Gli1 Transcriptional Activity Assay (Functional IC50 Determination)
This assay quantifies the functional inhibition of the Hedgehog pathway by measuring the transcriptional activity of Gli1, a key downstream transcription factor. A luciferase reporter gene assay is a common method for this purpose.
Methodology:
-
Cell Line: A cell line responsive to Hedgehog signaling, such as the NIH3T3 cell line, is used. These cells are engineered to stably express a firefly luciferase reporter gene under the control of multiple Gli-responsive elements.
-
Assay Principle: Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which then drive the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of Gli1 transcriptional activity.
-
Procedure:
-
The engineered NIH3T3 cells are plated in a multi-well format.
-
The cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog, Shh) to stimulate the pathway, along with varying concentrations of this compound.
-
After an incubation period to allow for gene expression, the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity is determined as the IC50 value.
Workflow for Gli1 Luciferase Reporter Assay:
Workflow for determining the functional IC50 of this compound.
Mechanism of Action: Hedgehog Signaling Pathway
This compound acts as an antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. The diagram below illustrates the canonical Hh pathway and the point of intervention for this compound.
In the "off" state (absence of Hh ligand), the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. This leads to the proteolytic cleavage of Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and repress the transcription of Hh target genes.
In the "on" state (presence of Hh ligand), the ligand binds to PTCH, relieving its inhibition of SMO. SMO then becomes active and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.
This compound binds directly to SMO, preventing its activation even in the presence of the Hh ligand, thereby keeping the pathway in the "off" state.
References
The Downstream Signaling Effects of PF-5274857: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the affected signaling cascades. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. Ligand binding to PTCH relieves this inhibition, allowing Smo to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.
This compound is a novel Smo antagonist that directly binds to the Smo receptor, thereby inhibiting its function. This action effectively blocks the entire downstream signaling cascade, even in instances of aberrant pathway activation driven by mutations in PTCH or overexpression of Hh ligands. Its ability to penetrate the blood-brain barrier has made it a subject of interest for tumors located in the central nervous system.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting the Hedgehog pathway has been quantified through various preclinical studies. The following tables summarize the key inhibitory constants and concentrations.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Ki | Binding affinity for Smoothened (Smo) | 4.6 ± 1.1 nmol/L | [1] |
| IC50 | Inhibition of Hedgehog (Hh) signaling | 5.8 nM | [2] |
| IC50 | Inhibition of GLI1 transcriptional activity in cells | 2.7 ± 1.4 nmol/L | [1][3] |
Table 2: In Vivo Activity of this compound in a Medulloblastoma Mouse Model
| Parameter | Description | Value | Reference |
| IC50 | Inhibition of tumor growth | 8.9 ± 2.6 nmol/L | [1][3] |
Downstream Signaling Effects of this compound
The primary downstream effect of this compound is the potent and specific inhibition of the Hedgehog signaling pathway. This is achieved through the direct antagonism of the Smoothened receptor.
Inhibition of GLI Transcription Factors
By blocking Smo activity, this compound prevents the activation and nuclear translocation of the GLI transcription factors. The most sensitive and commonly measured biomarker of Hh pathway inhibition is the downregulation of GLI1 gene expression.[1][3] Studies have also shown that this compound leads to the downregulation of other Hh target genes, including GLI2, PTCH1, and PTCH2.[2]
Visualization of the Signaling Pathway
The following diagrams illustrate the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
While specific, detailed internal protocols for this compound are proprietary, the following sections outline the standard methodologies used to assess the downstream effects of Smoothened antagonists.
Cell-Based Hedgehog Pathway Reporter Assay
This assay is used to determine the IC50 of a compound for the inhibition of GLI transcriptional activity.
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in appropriate media.
-
Transfection: Cells are transfected with a GLI-responsive luciferase reporter construct.
-
Pathway Activation: The Hedgehog pathway is activated using a Smo agonist (e.g., SAG) or a purified Hh ligand.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the concentration of this compound.
Quantitative Real-Time PCR (qPCR) for GLI1 Expression
This method is used to quantify the downregulation of the primary Hh pathway target gene, GLI1.
Principle: The amount of GLI1 mRNA in cells or tissues is measured to determine the effect of the compound on its expression.
Methodology:
-
Cell/Tissue Treatment: Cells (e.g., medulloblastoma cell lines) or tumor-bearing animals are treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of GLI1 is calculated using the delta-delta Ct method, comparing the this compound-treated samples to the vehicle-treated controls.
Caption: qPCR Experimental Workflow.
Conclusion
This compound is a potent and selective antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its primary downstream effect is the suppression of GLI-mediated transcription of target genes, most notably GLI1. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the molecular pharmacology of this compound. This information is critical for the continued research and development of Hedgehog pathway inhibitors as potential cancer therapeutics. The ability of this compound to penetrate the blood-brain barrier underscores its potential for treating brain malignancies driven by an activated Hh pathway.[1]
References
PF-5274857 regulation of Gli1 transcription
An In-Depth Technical Guide to the Regulation of Gli1 Transcription by PF-5274857
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor. It details the mechanism by which this compound regulates the transcription of the downstream effector, Glioma-associated oncogene homolog 1 (Gli1), a key transcription factor in the Hedgehog (Hh) signaling pathway. This document synthesizes preclinical data, outlines detailed experimental protocols for assessing its activity, and presents its quantitative inhibitory profile. The guide is intended to serve as a resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the Hh pathway.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular proliferation, differentiation, and tissue patterning during embryonic development.[1][2] In adult tissues, its activity is generally suppressed, but aberrant reactivation is a known driver in several human malignancies, including medulloblastoma and basal cell carcinoma.[3][4]
The core of the Hh pathway involves the transmembrane receptor Patched (PTCH), which, in the absence of a Hedgehog ligand, inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] Upon binding of a ligand (e.g., Sonic Hedgehog, SHH), the inhibitory effect of PTCH on SMO is relieved.[1][2] This allows SMO to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[1][2] Gli1 functions as a transcriptional activator of Hh target genes, which are involved in cell cycle progression and survival, and its expression is a reliable marker of Hh pathway activation.[5]
This compound is a potent, orally bioavailable, and selective antagonist of the SMO receptor.[3][6] It was developed by Pfizer as a therapeutic candidate for Hh-driven cancers.[6] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising agent for treating brain tumors such as medulloblastoma.[6][7]
Mechanism of Action: Inhibition of Gli1 Transcription
This compound exerts its effect by directly binding to the Smoothened receptor.[3] This binding prevents the conformational changes in SMO that are necessary for its activation, even in the presence of an upstream Hh ligand or in cases of inactivating mutations in PTCH.[1][3] By locking SMO in an inactive state, this compound effectively halts the downstream signaling cascade.[3] This prevents the processing and activation of the Gli transcription factors. Consequently, the nuclear translocation of Gli1 is inhibited, and the transcription of Hh target genes, including GLI1 itself, is suppressed.[2][6] The downregulation of Gli1 is a primary mechanism through which this compound elicits its anti-tumor effects in Hh-dependent cancers.[6]
Quantitative Data on this compound Activity
The potency of this compound has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative metrics of its inhibitory activity.
| Parameter | Value | System | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | SMO Receptor Binding Assay | [6] |
| In Vitro IC50 | 2.7 ± 1.4 nmol/L | Gli1 Transcriptional Activity (Cells) | [6] |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Gli1 Inhibition in Medulloblastoma Tumors | [6] |
| In Vivo IC50 | Similar to tumor | Gli1 Inhibition in Skin Tissue | [6] |
Experimental Protocols for Assessing this compound Efficacy
The following protocols are representative of the methods used to evaluate the effect of this compound on Gli1 transcription and expression.
Gli1 Luciferase Reporter Assay
This assay measures the transcriptional activity of a Gli-responsive promoter.
-
Cell Culture and Transfection:
-
Seed appropriate cells (e.g., Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct) in a 96-well plate.
-
Culture cells in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
-
Compound Treatment:
-
Once cells reach 70-80% confluency, replace the medium with low-serum medium.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 0.1 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Induce Hedgehog pathway activation using a Smoothened agonist (e.g., SAG) or conditioned medium from cells overexpressing SHH.
-
Incubate for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the log of the this compound concentration.
-
Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression
This protocol quantifies the relative abundance of GLI1 mRNA.
-
Cell Treatment and RNA Extraction:
-
Plate medulloblastoma cells (e.g., DAOY) in 6-well plates.
-
Treat cells with this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of GLI1 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Western Blotting for Gli1 Protein Expression
This method is used to detect changes in Gli1 protein levels.
-
Protein Extraction:
-
Treat cells as described for qPCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Gli1 (e.g., rabbit anti-Gli1) overnight at 4°C. Note: The optimal antibody dilution must be determined empirically.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
In Vivo Efficacy and Clinical Status
Preclinical studies in mouse models of medulloblastoma demonstrated that oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[6] This anti-tumor activity was strongly correlated with the downregulation of Gli1 expression in the tumor tissue.[6] Notably, Gli1 inhibition in skin tissue mirrored that in the tumor, suggesting that skin biopsies could serve as a surrogate for assessing pharmacodynamic activity in less accessible tumors.[6]
As of late 2025, there are no active clinical trials for this compound listed in major clinical trial registries, and it is not featured in recent Pfizer oncology development pipelines.[8] This suggests that its clinical development may have been discontinued. However, the therapeutic principle of SMO inhibition has been validated with the FDA approval of other agents like Glasdegib (B1662127) (Daurismo) for acute myeloid leukemia, which also functions by inhibiting the Hedgehog pathway via the SMO receptor.[9][10][11]
Conclusion
This compound is a well-characterized, potent, and selective Smoothened antagonist that effectively suppresses the Hedgehog signaling pathway by inhibiting the transcription of the key effector, Gli1. Its ability to cross the blood-brain barrier and inhibit tumor growth in preclinical models of medulloblastoma underscores the therapeutic potential of targeting the SMO-Gli1 axis in Hh-driven cancers. While the clinical development of this compound appears to have halted, the data generated from its preclinical evaluation continue to provide valuable insights for the development of next-generation Hedgehog pathway inhibitors.
References
- 1. HealthTree Foundation for Acute Myeloid Leukemia, glasdegib Treatment Details [healthtree.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]
- 4. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. New Drug Development Pipeline: Pfizer's Medicine, Vaccine Discovery | Pfizer [pfizer.com]
- 9. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 10. Glasdegib - Wikipedia [en.wikipedia.org]
- 11. Daurismo (Glasdegib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Role of PF-5274857 in Medulloblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medulloblastoma, the most common malignant brain tumor in children, is in a subset of cases driven by aberrant activation of the Hedgehog (Hh) signaling pathway. PF-5274857 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hh cascade. Preclinical studies have demonstrated that this compound effectively inhibits Hh pathway activity, leading to significant anti-tumor effects in medulloblastoma models. A key feature of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for treating central nervous system malignancies. This technical guide provides an in-depth overview of the preclinical data on this compound in medulloblastoma, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. While showing considerable preclinical promise, the clinical development of this compound appears to have been discontinued.
Introduction to Hedgehog Signaling in Medulloblastoma
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, particularly in the cerebellum. In a significant subset of medulloblastomas, mutations in components of the Hh pathway, such as Patched-1 (PTCH1) or Smoothened (SMO), lead to its constitutive activation, driving tumor growth.[1][2][3] The canonical Hh pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor PTCH1. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4] In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5]
This compound: A Potent and Brain-Penetrant Smoothened Antagonist
This compound is a novel, orally available small molecule that acts as a potent and selective antagonist of the Smoothened receptor.[5] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors like medulloblastoma.[5]
Mechanism of Action
This compound competitively binds to the Smoothened receptor, preventing its activation and subsequent downstream signaling.[5] This blockade of the Hh pathway leads to the inhibition of GLI-mediated transcription and, consequently, the suppression of tumor cell proliferation and survival in Hh-driven medulloblastoma.[5]
Figure 1: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Pharmacological Data
Preclinical studies have provided key quantitative data on the potency and efficacy of this compound.
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Human Smoothened | [5] |
| In Vitro Potency (IC50) | 2.7 ± 1.4 nmol/L | Gli1 transcriptional activity in cells | [5] |
| In Vivo Potency (IC50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [5] |
| In Vivo Efficacy | Dose | Result | Mouse Model | Reference |
| Tumor Growth Inhibition | 1 mg/kg | 39% ± 8% TGI | Ptch+/-p53+/- medulloblastoma allograft | [5] |
| 5 mg/kg | 80% ± 34% TGI | Ptch+/-p53+/- medulloblastoma allograft | [5] | |
| 10 mg/kg | 119% ± 24% TGI (regression) | Ptch+/-p53+/- medulloblastoma allograft | [5] | |
| 30 mg/kg | 133% ± 32% TGI (regression) | Ptch+/-p53+/- medulloblastoma allograft | [5] | |
| Survival | 30 mg/kg | Improved survival rates | Primary Ptch+/-p53-/- medulloblastoma mice | [5] |
| Pharmacodynamic Effect | Dose | Result | Tissue | Mouse Model | Reference |
| Gli1 mRNA Downregulation | 30 mg/kg | 20-fold reduction | Brain tumor | Primary Ptch+/-p53-/- medulloblastoma mice | [5] |
Experimental Protocols
Smoothened Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the Smoothened receptor.
Figure 2: Workflow for Smoothened Binding Assay.
Materials:
-
Cell line overexpressing human Smoothened (e.g., HEK293 cells)
-
[3H]-labeled Smoothened antagonist (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture cells overexpressing human Smoothened and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the [3H]-labeled Smoothened antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[6][7][8]
GLI1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to inhibit Hedgehog pathway-induced transcription of the downstream target gene, GLI1.
Materials:
-
NIH-3T3 cells
-
GLI-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Sonic Hedgehog (SHH)-conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection: Seed NIH-3T3 cells in a 24-well plate. Co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment and Pathway Activation: After 24 hours, replace the medium with a low-serum medium containing varying concentrations of this compound. After a short pre-incubation, add SHH-conditioned medium or a Smoothened agonist to stimulate the Hedgehog pathway.
-
Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value.[1][9]
In Vivo Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a medulloblastoma mouse model.
Figure 3: Workflow for In Vivo Tumor Growth Inhibition Study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Medulloblastoma cells (e.g., from a Ptch+/-p53+/- allograft model)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant medulloblastoma cells into the mice. For orthotopic models, stereotactic injection into the cerebellum is required.
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowed size. Calculate the percentage of tumor growth inhibition (TGI). For survival studies, monitor the mice until they meet a predefined endpoint (e.g., significant weight loss, neurological symptoms).[10][11][12]
Conclusion and Future Perspectives
The preclinical data for this compound strongly support its potential as a therapeutic agent for Hh-driven medulloblastoma. Its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier are all highly desirable characteristics for a drug targeting this disease.[5] The robust anti-tumor activity and survival benefit observed in mouse models further underscore its promise.[5]
However, a review of publicly available information, including Pfizer's clinical trial pipeline, suggests that the clinical development of this compound has been discontinued.[2][13][14][15] The reasons for this have not been publicly disclosed but could be due to a variety of factors commonly encountered in drug development, such as unfavorable pharmacokinetic or toxicological profiles in later-stage preclinical studies, or strategic business decisions.[9][10]
Despite the apparent discontinuation of this compound, the extensive preclinical characterization of this compound provides valuable insights for the development of future Smoothened antagonists for medulloblastoma and other Hh-driven cancers. The data highlight the importance of blood-brain barrier penetration and provide a benchmark for the potency and efficacy required for a successful therapeutic in this setting. Further research into second-generation Smoothened inhibitors that may overcome potential resistance mechanisms or have improved safety profiles remains a critical area of investigation in oncology.
References
- 1. Patient‐ and xenograft‐derived organoids recapitulate pediatric brain tumor features and patient treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drug Development Pipeline: Pfizer's Medicine, Vaccine Discovery | Pfizer [pfizer.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. quora.com [quora.com]
- 9. news-medical.net [news-medical.net]
- 10. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. worldwide.com [worldwide.com]
Preclinical Profile of PF-05274857: A Potent and Selective Smoothened Antagonist for Medulloblastoma
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05274857 is a novel, potent, and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a critical driver in the pathogenesis of several human cancers, most notably medulloblastoma, the most common malignant brain tumor in children. This technical guide provides a comprehensive overview of the preclinical data for PF-05274857, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical profile of this promising therapeutic candidate.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the canonical "off-state," the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
In many cancers, including medulloblastoma, aberrant activation of the Hh pathway, often due to mutations in PTCH1 or Smo, leads to uncontrolled cell growth. PF-05274857 exerts its therapeutic effect by directly binding to and antagonizing the Smo receptor. This action effectively blocks the downstream activation of GLI transcription factors, thereby inhibiting the pro-tumorigenic gene expression program.
Caption: The Hedgehog signaling pathway and the mechanism of action of PF-05274857.
In Vitro Studies
The in vitro activity of PF-05274857 was characterized through a series of binding and functional assays. These studies demonstrated the high affinity and potent inhibitory activity of the compound against the Smo receptor and the downstream Hedgehog signaling pathway.
Table 1: In Vitro Activity of PF-05274857
| Parameter | Value | Cell Line/System |
| Smo Binding Affinity (Ki) | 4.6 ± 1.1 nM | Not Specified |
| GLI1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nM | Not Specified |
In Vivo Studies
The antitumor efficacy of PF-05274857 was evaluated in a genetically engineered mouse model of medulloblastoma that recapitulates the human disease. These studies demonstrated robust tumor growth inhibition and a significant survival benefit.
Table 2: In Vivo Efficacy of PF-05274857 in a Medulloblastoma Mouse Model
| Parameter | Value | Model |
| In Vivo IC50 | 8.9 ± 2.6 nM | Patched+/- Medulloblastoma Mouse Model |
| Outcome | Improved animal survival rates | Patched+/- Medulloblastoma Mouse Model |
Furthermore, a strong correlation was observed between the pharmacodynamic marker, GLI1 downregulation, and tumor growth inhibition. This relationship was consistent between tumor tissue and skin, suggesting that skin biopsies could serve as a surrogate for assessing target engagement in the tumor.
Caption: A generalized workflow for the in vivo evaluation of PF-05274857.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of PF-05274857. The compound demonstrated favorable oral bioavailability and metabolic stability in vivo. A key feature of PF-05274857 is its ability to effectively penetrate the blood-brain barrier, a critical attribute for a therapeutic agent targeting brain tumors.
Table 3: Summary of Preclinical Pharmacokinetic Properties of PF-05274857
| Parameter | Observation | Species |
| Oral Bioavailability | Orally available | Not Specified |
| Metabolic Stability | Metabolically stable in vivo | Not Specified |
| Blood-Brain Barrier Penetration | Effective penetration | Nontumor-bearing preclinical species |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of PF-05274857 are not publicly available. The information provided below is a summary of the methodologies as inferred from the primary publication.
Smoothened Binding Assay: The binding affinity of PF-05274857 to the Smoothened receptor was likely determined using a competitive radioligand binding assay with cell membranes expressing the Smo receptor.
GLI1 Transcriptional Activity Assay: The inhibitory effect on GLI1 transcriptional activity was likely assessed using a reporter gene assay in a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.
In Vivo Efficacy Study:
-
Animal Model: A genetically engineered mouse model with a heterozygous knockout of the Ptch1 gene (Patched+/-) was used. These mice spontaneously develop medulloblastoma.
-
Treatment: PF-05274857 was administered orally to tumor-bearing mice.
-
Efficacy Endpoints: Tumor growth was monitored, likely through imaging techniques, and animal survival was recorded.
-
Pharmacodynamic Assessment: Levels of GLI1 mRNA in tumor and skin samples were quantified, likely using quantitative real-time PCR (qRT-PCR), to assess target engagement.
Pharmacokinetic Studies: Standard pharmacokinetic parameters were likely determined following oral and intravenous administration of PF-05274857 to various preclinical species. Plasma and brain tissue concentrations of the compound were measured over time using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Conclusion
The preclinical data for PF-05274857 strongly support its development as a clinical candidate for the treatment of Hedgehog pathway-driven cancers, including medulloblastoma. Its high potency and selectivity for the Smoothened receptor, coupled with favorable oral bioavailability and the crucial ability to penetrate the blood-brain barrier, position it as a promising therapeutic agent. The demonstrated correlation between GLI1 downregulation and antitumor activity provides a valuable pharmacodynamic biomarker for clinical development. Further investigation in clinical trials is warranted to establish the safety and efficacy of PF-05274857 in patients.
Unlocking the Central Nervous System: A Technical Guide to the Blood-Brain Barrier Permeability of PF-5274857
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical blood-brain barrier (BBB) permeability of PF-5274857, a potent and selective Smoothened (Smo) antagonist. By effectively crossing this physiological hurdle, this compound holds significant promise for the treatment of brain malignancies, such as medulloblastoma, driven by the Hedgehog (Hh) signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative BBB penetration data, and detailed experimental methodologies.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its therapeutic effect by targeting the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers. The primary target of this compound is the G-protein coupled receptor, Smoothened (Smo).
In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo activity. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.
This compound is a novel Smoothened antagonist that binds to Smo with high affinity, preventing its activation even in the presence of the Hedgehog ligand.[1] This blockade of Smo leads to the downstream suppression of GLI-mediated transcription, most notably the downregulation of Gli1, a key indicator of Hh pathway activity.[1][2] The ability of this compound to inhibit this pathway in the central nervous system is directly linked to its capacity to cross the blood-brain barrier.[1][2][3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Oral Bioavailability of Novel Compounds: A Methodological Overview
A comprehensive guide for researchers and drug development professionals on the principles and practices of determining the oral bioavailability of investigational drugs.
Executive Summary: A thorough investigation for publicly available data on the oral bioavailability of PF-05274857 yielded no specific information. This technical guide, therefore, provides a broader framework for understanding and evaluating the oral bioavailability of novel chemical entities, drawing upon established methodologies and examples from other investigational compounds. The principles and experimental protocols outlined herein are fundamental to preclinical and early-phase clinical drug development.
Introduction to Oral Bioavailability
Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key determinant of a drug's therapeutic efficacy and dosing regimen. A low oral bioavailability can be a significant hurdle in drug development, often leading to high inter-individual variability in drug exposure and potential therapeutic failure. Factors influencing oral bioavailability are multifaceted and include the drug's solubility, permeability, and susceptibility to first-pass metabolism in the gut wall and liver.
Quantitative Assessment of Oral Bioavailability
The determination of oral bioavailability relies on comparative pharmacokinetic studies. Following both intravenous (IV) and oral (PO) administration of a compound, plasma concentrations are measured over time. The absolute oral bioavailability is then calculated using the following formula:
F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
Where:
-
AUCPO is the area under the plasma concentration-time curve after oral administration.
-
AUCIV is the area under the plasma concentration-time curve after intravenous administration.
-
DosePO is the administered oral dose.
-
DoseIV is the administered intravenous dose.
The table below presents a summary of oral bioavailability data for several example compounds, illustrating the range of values observed in preclinical species.
| Compound ID | Species | Oral Bioavailability (%) |
| PF-04449913 | Rat | 33%[1] |
| Dog | 68%[1] | |
| Compound 15 (precursor to PF-04449913) | Dog | 33% |
| PF-06282999 | Preclinical Species | Good |
Experimental Protocols for Determining Oral Bioavailability
The following outlines a generalized in vivo experimental protocol for assessing the oral bioavailability of a novel compound in a preclinical species (e.g., rat or dog).
3.1. Animal Models and Housing
-
Species: Male Sprague-Dawley rats or Beagle dogs are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
3.2. Dosing Formulations
-
Intravenous (IV) Formulation: The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of ethanol, polyethylene (B3416737) glycol 400 (PEG400), and phosphate-buffered saline (PBS).[1]
-
Oral (PO) Formulation: For oral administration, the compound is often suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.[1]
3.3. Study Design
-
Groups: Animals are divided into two groups: one receiving the IV dose and the other receiving the PO dose.
-
Dose Administration:
-
The IV dose is administered as a bolus injection into a suitable vein (e.g., tail vein in rats).
-
The PO dose is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from a cannulated vessel (e.g., jugular vein) or via sparse sampling.
3.4. Bioanalytical Method
-
Plasma samples are processed and the concentration of the drug is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
3.5. Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters, including AUC, clearance (CL), and volume of distribution (Vd).
Visualizing Key Processes in Oral Bioavailability Assessment
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the factors influencing oral bioavailability.
Conclusion
While specific data for PF-05274857 remains unavailable in the public domain, the principles and methodologies for determining oral bioavailability are well-established in the field of drug development. A thorough understanding of a compound's solubility, permeability, and metabolic stability is paramount for optimizing its potential as an orally administered therapeutic agent. The experimental and analytical framework described provides a robust approach for the quantitative assessment of this critical pharmacokinetic parameter.
References
In Vivo Metabolic Stability of PF-5274857: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development of various cancers, including medulloblastoma. This compound has demonstrated significant antitumor activity in preclinical models and is noted for its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[1] A critical aspect of its preclinical development is the characterization of its in vivo metabolic stability, which dictates its pharmacokinetic profile and ultimately its therapeutic efficacy. This technical guide provides a comprehensive overview of the in vivo metabolic stability of this compound, consolidating available quantitative data and detailing experimental methodologies.
Core Findings on In Vivo Metabolic Stability
This compound is characterized as being orally available and metabolically stable in vivo.[1] This stability contributes to its favorable pharmacokinetic properties, allowing for effective systemic exposure and target engagement in preclinical models.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic parameters of this compound have been evaluated in both mice and rats following a single oral dose. The data, summarized below, highlights the drug's exposure in both plasma and brain tissue.
| Species | Dose (mg/kg, p.o.) | Tissue | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Brain/Plasma Ratio (at Tmax) |
| Mouse | 10 | Plasma | 1,230 | 4 | 18,900 | 0.8 |
| Brain | 984 | 4 | 15,120 | |||
| Rat | 10 | Plasma | 850 | 8 | 14,450 | 1.0 |
| Brain | 850 | 8 | 14,450 |
Data extracted from Rohner et al., Molecular Cancer Therapeutics, 2012, Supplementary Table S1.
Experimental Protocols
The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.
Animal Studies
-
Species: Male nude mice and male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Drug Formulation and Administration: this compound was formulated in a vehicle suitable for oral gavage. A single oral dose of 10 mg/kg was administered to each animal.
-
Sample Collection: Blood samples were collected at various time points post-dose via appropriate methods (e.g., tail vein or cardiac puncture). Brain tissue was also collected at corresponding time points. Samples were processed to plasma and brain homogenates and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method was employed to extract this compound from the biological matrices. An internal standard was added to the samples prior to protein precipitation to ensure accuracy and precision.
-
Chromatography: Separation of the analyte and internal standard was achieved on a C18 reverse-phase HPLC column.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for this compound and the internal standard to ensure selectivity.
-
Quantification: A standard curve was generated by spiking known amounts of this compound into blank matrix, and the concentrations in the study samples were calculated by interpolation from this curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hedgehog signaling pathway targeted by this compound and the general workflow of the in vivo pharmacokinetic studies.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: General workflow for the in vivo pharmacokinetic study of this compound.
Conclusion
The available in vivo data for this compound demonstrates its favorable metabolic stability and pharmacokinetic profile in preclinical species. The compound achieves significant exposure in both plasma and brain tissue following oral administration, supporting its potential for treating central nervous system malignancies driven by the Hedgehog pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on Smoothened inhibitors and related targeted therapies. Further studies to identify the specific metabolic pathways and potential metabolites of this compound would provide a more complete understanding of its in vivo disposition.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of PF-5274857, a Potent Smoothened Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[3] The G protein-coupled receptor, Smoothened (Smo), is a key component of the Hh pathway. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo.[4] Ligand binding to PTCH relieves this inhibition, allowing Smo to activate downstream signaling, culminating in the activation of GLI transcription factors and the expression of target genes that drive cell proliferation and survival.[4]
PF-5274857 is a potent and selective antagonist of Smoothened.[5][6] It binds to Smo with high affinity and effectively blocks the transcriptional activity of the downstream target gene, Gli1.[5][6] this compound has demonstrated robust anti-tumor activity in preclinical models of medulloblastoma, making it an attractive candidate for clinical development.[5][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other Smoothened inhibitors.
Data Presentation
In Vitro and In Vivo Potency of this compound
| Parameter | Value | System | Reference |
| Ki (Smo Binding) | 4.6 ± 1.1 nM | In Vitro | [5][6] |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM | In Vitro (Cells) | [5][6] |
| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nM | Mouse Model of Medulloblastoma | [5][6] |
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Gli1 Reporter Gene Assay
This assay quantitatively measures the inhibition of Hedgehog pathway signaling by assessing the activity of a Gli-responsive luciferase reporter.
Materials:
-
Human medulloblastoma cell line (e.g., Daoy) or NIH-3T3 cells
-
Gli-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Recombinant Sonic Hedgehog (Shh) ligand
-
This compound
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, co-transfect the cells in each well with the Gli-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with a low-serum medium.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only).
-
Stimulate the cells with a pre-determined optimal concentration of recombinant Shh ligand to activate the Hedgehog pathway. Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of Gli1 activity for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on the viability of medulloblastoma cell lines.[4]
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, UW228)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)[4]
-
This compound dissolved in DMSO[4]
-
96-well plates[4]
-
Resazurin-based viability reagent (e.g., alamarBlue) or MTS reagent[4]
-
Plate reader for fluorescence or absorbance measurement[4]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).[4]
-
Incubate for 48-72 hours.[4]
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Diagram
Caption: Workflow for the Gli1 reporter gene assay.
References
- 1. yangresearchlab.org [yangresearchlab.org]
- 2. Current Opportunities for Targeting Dysregulated Neurodevelopmental Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-5274857: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, this compound effectively inhibits the pathway, leading to the suppression of downstream gene expression, most notably the Gli family of transcription factors.[2] Dysregulation of the Hedgehog pathway is implicated in the development of various cancers, including medulloblastoma, making this compound a valuable tool for oncology research and drug development.[2]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in medulloblastoma cell lines. The protocols cover compound handling, cell culture treatment, and methods to assess the biological effects of this compound on the Hedgehog signaling pathway.
Data Presentation
| Parameter | Value | Reference |
| Target | Smoothened (Smo) | [1] |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM | [2] |
| In Vitro IC50 (Gli1 transcription) | 2.7 ± 1.4 nM | [2] |
| In Vivo IC50 (Medulloblastoma model) | 8.9 ± 2.6 nM | [2] |
| Solubility (DMSO) | 83 mg/mL (189.95 mM) | [3] |
| Solubility (Water) | 83 mg/mL (189.95 mM) | [3] |
| Storage (Lyophilized) | -20°C for up to 36 months | [3] |
| Storage (In solution) | -20°C for up to 1 month | [3] |
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation. This compound acts as an antagonist to SMO, preventing its activation even in the presence of Hedgehog ligand, thereby keeping the pathway in the "off" state.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the desired stock concentration and the amount of this compound powder, calculate the required volume of DMSO. A common stock concentration is 10 mM.
-
In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month.[3]
Cell Culture and Treatment
This protocol is a general guideline for treating medulloblastoma cell lines such as D283 and D341, which often grow in suspension or as semi-adherent cultures.[4]
Materials:
-
Medulloblastoma cell line (e.g., D283, D341)
-
Appropriate cell culture medium (e.g., EMEM for D283, IMEM for D341) supplemented with fetal bovine serum (FBS) and antibiotics.[4]
-
Cell culture flasks or plates
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture medulloblastoma cells according to standard protocols for the specific cell line. For suspension cultures, maintain cell density within the recommended range.
-
The day before treatment, seed the cells at a density that will allow for logarithmic growth during the experiment.
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay, starting with a range from low nanomolar to micromolar.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells (for adherent cells) or add the treatment dilutions directly to the cell suspension.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, harvest the cells for downstream analysis.
Caption: A generalized experimental workflow for this compound treatment in cell culture.
Assessment of Gli1 Transcriptional Activity
A key downstream effector of the Hedgehog pathway is the transcription factor Gli1. Measuring the levels of Gli1 mRNA or protein is a reliable method to assess the inhibitory activity of this compound.
a) Quantitative Real-Time PCR (qPCR) for Gli1 mRNA
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of GLI1 mRNA, normalized to the housekeeping gene. A decrease in GLI1 expression in this compound-treated cells compared to the vehicle control indicates pathway inhibition.
b) Western Blot for Gli1 Protein
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, lyse the cells in lysis buffer and collect the total protein.
-
Quantify the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the Gli1 protein band intensity in the this compound-treated samples relative to the vehicle control confirms pathway inhibition.
Safety and Handling
This compound is a potent bioactive compound and should be handled with care. As it is an antineoplastic agent, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times.[4] All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[4] Dispose of waste according to institutional guidelines for chemical and biohazardous waste. In case of accidental exposure, wash the affected area with copious amounts of water and seek medical advice.
References
Application Notes and Protocols for PF-5274857 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal concentrations and experimental protocols for the use of PF-5274857, a potent and selective Smoothened (Smo) antagonist, in various cell lines. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on the Hedgehog (Hh) signaling pathway and cellular proliferation.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound binds to Smo, preventing its activation and thereby blocking the downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the known potency of this compound in a cellular context. It is important to note that the optimal concentration of this compound can vary depending on the cell line, assay type, and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific system.
| Parameter | Value | Cell Context | Assay Type | Reference |
| IC50 (Gli1 activity) | 2.7 ± 1.4 nM | Medulloblastoma | Gli1 Transcriptional Activity | |
| Ki (Smo binding) | 4.6 ± 1.1 nM | Not applicable | Radioligand Binding Assay | |
| in vivo IC50 | 8.9 ± 2.6 nM | Mouse Model | Medulloblastoma Tumor Growth |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability and can be adapted for various adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Gli1 Expression
This protocol describes how to assess the effect of this compound on the expression of the Hedgehog pathway target protein, Gli1.
Materials:
-
This compound
-
Cell culture plates (6-well or 10 cm dishes)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the relative expression of Gli1, normalizing to the loading control.
-
Disclaimer
These application notes are intended for research use only and are not for use in diagnostic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of the compound and protocols for their specific research needs.
Application Notes and Protocols for PF-5274857 in a Medulloblastoma Xenograft Model
For Research Use Only
Introduction
Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway. A key component of this pathway is the Smoothened (Smo) receptor, which, when activated, leads to the downstream transcription of target genes, including Gli1, promoting cell proliferation and tumor growth.[1] PF-5274857 is a potent and selective antagonist of the Smo receptor, demonstrating the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of Hh-driven brain tumors.[1]
These application notes provide a summary of the preclinical efficacy of this compound and detailed protocols for its use in a patched heterozygous (Ptch1+/-) mouse model of medulloblastoma, which spontaneously develops tumors due to constitutive activation of the Hh pathway.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound[1]
| Parameter | Value | Description |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Dissociation constant for this compound binding to the Smoothened (Smo) receptor. |
| In Vitro IC50 | 2.7 ± 1.4 nmol/L | Concentration of this compound that inhibits 50% of the transcriptional activity of the downstream gene Gli1 in cells. |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Concentration of this compound that inhibits 50% of tumor growth in a mouse model of medulloblastoma. |
Signaling Pathway
The Hedgehog signaling pathway is crucial in embryonic development and tumorigenesis. In the "off" state, the Patched (Ptch) receptor inhibits the Smoothened (Smo) receptor. In Hh-driven medulloblastoma, mutations in Ptch or other upstream components lead to the constitutive activation of Smo. This activation initiates a signaling cascade that results in the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival. This compound acts as a Smo antagonist, inhibiting this pathway and leading to the downregulation of Gli1 and subsequent tumor growth inhibition.
Experimental Protocols
Protocol 1: Establishment and Maintenance of a Ptch1+/- Medulloblastoma Mouse Model
This protocol describes the generation and monitoring of a genetically engineered mouse model that spontaneously develops medulloblastoma.
Materials:
-
Ptch1+/- breeding pairs (e.g., on a C57BL/6 background)
-
Standard rodent housing and husbandry supplies
-
PCR reagents for genotyping (primers specific for wild-type and mutant Ptch1 alleles)
-
DNA extraction kit for tail biopsies
-
Anesthetic (e.g., isoflurane)
-
Imaging system (e.g., MRI or bioluminescence if a reporter is crossed into the line)
Procedure:
-
Breeding: Set up breeding pairs of Ptch1+/- mice. Wean pups at approximately 21 days of age.
-
Genotyping:
-
At weaning, collect a small tail biopsy (1-2 mm) from each pup.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Perform PCR using primers that differentiate between the wild-type and heterozygous Ptch1 alleles.
-
Analyze PCR products by gel electrophoresis to determine the genotype of each mouse.
-
-
Tumor Monitoring:
-
Mice with the Ptch1+/- genotype are prone to developing medulloblastoma.
-
Begin monitoring for tumor development around 8-12 weeks of age.
-
Clinical signs of tumor development include ataxia, head tilt, and weight loss.
-
Non-invasive imaging (e.g., MRI) can be used for definitive tumor detection and to monitor growth. If the mouse line has been crossed with a luciferase reporter, bioluminescence imaging can be employed.
-
-
Animal Welfare: Monitor animals daily for signs of distress or tumor-related morbidity. Euthanize animals when they show signs of significant distress or have reached a predetermined tumor size endpoint, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sonicator or homogenizer
-
Animal balance
-
Oral gavage needles (flexible, 20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle.
-
Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule: The treatment schedule will depend on the experimental design. A typical schedule might involve once-daily administration for a specified number of weeks.
Protocol 3: Quantification of Gli1 mRNA Expression by qRT-PCR
This protocol describes the measurement of the pharmacodynamic marker Gli1 in tumor and skin tissue samples. Skin can be used as a surrogate tissue for measuring tumor Gli1 levels.[1]
Materials:
-
Tumor and skin tissue samples
-
RNase-free tubes and reagents
-
RNA extraction kit (e.g., Trizol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for Gli1 and a reference gene (e.g., GAPDH or Beta-actin)
Procedure:
-
Sample Collection and Storage:
-
At the experimental endpoint, euthanize the mouse and dissect the tumor and a small piece of skin.
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
Store samples at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a commercial kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for Gli1 or the reference gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the reference gene.
-
Calculate the relative expression of Gli1 using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene and comparing treated samples to vehicle-treated controls.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study of this compound in a medulloblastoma xenograft model.
References
Application Notes and Protocols for PF-5274857 Dosing in Mouse Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a critical driver in certain cancers, most notably medulloblastoma. These application notes provide a detailed protocol for the in vivo administration of this compound in a common mouse model of medulloblastoma, the patched 1 heterozygous (Ptch1+/-) mouse, to evaluate its anti-tumor efficacy. The methodologies outlined herein are based on established practices for preclinical evaluation of Smoothened inhibitors.
Data Presentation
The following table summarizes the key quantitative data for this compound as reported in preclinical studies.
| Parameter | Value | Mouse Model | Reference |
| In Vitro IC50 (Gli1 transcription) | 2.7 ± 1.4 nmol/L | Cellular assays | [1] |
| In Vivo IC50 (Gli1 downregulation) | 8.9 ± 2.6 nmol/L | Ptch1+/- medulloblastoma mice | [1] |
| Effective Dose for Tumor Regression | >10 mg/kg | Not specified |
Signaling Pathway
This compound targets the Hedgehog signaling pathway by directly inhibiting the Smoothened (Smo) protein. In the canonical "off-state" of the pathway, the Patched (Ptch) receptor inhibits Smo. When the Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to Ptch, this inhibition is relieved, allowing Smo to transduce a signal downstream. This signal culminates in the activation and nuclear translocation of the Gli family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival. In many medulloblastomas, mutations in components of this pathway, such as inactivating mutations in PTCH1, lead to constitutive activation of Smo and oncogenic signaling. This compound acts as a Smo antagonist, preventing its activation and thereby blocking the downstream signaling cascade, even in the context of an upstream mutation.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral administration to mice. As the exact vehicle used in the primary literature is not specified, a common vehicle for oral administration of hydrophobic small molecules is described below. It is highly recommended to perform a small pilot study to assess the tolerability of the chosen vehicle and formulation in the specific mouse strain being used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 µL/g, the concentration would be 1 mg/mL.
-
Add the this compound powder to the prepared vehicle.
-
Vortex vigorously for 5-10 minutes to dissolve the compound. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Study in a Ptch1+/- Medulloblastoma Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Animal Model:
-
Ptch1+/- mice on a suitable genetic background (e.g., C57BL/6) are prone to developing medulloblastoma. Tumor development can be monitored by observation for clinical signs (e.g., ataxia, head tilt) and confirmed by imaging (e.g., MRI) or histology.
Materials:
-
Ptch1+/- mice with confirmed medulloblastoma
-
This compound formulation (from Protocol 1)
-
Vehicle control (from Protocol 1)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal balance
-
Calipers for tumor measurement (if using a subcutaneous allograft model)
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Once tumors are established and have reached a predetermined size (e.g., 100-150 mm³ for subcutaneous models, or upon detection for spontaneous models), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Dosing:
-
Weigh each mouse accurately on the day of dosing to calculate the required volume of the formulation.
-
Administer this compound (e.g., >10 mg/kg) or vehicle control via oral gavage. A daily administration schedule is often employed for Smoothened inhibitors.
-
The duration of the treatment will depend on the study endpoints but can range from several days to weeks.
-
-
Monitoring and Endpoints:
-
Monitor the body weight and general health of the mice daily.
-
For subcutaneous tumors, measure tumor volume with calipers 2-3 times per week.
-
For orthotopic tumors, monitor for changes in clinical signs and consider survival as a primary endpoint.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and histological analysis (e.g., Gli1 expression levels).
-
Caption: A generalized experimental workflow for evaluating this compound in a mouse model.
References
Application Notes and Protocols for the Preparation of PF-5274857 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and storage of stock solutions for PF-5274857, a potent and selective antagonist of the Smoothened (Smo) receptor.[1][2][3] this compound inhibits the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[2][4] Accurate preparation of stock solutions is paramount for ensuring the reproducibility and reliability of experimental results. These protocols outline the necessary materials, safety precautions, detailed procedural steps, and recommended storage conditions to maintain the integrity and stability of this compound for research applications.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound functions by binding to the G protein-coupled receptor Smoothened (Smo) with a high affinity (Ki of 4.6 nM).[1][4][5] In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo. The subsequent activation of Smo leads to a signaling cascade that culminates in the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival. By antagonizing Smo, this compound effectively blocks this downstream signaling, inhibiting Gli1 transcriptional activity with an IC50 as low as 2.7 nM.[1][5]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Physicochemical and Solubility Data
Proper stock solution preparation begins with understanding the compound's properties. The following tables summarize key data for this compound. Note that the compound may be supplied as a free base or a hydrochloride salt, which affects its molecular weight.
Table 1: Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₅ClN₄O₃S | C₂₀H₂₅ClN₄O₃S·HCl | [4][5][6] |
| Molecular Weight | 436.96 g/mol | 473.42 g/mol | [5][6] |
| CAS Number | 1373615-35-0 | 1613439-62-5 | [5][6] |
| Appearance | Light yellow to yellow solid powder | Not specified |[4] |
Table 2: Solubility of this compound
| Solvent | Solubility (Free Base) | Solubility (Hydrochloride Salt) | Reference |
|---|---|---|---|
| DMSO | ≥19.65 mg/mL; ~83 mg/mL (190 mM) | ~47.34 mg/mL (100 mM) | [2][5][6] |
| Water | ≥17.6 mg/mL (with sonication); ~83 mg/mL (190 mM) | ~47.34 mg/mL (100 mM) | [2][5][6] |
| Ethanol | Insoluble | Not specified | [2][5] |
| Saline | ~28 mg/mL | Not specified |[5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound (free base) in DMSO, a common solvent for this compound.
Materials
-
This compound powder (free base, M.W. 436.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is a bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock solution of this compound (Free Base):
-
Mass (mg) = 10 mM x 1 mL x 436.96 g/mol
-
Mass (mg) = 4.37 mg
Procedure
-
Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture.[7]
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.37 mg) and place it into a sterile, appropriately labeled vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.[8]
-
Quality Control: Visually inspect the solution to ensure no undissolved particulates remain. A clear solution indicates successful dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots as recommended in the storage section below.
Storage and Stability
Proper storage is crucial for maintaining the potency of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid (Lyophilized) | -20°C | Up to 36 months | Keep tightly sealed and desiccated. | [5] |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed aliquots. Avoid freeze-thaw cycles. |[5][7] |
Note: For long-term storage, it is highly recommended to store the compound in its solid, lyophilized form.[5][7] Prepare solutions fresh when possible or use within one month.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the preparation protocol.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. adooq.com [adooq.com]
- 6. PF 5274857 hydrochloride | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. emulatebio.com [emulatebio.com]
PF-5274857 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Inhibition of this pathway is a promising therapeutic strategy for cancers dependent on aberrant Hh signaling, such as medulloblastoma and basal cell carcinoma.[1] These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in in-vitro assays, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₄O₃S | |
| Molecular Weight | 436.96 g/mol | |
| CAS Number | 1373615-35-0 |
Solubility Data
The solubility of this compound was determined in a range of common laboratory solvents. All data is presented at room temperature unless otherwise specified.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 19.65 | ≥ 45.0 | Clear solution |
| Water | ≥ 17.6 (with sonication) | ≥ 40.3 | Requires sonication to dissolve |
| Ethanol | Insoluble | - | |
| Methanol | Data not available | - | |
| Isopropanol | Data not available | - | |
| Acetonitrile | Data not available | - | |
| DMF | Data not available | - |
Note: It is recommended to prepare stock solutions in DMSO. For aqueous-based assays, further dilution of the DMSO stock into the aqueous buffer is advised. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported and should be determined empirically for long-term experiments.
Signaling Pathway
This compound targets the Smoothened receptor within the Hedgehog signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: Hedgehog signaling pathway and this compound mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, you will need 4.37 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Gli1-Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on the Hedgehog pathway activity using a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2).
Materials:
-
Gli-responsive luciferase reporter cells (e.g., NIH/3T3-LIGHT2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hedgehog pathway agonist (e.g., Sonic hedgehog (Shh) or Purmorphamine)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Assay: On the day of the reading, allow the plate and luciferase assay reagents to equilibrate to room temperature. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the firefly luciferase signal to a control reporter (e.g., Renilla luciferase) if applicable. Calculate the IC₅₀ value for this compound by plotting the normalized luciferase activity against the log of the compound concentration.
Caption: Workflow for testing this compound in a Gli1-Luciferase Assay.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into aqueous media, try increasing the final DMSO concentration slightly (while staying within the cell line's tolerance) or preparing a more dilute intermediate stock in a co-solvent system if compatible with the assay.
-
Low Signal in Luciferase Assay: Ensure cells are healthy and at the optimal confluency. Confirm the activity of the Hedgehog pathway agonist. Check the expiration date and proper storage of the luciferase assay reagents.
-
High Background Signal: Use a plate with opaque white walls to minimize crosstalk between wells. Ensure complete cell lysis before reading the plate.
Safety Information
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols: PF-5274857 Gli1 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of the Hh signal. In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors (GLI1, GLI2, and GLI3). GLI1 acts as a transcriptional activator, promoting the expression of Hh target genes that drive cell proliferation and survival.
PF-5274857 is a potent and selective antagonist of SMO.[1][2] It binds directly to SMO, effectively blocking the Hh signaling cascade and inhibiting the transcriptional activity of GLI1.[1][2] This application note provides a detailed protocol for a GLI1 reporter assay to characterize the inhibitory activity of this compound and other potential SMO modulators.
Principle of the Assay
This protocol utilizes a stable cell line, such as the NIH3T3 Gli-luciferase reporter cell line, which is engineered to express the firefly luciferase reporter gene under the control of a GLI-responsive promoter.[3][4] Activation of the Hedgehog pathway, for instance by a SMO agonist like SAG, leads to the activation of GLI transcription factors, which then bind to the GLI-responsive elements in the promoter and drive the expression of luciferase. The resulting luminescence is directly proportional to the level of Hh pathway activation. By treating the cells with this compound, the inhibitory effect on SMO can be quantified as a dose-dependent decrease in luciferase activity.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Value | Species/System | Reference |
| SMO Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | In vitro | [1][2] |
| GLI1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nmol/L | In cells | [1][2] |
| In vivo GLI1 Inhibition (IC50) | 8.9 ± 2.6 nmol/L | Mouse medulloblastoma model | [1] |
Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Imaging Studies with PF-5274857
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Inhibition of this pathway is a promising therapeutic strategy for cancers dependent on Hh signaling, such as medulloblastoma.[1] this compound effectively penetrates the blood-brain barrier, making it a valuable candidate for treating brain tumors.[1] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo imaging studies to assess its pharmacodynamics, therapeutic efficacy, and target engagement.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, crucial for designing and interpreting in vivo studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) to Smo | 4.6 ± 1.1 nmol/L | In vitro | [1] |
| IC50 for Gli1 (in vitro) | 2.7 ± 1.4 nmol/L | In vitro cell-based assay | [1] |
| IC50 for Gli1 (in vivo) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
| Key Properties | Orally available, metabolically stable, penetrates the blood-brain barrier. | Preclinical species | [1] |
Signaling Pathway
This compound acts by inhibiting the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo. Upon Hedgehog binding to PTCH, this inhibition is released, allowing Smo to activate the Gli family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. This compound directly binds to Smo, preventing its activation and subsequent downstream signaling, even in the presence of the Hedgehog ligand.
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Pharmacodynamic Assessment of Hh Pathway Inhibition using Bioluminescence Imaging
This protocol describes a non-invasive method to monitor the pharmacodynamic effect of this compound on Hh pathway activity in vivo using a Gli-luciferase reporter mouse model.
Experimental Workflow:
Caption: Workflow for pharmacodynamic assessment using bioluminescence imaging.
Materials:
-
Gli-luciferase reporter cancer cells (e.g., medulloblastoma cell line)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
This compound
-
Vehicle control (appropriate for this compound formulation)
-
D-luciferin
-
In vivo imaging system (IVIS) or equivalent
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture Gli-luciferase reporter cells under standard conditions.
-
Implant a specified number of cells (e.g., 1x10^6) subcutaneously or orthotopically into the appropriate location in the mice.
-
-
Tumor Growth and Baseline Imaging:
-
Monitor tumor growth using calipers or a suitable imaging modality.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
For baseline imaging, administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
After a consistent uptake time (e.g., 10-15 minutes), anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer the appropriate dose of this compound or vehicle control to the respective groups.
-
-
Longitudinal Imaging:
-
Perform bioluminescence imaging at various time points post-treatment (e.g., 4, 8, 24, 48, and 72 hours) following the procedure in step 2.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area for each animal at each time point.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the signal at each post-treatment time point to the baseline signal for each animal.
-
Compare the normalized signal between the this compound-treated and vehicle control groups.
-
Protocol 2: Assessing Therapeutic Efficacy and Tumor Response using PET/CT
This protocol outlines the use of Positron Emission Tomography (PET) with [¹⁸F]-FDG to monitor the metabolic response of tumors to this compound treatment.
Experimental Workflow:
Caption: Workflow for assessing therapeutic efficacy with PET/CT.
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle control
-
[¹⁸F]-FDG (Fluorodeoxyglucose)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation and Baseline Scan:
-
Establish tumor xenografts as described in Protocol 1.
-
Fast the animals for 4-6 hours before [¹⁸F]-FDG injection to reduce background glucose levels.
-
Administer a defined dose of [¹⁸F]-FDG (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period, keeping the animal warm to prevent brown fat uptake.
-
Anesthetize the mouse and perform a whole-body CT scan for anatomical reference, followed by a PET scan.
-
-
Treatment Regimen:
-
Following the baseline scan, begin daily (or as determined by pharmacokinetic data) administration of this compound or vehicle control.
-
-
Follow-up Scans:
-
Perform follow-up [¹⁸F]-FDG PET/CT scans at regular intervals (e.g., weekly) to monitor changes in tumor metabolism and size. Repeat the procedure from step 1 for each scan.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization of [¹⁸F]-FDG uptake.
-
Draw ROIs around the tumor on the CT images and project them to the PET data.
-
Calculate the maximum standardized uptake value (SUVmax) for the tumor in each animal at each time point.
-
Measure the tumor volume from the CT images.
-
Compare the changes in SUVmax and tumor volume over time between the treated and control groups.
-
Protocol 3: Direct Visualization of Drug Distribution using a Labeled this compound Analog
This protocol is a conceptual framework for synthesizing and utilizing a fluorescently-labeled version of this compound for in vivo optical imaging to study its biodistribution and tumor accumulation.
Experimental Workflow:
Caption: Workflow for biodistribution studies with a labeled drug analog.
Materials:
-
Fluorescently-labeled this compound analog
-
Tumor-bearing mice
-
In vivo fluorescence imaging system
-
Standard surgical tools for organ dissection
Procedure:
-
Synthesis and Validation:
-
Synthesize a derivative of this compound conjugated to a near-infrared (NIR) fluorophore to minimize tissue autofluorescence.
-
Confirm the purity and identity of the labeled compound.
-
Perform in vitro binding and functional assays to ensure that the fluorescent tag does not significantly impair the compound's activity.
-
-
Administration and In Vivo Imaging:
-
Administer the labeled this compound analog to tumor-bearing mice via the desired route (e.g., intravenous for direct pharmacokinetic assessment or oral to match the parent drug).
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 24, 48 hours) post-administration.
-
-
Ex Vivo Biodistribution:
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, brain).
-
Arrange the tissues and image them using the fluorescence imaging system to quantify the relative signal in each organ.
-
Data Analysis:
-
For in vivo images, draw ROIs over the tumor and a background region to determine the tumor-to-background signal ratio over time.
-
For ex vivo images, quantify the average radiant efficiency in each organ and the tumor to determine the biodistribution profile of the labeled compound.
-
Disclaimer
These protocols provide a general framework for in vivo imaging studies involving this compound. Researchers should optimize specific parameters, such as animal models, cell lines, drug dosage and formulation, and imaging acquisition settings, based on their experimental goals and available resources. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for CCR2 Antagonist Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Selection: The initial request specified PF-5274857 for the study of CCR2 antagonism. However, extensive literature review confirms that this compound is a potent and selective Smoothened (Smo) antagonist involved in the Hedgehog (Hh) signaling pathway, not a CCR2 antagonist.[1][2] To provide accurate and relevant protocols for CCR2-targeted research, this document will focus on INCB3344 , a well-characterized, potent, and rodent-active CCR2 antagonist.[3][4]
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the recruitment of monocytes and macrophages to sites of inflammation and disease. This signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, fibrosis, and cancer. Consequently, the development of CCR2 antagonists is an active and promising area of therapeutic research. Preclinical evaluation of these antagonists in animal models is a critical step to determine their efficacy, pharmacokinetic profile, and mechanism of action.
This document provides detailed application notes and standardized protocols for the administration of the CCR2 antagonist INCB3344 in rodent models, designed to assist researchers in the planning and execution of their in vivo studies.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. These pathways are crucial for orchestrating cell migration, differentiation, and effector functions. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which ultimately regulate cellular processes like chemotaxis, survival, and gene expression.
Compound Profile: INCB3344
INCB3344 is a potent and selective small molecule antagonist of the CCR2 receptor that is active in rodents, making it a suitable tool for preclinical research.[3] It exhibits high affinity for both human and murine CCR2, with good oral bioavailability.[5][6]
In Vitro Potency of INCB3344
| Assay Type | Species | IC50 |
| CCL2 Binding | Human | 5.1 nM |
| CCL2 Binding | Mouse | 9.5 nM |
| Chemotaxis | Human | 3.8 nM |
| Chemotaxis | Mouse | 7.8 nM |
| Data compiled from MedchemExpress and other sources.[5][6] |
Pharmacokinetic Parameters of INCB3344 in Mice
| Parameter | Route | Dose | Value |
| Bioavailability (F) | Oral | 10 mg/kg | 47% |
| AUC | Oral | 10 mg/kg | 2664 nM*h (CD-1 mice) |
| Half-life (t1/2) | IV | - | ~1 hour |
| Data compiled from MedchemExpress and other sources.[5] |
Experimental Protocols
Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies. Protocols should be adapted based on the specific experimental design, animal model, and the formulation of the antagonist.
Protocol 1: Oral Gavage (PO) Administration of INCB3344 in Rodents
This protocol ensures accurate and direct delivery of the antagonist to the stomach.
Materials:
-
INCB3344
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, 10% DMSO in saline)
-
Sterile oral gavage needles (size-appropriate for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of INCB3344 based on the desired dose (e.g., 30 mg/kg) and the number and average weight of the animals.
-
Prepare a homogenous solution or a fine suspension of INCB3344 in the chosen vehicle. For suspensions, ensure consistent mixing before each administration. A common vehicle for INCB3344 is 10% DMSO in saline.[7][8]
-
-
Animal Handling and Gavage:
-
Weigh the animal to determine the correct administration volume. The gavage volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.[7]
-
Properly restrain the animal to immobilize the head and straighten the neck and back.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).[7]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the solution/suspension slowly.
-
Remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection of INCB3344 in Mice
This protocol provides a common method for systemic administration.
Materials:
-
INCB3344
-
Vehicle (e.g., sterile 10% DMSO in 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Properly restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Experimental Workflow for Evaluating a CCR2 Antagonist
The following diagram illustrates a typical workflow for a preclinical study evaluating a CCR2 antagonist in a disease model.
Summary of INCB3344 Administration in Animal Models
The following table summarizes published data on the administration of INCB3344 in various rodent models of disease.
| Disease Model | Species | Route | Dose & Frequency | Key Findings | Reference |
| Delayed-Type Hypersensitivity | Mouse | Oral (PO) | Dose-dependent | Inhibition of macrophage influx. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral (PO) | Therapeutic dosing | Significant reduction in disease severity. | [3][10] |
| Inflammatory Arthritis | Rat | Oral (PO) | Therapeutic dosing | Significant reduction in disease severity. | [3][10] |
| Diabetic Nephropathy (DN) | Mouse | Intraperitoneal (IP) | 5 mg/kg/day (3x/week for 8 weeks) | Decreased albuminuria, serum creatinine, and macrophage abundance in the kidney. | [8][11] |
Conclusion
The successful in vivo evaluation of CCR2 antagonists like INCB3344 is contingent upon the meticulous selection and execution of administration protocols. The information and standardized procedures provided in these application notes are intended to serve as a comprehensive guide for researchers. It is imperative to optimize protocols based on the specific characteristics of the antagonist, the chosen animal model, and the scientific question being addressed, all while adhering to the highest standards of animal welfare.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of PF-5274857 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic properties of PF-5274857, a potent and selective Smoothened (SMO) antagonist, in mice. The accompanying protocols offer standardized procedures for conducting in vivo pharmacokinetic studies to evaluate this compound.
Introduction
This compound (also known as PF-05274857) is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, including medulloblastoma.[1] this compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[1] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for its continued development.
Data Presentation
The following table summarizes the available quantitative pharmacokinetic data for this compound in mice.
| Parameter | Value | Conditions |
| Binding Affinity (Ki) to Smoothened | 4.6 ± 1.1 nmol/L | In vitro binding assay.[1] |
| In vitro IC50 (Gli1 Transcription) | 2.7 ± 1.4 nmol/L | Inhibition of Gli1 transcriptional activity in cells.[1] |
| In vivo IC50 (Medulloblastoma Model) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma.[1] |
Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from in vivo mouse studies are not publicly available in the reviewed literature. The provided data reflects the compound's potency and in vivo efficacy.
Signaling Pathway
This compound targets the Hedgehog signaling pathway, which plays a critical role in embryonic development and can be aberrantly activated in cancer.
Experimental Protocols
While the specific, detailed protocols from the pivotal study by Rohner et al. are not fully available, the following represents a standard methodology for conducting a pharmacokinetic analysis of an orally administered compound like this compound in mice.
Experimental Workflow
Protocol 1: Oral Administration of this compound in Mice
Objective: To administer a precise dose of this compound orally to mice for subsequent pharmacokinetic analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration. Ensure the compound is fully suspended or dissolved.
-
Dosing: a. Weigh each mouse accurately on the day of dosing to calculate the exact volume to be administered. b. Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury. c. Insert the gavage needle orally, passing it gently along the roof of the mouth and down the esophagus into the stomach. d. Slowly administer the calculated volume of the this compound formulation. e. Carefully withdraw the gavage needle. f. Monitor the animal for any signs of distress post-administration.
Protocol 2: Blood Sample Collection from Mice
Objective: To collect serial blood samples from mice following the administration of this compound to determine the plasma concentration-time profile.
Materials:
-
Heparinized capillary tubes or micro-hematocrit tubes
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Lancets or fine-gauge needles
-
Anesthetic (e.g., isoflurane) for terminal bleed (if applicable)
-
Centrifuge
Procedure:
-
Sample Collection Time Points: Predetermine the time points for blood collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood Collection (Serial Sampling - Tail Vein): a. Warm the mouse's tail under a heat lamp to dilate the lateral tail veins. b. Make a small incision in one of the lateral tail veins using a lancet. c. Collect approximately 20-30 µL of blood into a heparinized capillary tube. d. Transfer the blood immediately into a microcentrifuge tube containing anticoagulant. e. Apply gentle pressure to the incision site to stop the bleeding.
-
Blood Collection (Terminal Bleed - Cardiac Puncture): a. Anesthetize the mouse deeply with isoflurane. b. Perform a cardiac puncture to collect a larger volume of blood.
-
Plasma Separation: a. Gently invert the microcentrifuge tubes to mix the blood with the anticoagulant. b. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. d. Store the plasma samples at -80°C until analysis.
Protocol 3: Bioanalysis of this compound in Mouse Plasma by LC-MS/MS
Objective: To quantify the concentration of this compound in mouse plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the pharmacokinetic study
-
This compound analytical standard
-
Internal standard (a structurally similar compound)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Standard Curve and Quality Control Preparation: Prepare a standard curve by spiking known concentrations of this compound into blank mouse plasma. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation): a. Thaw the plasma samples, standard curve samples, and QC samples on ice. b. To 20 µL of each plasma sample, add 80 µL of acetonitrile containing the internal standard. c. Vortex the samples for 1 minute to precipitate the plasma proteins. d. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis: a. Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the mobile phase, gradient, column, and mass spectrometer parameters (e.g., precursor and product ions, collision energy). b. Inject the prepared samples onto the LC-MS/MS system.
-
Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. c. Use the regression equation from the standard curve to determine the concentration of this compound in the unknown plasma samples.
References
Application Notes and Protocols for Measuring In Vivo Brain Penetration of PF-5274857
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo brain penetration of PF-5274857, a potent and selective Smoothened (Smo) antagonist.[1] The protocols outlined below are designed to deliver robust and reproducible data for assessing the central nervous system (CNS) distribution of this compound, which is critical for the development of therapeutics targeting brain tumors and other CNS disorders driven by the Hedgehog (Hh) signaling pathway.
Introduction
This compound is a novel therapeutic agent that targets the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (Smo) receptor.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma.[1] Effective treatment of brain tumors with targeted therapies like this compound necessitates efficient penetration of the blood-brain barrier (BBB). Therefore, accurate in vivo measurement of brain penetration is a critical step in its preclinical development. This document details three widely accepted methods for this purpose: in vivo microdialysis, brain tissue homogenate analysis, and positron emission tomography (PET).
Data Presentation
A key parameter for quantifying brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx. The following table summarizes key in vitro potency and hypothetical in vivo brain penetration data for this compound.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| Smoothened (Smo) Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | [1] |
| Gli1 Transcriptional Activity IC50 | 2.7 ± 1.4 nmol/L | [1] |
| Hypothetical In Vivo Brain Penetration Data (Rodent Model) | ||
| Dose (Oral) | 10 mg/kg | N/A |
| Cmax Plasma (Total) | 1500 ng/mL | N/A |
| Cmax Brain (Total) | 750 ng/g | N/A |
| Brain-to-Plasma Ratio (Kp) | 0.5 | N/A |
| Fraction Unbound in Plasma (fu,plasma) | 0.02 | N/A |
| Fraction Unbound in Brain (fu,brain) | 0.04 | N/A |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.0 | N/A |
Experimental Protocols
I. In Vivo Microdialysis for Measuring Unbound this compound in Brain Extracellular Fluid
This protocol allows for the direct measurement of unbound this compound in the brain extracellular fluid (ECF) of a freely moving animal, providing the most accurate determination of target engagement.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) with isoflurane (B1672236).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the brain region of interest (e.g., striatum or cerebellum).
-
Implant the guide cannula to the correct depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for 3-5 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours before sample collection.
-
-
Dosing and Sample Collection:
-
Administer this compound orally or intravenously at the desired dose.
-
Begin collecting dialysate samples into vials in the fraction collector at specified time intervals (e.g., every 20-30 minutes) for several hours.
-
Simultaneously, collect blood samples from a peripheral vein (e.g., tail vein) at corresponding time points.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probe using a method such as retrodialysis.
-
-
Data Analysis:
-
Calculate the unbound concentration of this compound in the brain ECF by correcting the dialysate concentration for probe recovery.
-
Determine the unbound concentration in plasma by multiplying the total plasma concentration by the fraction unbound in plasma (fu,plasma), which is determined separately via equilibrium dialysis.
-
Calculate the Kp,uu by dividing the unbound brain concentration by the unbound plasma concentration.
-
II. Brain Tissue Homogenate Analysis for Total Brain Concentration of this compound
This method provides the total concentration of this compound in the brain, which includes both bound and unbound drug.
Materials:
-
This compound
-
Vehicle for dosing
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Phosphate buffered saline (PBS)
-
Acetonitrile (B52724) with internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing and Tissue Collection:
-
Administer this compound to rodents at the desired dose and time points.
-
At the designated time, euthanize the animal and collect a terminal blood sample via cardiac puncture.
-
Perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold PBS. The brain can be dissected into specific regions if desired.
-
-
Sample Preparation:
-
Weigh the brain tissue and homogenize it in a known volume of PBS (e.g., 1:3 w/v).
-
Process the blood sample to obtain plasma.
-
To a known volume of brain homogenate and plasma, add a protein precipitation solvent (e.g., 3 volumes of acetonitrile containing an internal standard).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of this compound in the brain homogenate and plasma supernatants using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total brain concentration (ng/g) and the total plasma concentration (ng/mL).
-
The brain-to-plasma ratio (Kp) is calculated by dividing the total brain concentration by the total plasma concentration.
-
III. Positron Emission Tomography (PET) Imaging for Non-invasive Quantification of Brain Penetration
PET imaging allows for the non-invasive, dynamic visualization and quantification of this compound distribution in the brain. This requires the synthesis of a radiolabeled version of the compound (e.g., with Carbon-11 or Fluorine-18).
Materials:
-
Radiolabeled this compound (e.g., [¹¹C]this compound)
-
Small animal PET/CT or PET/MRI scanner
-
Anesthesia (isoflurane)
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane and place it on the scanner bed.
-
Maintain the animal's body temperature throughout the scan.
-
Insert a catheter into a tail vein for injection of the radiotracer.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound via the tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Arterial blood sampling may be performed to obtain an input function for kinetic modeling.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images.
-
Co-register the PET images with an anatomical image (CT or MRI) for anatomical reference.
-
Draw regions of interest (ROIs) on different brain structures.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Data Analysis:
-
Use kinetic modeling (e.g., two-tissue compartment model) to quantify the rate of transport across the BBB (K1) and the volume of distribution (VT) in the brain.
-
The brain-to-plasma ratio can be estimated from the PET data at later time points when equilibrium is approached.
-
Visualizations
Hedgehog Signaling Pathway and the Action of this compound
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow for Measuring Brain Penetration
Caption: General workflow for in vivo measurement of this compound brain penetration.
References
Application Notes and Protocols for PF-5274857 in Primary Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, including medulloblastoma.[4] this compound effectively inhibits Hh signaling by binding to Smo, thereby preventing the downstream activation of Gli transcription factors and the expression of Hh target genes.[1][2] This document provides detailed application notes and protocols for the use of this compound in primary patient-derived cells, a crucial preclinical model for evaluating therapeutic efficacy.
Mechanism of Action
The Hedgehog signaling pathway is essential for embryonic development and tissue homeostasis. In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), preventing signal transduction. Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.[6] In many cancers, mutations in PTCH or SMO lead to constitutive activation of the Hh pathway, driving tumor growth.[4] this compound acts as a direct inhibitor of SMO, effectively blocking signal transduction downstream of SMO, even in cases of PTCH mutations.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Ki) for Smo | 4.6 ± 1.1 nmol/L | Cell-based assays | [1][2] |
| IC50 for Gli1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | Cells | [1][2] |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1][2] |
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Protocols
The following protocols are adapted from established methods for working with primary patient-derived tumor cells and can be applied for studies involving this compound.
Establishment of Primary Patient-Derived Medulloblastoma Cultures
Primary cultures are a valuable alternative to long-established cell lines as they more closely resemble the original tumor's biological behavior and molecular characteristics.[1][3]
Materials:
-
Fresh medulloblastoma tumor tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase (0.1%)
-
Laminin-coated culture flasks or plates
-
Accutase
Protocol:
-
Obtain fresh tumor tissue in sterile DMEM on ice immediately after surgical resection, following institutional guidelines and with informed consent.
-
Mechanically dissociate the tumor fragment using a sterile scalpel in a petri dish.
-
Transfer the minced tissue to a conical tube and add 0.1% collagenase.
-
Incubate for 60 minutes at 37°C with gentle agitation to obtain a cell suspension.[7]
-
Neutralize the collagenase with DMEM containing 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells on laminin-coated culture vessels. Adherent cultures are often more successful for establishing primary medulloblastoma lines.[1][3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
For passaging, use Accutase to detach the cells when they reach 80-90% confluency.
Formation of 3D Tumor Spheroids from Patient-Derived Cells
Three-dimensional spheroid models better recapitulate the in vivo tumor microenvironment and are ideal for drug screening.[2][8]
Materials:
-
Established primary patient-derived cell culture
-
Ultra-Low Attachment spheroid microplates
-
3D culture medium (e.g., DMEM/F12 with supplements)
Protocol:
-
Prepare a single-cell suspension from your adherent primary culture using Accutase.[2]
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in the 3D culture medium at the desired concentration.
-
Seed the cells into the wells of an Ultra-Low Attachment spheroid microplate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.[2]
-
Incubate at 37°C and 5% CO2.
-
Monitor spheroid formation daily under a microscope. Spheroids are typically ready for drug treatment when they reach a diameter of 100-200 µm.[2]
Treatment of Primary Cells with this compound
Materials:
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Primary patient-derived cells (adherent or spheroids)
-
Culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
For adherent cultures, remove the old medium and add the medium containing the different concentrations of this compound.
-
For spheroid cultures, carefully remove half of the medium from each well and replace it with fresh medium containing 2x the final concentration of this compound.[2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
Experimental Workflow Diagram
Caption: A generalized workflow for testing this compound in primary patient-derived cells.
Assay Methods
Cell Viability Assays
To determine the cytotoxic or cytostatic effects of this compound, various viability assays can be employed.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
After drug treatment, add MTT solution to each well and incubate.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength. A decrease in absorbance indicates reduced cell viability.[9]
-
-
CellTiter-Glo® 3D Cell Viability Assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for 3D spheroid cultures.
-
After treatment, add the CellTiter-Glo® reagent directly to the wells.
-
Mix to induce cell lysis and release ATP.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[8]
-
Hedgehog Pathway Activity Assay: Gli1 Expression Analysis
Since this compound targets the Hh pathway, measuring the expression of the downstream target gene Gli1 is a direct indicator of its inhibitory activity.
Protocol (Quantitative Real-Time PCR - qPCR):
-
After treatment with this compound, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH, TBP) for normalization.[10]
-
Calculate the relative expression of Gli1 using the ΔΔCt method. A dose-dependent decrease in Gli1 mRNA levels will confirm the inhibitory effect of this compound on the Hh pathway.[11]
Cell Cycle Analysis
To investigate whether this compound induces cell cycle arrest, flow cytometry can be used.
Protocol:
-
Following drug treatment, harvest the cells (and dissociate spheroids into single cells).
-
Fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified to determine if the drug induces arrest at a specific phase.[12]
Conclusion
This compound is a promising therapeutic agent for cancers driven by an activated Hedgehog pathway. The use of primary patient-derived cells provides a clinically relevant platform for preclinical evaluation. The protocols and assays outlined in this document offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in these advanced in vitro models.
References
- 1. Establishment and Culture of Patient-Derived Primary Medulloblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Establishing 3-Dimensional Spheroids from Patient-Derived Tumor Samples and Evaluating their Sensitivity to Drugs [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Understanding the Hedgehog Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Necessary Step toward a Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 7. Establishment of a novel human medulloblastoma cell line characterized by highly aggressive stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumor spheroid cultures as a promising tool to assist personalized therapeutic decisions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PF-5274857 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, this compound inhibits its activity, leading to the downstream suppression of Gli1 transcriptional activity.[1][2] This ultimately blocks the Hh signaling pathway, which is known to be aberrantly activated in certain types of cancer.[1]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is expected to be most effective in malignant tumors that are dependent on an activated Hedgehog signaling pathway for their growth and survival.[1] A key example is medulloblastoma, where it has demonstrated robust antitumor activity in preclinical models.[1] Its ability to penetrate the blood-brain barrier makes it a promising candidate for brain tumors and brain metastases driven by the Hh pathway.[1]
Q3: What are the key in vitro and in vivo potency values for this compound?
A3: The following table summarizes the key potency values for this compound.
| Parameter | Value | Species/System | Reference |
| Ki for Smo binding | 4.6 ± 1.1 nmol/L | In vitro | [1][2] |
| IC50 for Gli1 transcriptional activity | 2.7 ± 1.4 nmol/L | In vitro (cells) | [1][2] |
| In vivo IC50 | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally available and has been shown to be metabolically stable in vivo.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect of this compound on my cancer cell line.
-
Possible Cause 1: Cell line is not dependent on the Hedgehog signaling pathway.
-
Troubleshooting Step: Confirm that your cell line has an activated Hh pathway. You can do this by measuring the baseline expression levels of Hh pathway target genes like GLI1 and PTCH1 using qPCR.
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range based on the in vitro IC50 value (2.7 ± 1.4 nmol/L). Also, consider extending the treatment duration.
-
-
Possible Cause 3: Compound instability or improper storage.
-
Troubleshooting Step: Ensure that your stock of this compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment from a trusted stock.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: While this compound is a selective Smo antagonist, off-target effects can occur at high concentrations. Reduce the concentration and perform a thorough dose-response analysis. Consider using a structurally different Smo inhibitor as a control to see if the effect is specific to Hh pathway inhibition.
-
-
Possible Cause 2: Cell line is exquisitely sensitive to Hh pathway inhibition.
-
Troubleshooting Step: This may be the desired outcome. To confirm that the cell death is due to Hh pathway inhibition, perform a rescue experiment by introducing a constitutively active form of Gli1 and observe if it reverses the cytotoxic effects of this compound.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and media conditions for all experiments.
-
-
Possible Cause 2: Pipetting errors or inaccurate dilutions.
-
Troubleshooting Step: Calibrate your pipettes regularly and prepare fresh serial dilutions of this compound for each experiment.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Gli1 Expression
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Gli1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of Gli1.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting decision tree for experiments where this compound shows no effect.
References
Technical Support Center: PF-5274857 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent in vitro efficacy with PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, this compound inhibits its activity, leading to the suppression of downstream signaling, including the transcriptional activity of the Gli1 gene.[1][2]
Q2: What are the reported in vitro potency values for this compound?
This compound has been shown to bind to Smo with a K(i) of 4.6 ± 1.1 nmol/L.[1][2] It blocks the transcriptional activity of Gli1 with an IC(50) of 2.7 ± 1.4 nmol/L in cellular assays.[1][2]
Q3: What are the most common general sources of variability in cell-based assays?
Common sources of variability in cell-based assays can be broadly categorized into technical and biological factors.[3] Technical factors include inconsistent cell seeding density, "edge effects" in microplates, inaccurate compound dilutions, and variations in incubation times.[3][4] Biological factors can include cell line instability, high passage number, and mycoplasma contamination.[3]
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
The "edge effect," which can cause variability in the outer wells of a microplate due to increased evaporation, can be minimized by filling the peripheral wells with sterile media or phosphate-buffered saline (PBS).[3][4] This helps to maintain a more uniform humidity level across the plate.[3]
Q5: My this compound efficacy varies between experiments. What are the initial checks I should perform?
Inconsistent efficacy can often be traced back to issues with compound handling and dilution. It is critical to prepare fresh serial dilutions for each experiment and to ensure that your pipettes are properly calibrated.[3] Additionally, confirm that this compound is fully solubilized in your chosen solvent and not precipitating in the assay medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level, typically below 0.1%.[3]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment. |
| Cell Line Resistance | Ensure the cell line used is sensitive to Hedgehog pathway inhibition. Verify the expression and activation of the Hedgehog pathway components in your cell line. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. |
| High Serum Concentration | High serum concentrations in the culture medium can sometimes interfere with compound activity. Consider reducing the serum percentage if compatible with your cell line. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. Ensure accurate serial dilutions. |
Issue 2: High variability between replicate wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent volume for each well.[3] |
| "Edge Effects" in Microplates | Fill peripheral wells with sterile media or PBS to minimize evaporation.[3][4] |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique. |
| Cell Clumping | Gently triturate cell suspension to break up clumps before seeding. |
Issue 3: No observable effect of this compound
| Potential Cause | Recommended Solution |
| Inactive Hedgehog Pathway | Confirm that the Hedgehog pathway is active in your cell model. This can be done by measuring the baseline expression of Gli1. |
| Incorrect Reagent Preparation | Ensure all assay reagents are prepared correctly and are not expired. |
| Cell Health | Monitor cell viability to ensure the cells are healthy and responsive. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses.[3] |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| K(i) for Smo binding | 4.6 ± 1.1 nmol/L | Cell-free binding assay |
| IC(50) for Gli1 transcription | 2.7 ± 1.4 nmol/L | Cellular assay |
| In vivo IC(50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma |
Data sourced from Rohner et al., Mol Cancer Ther, 2012.[1][2]
Experimental Protocols
General Protocol for a Gli1 Luciferase Reporter Assay
This protocol provides a general framework for assessing the in vitro efficacy of this compound by measuring its effect on Gli1 transcriptional activity.
-
Cell Seeding:
-
Plate cells containing a Gli1-responsive luciferase reporter construct in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle-only (e.g., 0.1% DMSO) and a positive control for pathway activation if necessary.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24-48 hours) to allow for changes in Gli1 transcription.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: General experimental workflow for determining the in vitro efficacy of this compound.
Caption: A decision tree for troubleshooting inconsistent in vitro results with this compound.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-5274857 Dosage for Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PF-5274857 for xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor.[1] By binding to Smo, it inhibits the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma.[1] The inhibition of this pathway leads to the suppression of downstream target genes, such as Gli1, which are crucial for tumor growth and survival.[1]
Q2: What is the reported in vitro and in vivo potency of this compound?
A2: this compound has demonstrated high potency in preclinical models. In cellular assays, it blocks the transcriptional activity of Gli1 with an IC50 of 2.7 ± 1.4 nmol/L.[1] In a mouse model of medulloblastoma, it has shown robust anti-tumor activity with an in vivo IC50 of 8.9 ± 2.6 nmol/L.[1]
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?
A3: Yes, this compound is orally available and has been shown to be metabolically stable in vivo.[1] Importantly, it can effectively penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors like medulloblastoma.[1]
Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A4: The downregulation of the Gli1 gene is a key pharmacodynamic marker and is closely linked to tumor growth inhibition.[1] Studies have shown that Gli1 expression in skin can be used as a surrogate tissue to measure the extent of tumor Gli1 inhibition, which can simplify the monitoring of drug activity.[1]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosage | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific xenograft model. - While specific mg/kg doses for this compound are not publicly available, initial dose-finding studies are critical. |
| Poor Oral Bioavailability | - Ensure proper formulation of the drug. For preclinical studies, small molecule inhibitors are often formulated in vehicles such as a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. - Confirm correct oral gavage technique to ensure the full dose is administered. |
| Drug Resistance | - Primary Resistance: The tumor model may have mutations downstream of Smoothened (e.g., in SUFU or Gli). - Acquired Resistance: Prolonged treatment can lead to the development of resistance, often through mutations in the Smoothened drug-binding site. - Analyze tumor samples for mutations in the Hedgehog pathway. |
Issue 2: Observed Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Steps |
| Dosage is too High | - Reduce the dosage of this compound. - Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. - Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to reduce cumulative toxicity. |
| Vehicle-Related Toxicity | - Administer the vehicle alone to a control group of animals to rule out any vehicle-specific toxicity. |
Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Smoothened (Smo) Antagonist | [1] |
| In Vitro IC50 (Gli1 transcription) | 2.7 ± 1.4 nmol/L | [1] |
| In Vivo IC50 (Medulloblastoma model) | 8.9 ± 2.6 nmol/L | [1] |
| Bioavailability | Orally Bioavailable | [1] |
| Blood-Brain Barrier Penetration | Yes | [1] |
| Pharmacodynamic Marker | Gli1 Expression | [1] |
Experimental Protocols
Note: The following are general protocols and should be adapted for specific experimental needs.
1. Preparation of this compound for Oral Administration (General Guidance)
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in purified water.
-
Drug Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the compound accurately.
-
Create a homogenous suspension by gradually adding the vehicle to the drug powder while vortexing or sonicating.
-
-
Storage: Store the formulation at 4°C and protect from light. Prepare fresh suspensions regularly, depending on the stability of the compound in the vehicle.
2. In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant tumor cells or fragments into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally via gavage at the determined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and other tissues (e.g., skin) for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (Gli1 Expression):
-
Extract RNA from tumor and skin samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of Gli1 mRNA.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: General experimental workflow for evaluating this compound efficacy in xenograft models.
Caption: Troubleshooting logic for addressing suboptimal efficacy of this compound in xenografts.
References
PF-5274857 solubility issues and precipitation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with PF-5274857, a potent and selective Smoothened (Smo) antagonist. This guide focuses on addressing common challenges related to solubility and precipitation to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions as an antagonist to the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][4] By binding to Smo, this compound blocks the transcriptional activity of the downstream effector protein, Gli1, thereby inhibiting the pathway.[4][5] This compound is noted for its ability to penetrate the blood-brain barrier and its oral availability.[2][4]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[5][6] The hydrochloride salt form of the compound is also reported to be soluble in water.[7] However, it is generally considered to be insoluble in ethanol.[5][6] Solubility can vary slightly between different batches of the compound.[5][6]
Q3: I am observing precipitation when preparing my this compound stock solution. What could be the cause?
A3: Precipitation of this compound can occur for several reasons:
-
Incorrect Solvent: Using a solvent in which this compound has low solubility, such as ethanol, will likely cause precipitation.[5][6]
-
Low Purity Solvent: The presence of water or other impurities in your primary solvent (e.g., DMSO) can reduce the solubility of the compound.
-
Low Temperature: Storing stock solutions at very low temperatures (e.g., -80°C) for extended periods may cause the compound to precipitate out of solution, especially at high concentrations.
-
Supersaturation: Attempting to dissolve the compound above its solubility limit in a given solvent will result in a saturated solution with undissolved material.
Q4: How can I avoid precipitation when preparing working solutions for my in vitro experiments?
A4: When diluting your DMSO stock solution into aqueous media for cell culture, it is crucial to do so in a stepwise manner. Rapidly diluting a high-concentration DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate due to the sudden change in solvent polarity. It is recommended to perform serial dilutions and ensure thorough mixing at each step.
Solubility Data
The solubility of this compound can vary depending on the specific form of the compound (e.g., free base vs. hydrochloride salt) and the solvent used. The following table summarizes publicly available solubility data. Note that slight variations may be observed due to differences between batches.[5][6]
| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | Not Specified | 87 | 199.1 | [6] |
| DMSO | Not Specified | 83 | 189.95 | [5] |
| DMSO | Not Specified | ≥19.65 | - | [1] |
| DMSO | Hydrochloride Salt | 47.34 | 100 | |
| Water | Not Specified | Insoluble | - | [6] |
| Water | Not Specified | 83 | 189.95 | [5] |
| Water | Hydrochloride Salt | 47.34 | 100 | |
| Water | Not Specified | ≥17.6 (with ultrasonic) | - | [1] |
| Ethanol | Not Specified | Insoluble | - | [5][6] |
| Saline | Not Specified | 28 | - | [5] |
| CMC-NA | Not Specified | ≥5 | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 436.96 g/mol ), weigh out 4.37 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[6]
-
Protocol 2: Preparation of a Homogeneous Suspension for Oral Gavage (In Vivo)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the desired volume of the CMC-Na solution to the compound. A final concentration of at least 5 mg/mL is suggested.[6]
-
Mix thoroughly using a vortex mixer.
-
To ensure a uniform and homogeneous suspension, use a homogenizer or sonicator until no visible clumps of the compound remain.
-
This suspension should be prepared fresh before each use.[6]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock | 1. Solution is supersaturated. 2. Purity of DMSO is low. 3. Stock solution was not properly stored. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the concentration may be too high. 2. Use fresh, anhydrous, high-purity DMSO. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.[6] |
| Precipitation Upon Dilution | 1. Rapid dilution into aqueous media. 2. The final concentration in the aqueous medium is too high. | 1. Perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, mix well, and then transfer this to the final volume. 2. Check the final desired concentration and ensure it does not exceed the solubility limit in the final assay medium. The final DMSO concentration in cell culture should typically be kept below 0.5%. |
| Inconsistent Experimental Results | 1. Incomplete dissolution of the compound. 2. Degradation of the compound. | 1. Visually inspect your stock solution to ensure it is clear and free of any particulate matter before making dilutions. 2. Prepare fresh working solutions from your frozen stock for each experiment. Avoid using old working solutions. |
Visual Guides
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Smo | TargetMol [targetmol.com]
- 4. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. axonmedchem.com [axonmedchem.com]
Technical Support Center: PF-5274857 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PF-5274857 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2][3][4][5]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][2][3][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][6][7]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C or colder, protected from light. One supplier suggests that in solution, the compound should be stored at -20°C and used within 1 month to prevent loss of potency. For long-term storage, lyophilized powder is preferred and is stable for up to 36 months at -20°C.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. Could these be degradation products?
A3: Yes, the appearance of new peaks in an HPLC chromatogram is a common indicator of compound degradation. To confirm if these are degradants, you can perform a forced degradation study (see "Experimental Protocols" section) to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, heat, oxidation, light).[1][3][6][8][9] Comparing the chromatograms of the stressed samples to your experimental sample can help identify the degradation products.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following best practices:
-
Prepare fresh solutions for each experiment whenever possible.
-
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Use degassed solvents to minimize oxidation.
-
Maintain a controlled temperature, avoiding prolonged exposure to elevated temperatures.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemical structure of this compound, which includes a sulfonamide, a piperazine (B1678402) ring, and a bipyridine moiety, potential degradation pathways include:
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to cleavage of the molecule.[10][11][12][13][14]
-
Oxidation: The piperazine and bipyridine rings could be sites of oxidation.[7][15][16]
-
Photodegradation: The bipyridine component, in particular, may be susceptible to degradation upon exposure to light.[17][18]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent biological activity. | Degradation of this compound in the experimental solution. | Prepare fresh solutions before each experiment. Verify the storage conditions of the stock solution. Perform a stability study in your experimental buffer to determine the compound's half-life under your specific conditions. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Conduct a forced degradation study to generate and identify potential degradants. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.[19][20] |
| Precipitation of the compound from solution. | Poor solubility or formation of insoluble degradants. | Confirm the solubility of this compound in your chosen solvent system. Consider adjusting the pH or using a co-solvent if appropriate. Filter the solution before use. |
| Discoloration of the solution. | Photodegradation or oxidative degradation. | Protect the solution from light at all times. Prepare solutions using deoxygenated solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[1][3][6][8][9]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[21]
Protocol 2: Solution Stability Assessment
This protocol describes how to assess the stability of this compound in a specific buffer or solvent system over time.
Materials:
-
This compound
-
Experimental buffer/solvent
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired concentration.
-
Divide the solution into multiple aliquots in appropriate vials.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
-
Analyze each aliquot immediately by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Time (hours) | % Remaining (PBS, pH 7.4) | % Remaining (DMSO) | % Remaining (Acetonitrile:Water 1:1) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.2 | 99.8 | 99.5 |
| 24 | 92.5 | 99.1 | 98.0 |
| 48 | 85.1 | 98.5 | 96.2 |
Table 2: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 15.2 | 2 |
| 0.1 M NaOH, 60°C | 22.8 | 3 |
| 3% H₂O₂, RT | 8.5 | 1 |
| 70°C (solid) | 5.1 | 1 |
| UV Light (254 nm) | 18.9 | 4 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. formulationbio.com [formulationbio.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. iipseries.org [iipseries.org]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijnrd.org [ijnrd.org]
- 21. benchchem.com [benchchem.com]
potential off-target effects of PF-5274857
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It binds to Smo with a high affinity, leading to the inhibition of downstream signaling, including the transcriptional activity of Gli1.[1]
Q2: How selective is this compound for its primary target?
A2: this compound is described as a selective Smoothened antagonist.[1] To assess its selectivity, the compound was screened against a panel of other receptors, ion channels, and enzymes.
Q3: Is there any publicly available data on the off-target screening of this compound?
A3: Yes, supplementary data from a study by Rohner et al. (2012) provides results from a broad panel screening of this compound at a concentration of 10 μM, conducted by Cerep.[2] This screen evaluated the compound's activity against a variety of receptors, ion channels, and enzymes.[2]
Q4: What were the key findings from the off-target screening panel?
A4: At a concentration of 10 μM, this compound showed minimal to no inhibitory activity against the majority of targets in the Cerep panel.[2] The table below summarizes the percent inhibition values for a selection of targets from this screen.[2] It is important to note that this screening was performed at a single, high concentration.
Troubleshooting Guide
Issue: I am observing a phenotype in my experiments that is not consistent with the known on-target effects of this compound on Hedgehog signaling.
Potential Cause: While this compound is highly selective, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. The observed phenotype could be due to the modulation of an unintended target.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Measure the expression of downstream targets of the Hedgehog pathway, such as Gli1 and Ptch1, using qPCR or Western blot to confirm that this compound is inhibiting the pathway at the concentration used in your experiments.
-
-
Evaluate Concentration Dependence:
-
Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations of this compound that are significantly higher than its IC50 for Hedgehog pathway inhibition. Off-target effects are more likely to occur at higher concentrations.
-
-
Consult Off-Target Screening Data:
-
Review the available off-target screening data for this compound (see Table 1). While the data shows minimal off-target activity at 10 μM for the tested targets, your phenotype might be related to a target not included in this panel.
-
-
Consider Pathway Crosstalk:
-
Investigate potential crosstalk between the Hedgehog signaling pathway and other signaling pathways that might be responsible for the observed phenotype.
-
-
Use a Structurally Unrelated Smoothened Inhibitor:
-
To confirm that the observed phenotype is due to an off-target effect of this compound and not a general consequence of Hedgehog pathway inhibition, treat your cells or animal models with a structurally different Smoothened inhibitor (e.g., vismodegib, sonidegib). If the unexpected phenotype is not replicated with the alternative inhibitor, it is more likely to be an off-target effect of this compound.
-
Data Presentation
Table 1: Off-Target Screening of this compound at 10 μM
This table summarizes the percent inhibition of this compound against a panel of receptors, ion channels, and enzymes. The data is sourced from the supplementary materials of Rohner et al., Molecular Cancer Therapeutics, 2012.[2]
| Target Class | Specific Target | Percent Inhibition of Control at 10 μM |
| Receptors | Adenosine A1 (human) | -21 |
| Adenosine A2A (human) | 10 | |
| Adenosine A3 (human) | -17 | |
| Adrenergic α1 (non-selective) | 2 | |
| Adrenergic α2 (non-selective) | -8 | |
| Adrenergic β1 (human) | 4 | |
| Adrenergic β2 (human) | -13 | |
| Angiotensin AT1 (human) | -1 | |
| Cannabinoid CB1 (human) | 12 | |
| Cannabinoid CB2 (human) | 5 | |
| Dopamine D1 (human) | -11 | |
| Dopamine D2S (human) | 0 | |
| GABA A (non-selective) | 1 | |
| Histamine H1 (human) | -4 | |
| Histamine H2 (human) | 11 | |
| Muscarinic M1 (human) | 7 | |
| Muscarinic M2 (human) | -6 | |
| Muscarinic M3 (human) | 1 | |
| Serotonin 5-HT1A (human) | 6 | |
| Serotonin 5-HT2A (human) | 15 | |
| Ion Channels | Calcium Channel, L-type (dihydropyridine site) | 8 |
| Potassium Channel, hERG | 19 | |
| Sodium Channel (site 2) | -1 | |
| Enzymes | COX-1 (ovine) | 14 |
| COX-2 (human recombinant) | 23 | |
| Nitric Oxide Synthase (rat brain) | 11 | |
| Phosphodiesterase (PDE) 3 (human recombinant) | 9 | |
| Phosphodiesterase (PDE) 4 (human recombinant) | 18 |
Negative values indicate stimulation rather than inhibition.
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening (Cerep Panel)
This protocol provides a general overview of how a broad panel off-target screening is typically conducted. The specific details of the assays performed by Cerep for the this compound screen can be obtained from the service provider.
Objective: To assess the potential for a compound to interact with a wide range of known biological targets.
Methodology:
-
Compound Preparation: this compound was dissolved in a suitable solvent (typically DMSO) to create a high-concentration stock solution.
-
Assay Execution: The compound was tested at a final concentration of 10 μM in a battery of in vitro assays. These assays typically include:
-
Radioligand Binding Assays: To measure the ability of the compound to displace a known radiolabeled ligand from a specific receptor.
-
Enzyme Inhibition Assays: To measure the ability of the compound to inhibit the activity of a specific enzyme.
-
Ion Channel Assays: To measure the effect of the compound on the function of specific ion channels.
-
-
Data Analysis: The results are expressed as the percent inhibition of a control response. The control response is the activity in the absence of the test compound.
Visualizations
Caption: On-target effect of this compound on the Hedgehog signaling pathway.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
PF-5274857 cytotoxicity in non-target cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for cytotoxicity of PF-5274857 in non-target cells. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors. This targeted inhibition makes it a subject of interest for therapeutic applications in cancers where the Hedgehog pathway is aberrantly activated.
Q2: Is there any published data on the cytotoxicity of this compound in non-target cells?
A2: Based on currently available scientific literature, there is a lack of specific studies detailing the cytotoxic effects of this compound on a broad range of non-target cell lines. The primary focus of published research has been on its on-target efficacy in cancer models with activated Hedgehog signaling.
Q3: What is the known potency of this compound on its intended target?
A3: this compound is a highly potent inhibitor of the Hedgehog pathway. The following table summarizes its reported in vitro and in vivo efficacy.
| Parameter | Value | Description |
| Ki for Smo | 4.6 ± 1.1 nmol/L | Dissociation constant for binding to the Smoothened receptor. |
| IC50 for Gli1 | 2.7 ± 1.4 nmol/L | Concentration for 50% inhibition of the downstream transcription factor Gli1 in cells. |
| In vivo IC50 | 8.9 ± 2.6 nmol/L | Concentration for 50% inhibition in a mouse model of medulloblastoma. |
Q4: We are observing unexpected cytotoxicity in our non-target cell line when treated with this compound. What could be the cause?
A4: If you observe cytotoxicity, it is important to systematically troubleshoot the experiment. Potential causes can be broadly categorized as issues with the experimental setup, cell-specific sensitivities, or the compound itself. Please refer to the Troubleshooting Guide below for a detailed workflow to investigate the unexpected cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected cytotoxicity in your experiments with this compound, follow this guide to identify the potential cause.
Troubleshooting workflow for unexpected cytotoxicity.
1. Verify Compound Integrity
-
Source and Purity: Confirm the source and purity of your this compound stock.
-
Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light).
-
Solvent: Verify that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments. Run a vehicle-only control.
-
Fresh Preparation: Prepare fresh dilutions of the compound from a stock solution for each experiment.
2. Assess Cell Health and Culture Conditions
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatments.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Viability: Ensure that your cells have high viability (>95%) before starting the experiment.
-
Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
3. Review Experimental Protocol
-
Concentration Range: Double-check your calculations for the final concentration of this compound. It is possible that the concentrations being used are too high for your specific cell line.
-
Incubation Time: The duration of exposure to the compound may be too long. Consider performing a time-course experiment.
-
Assay Type: The cytotoxicity assay you are using might be sensitive to interference from the compound. Consider using an orthogonal method to confirm your results (e.g., if you are using an MTT assay, confirm with a Lactate Dehydrogenase (LDH) assay).
4. Check Data Analysis and Interpretation
-
Background Subtraction: Ensure that you have appropriate controls (e.g., media only, vehicle control) and that background absorbance/fluorescence is correctly subtracted.
-
Normalization: Normalize your data to the vehicle-treated control to accurately determine the percentage of cell death.
Experimental Protocols
Below are detailed methodologies for key experiments to assess cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control to calculate the percentage of cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Use the absorbance values from your controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity.
Signaling Pathway
This compound targets the Hedgehog signaling pathway. Understanding this pathway can provide context for its mechanism of action and potential on-target effects in different cell types.
Hedgehog signaling pathway and the action of this compound.
Technical Support Center: Overcoming PF-5274857 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Smoothened (Smo) antagonist, PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In cancers with a dependency on this pathway, such as certain types of medulloblastoma, this compound binds to Smo and blocks its activity.[1] This inhibition prevents the downstream activation of Gli transcription factors, leading to the suppression of tumor growth.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to Smoothened inhibitors like this compound can occur through several mechanisms. Based on studies with other Smo antagonists in similar cancer models, the most likely causes include:
-
On-target mutations in the Smoothened (SMO) gene: These mutations can alter the drug-binding site, reducing the efficacy of this compound.[2][3]
-
Amplification of downstream signaling components: Increased copy numbers of genes like GLI2, a key transcription factor downstream of Smo, can drive tumor growth even when Smo is inhibited.[2][4]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways to circumvent the block in Hedgehog signaling. A common bypass mechanism is the upregulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][4]
Q3: How can I confirm the mechanism of resistance in my cell line?
To identify the specific mechanism of resistance, a series of molecular analyses are recommended:
-
Sequencing of the SMO gene: This will identify any point mutations that may have arisen in the drug-binding domain.
-
Gene copy number analysis: Techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) can be used to assess the amplification of genes such as GLI2.
-
Phospho-protein analysis: Western blotting or phospho-proteomic arrays can be used to detect the activation of bypass pathways, such as increased phosphorylation of AKT, a key component of the PI3K pathway.
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be explored, depending on the identified resistance mechanism:
-
For SMO mutations: The effectiveness of this strategy will depend on the specific mutation. Some mutations may confer resistance to a broad range of Smo inhibitors, while others may be sensitive to different antagonists.
-
For GLI2 amplification: Directly targeting GLI transcription factors is a potential strategy. While direct GLI inhibitors are still largely in preclinical development, exploring compounds that modulate GLI activity could be beneficial.
-
For PI3K pathway activation: Combination therapy is a promising approach. The co-administration of this compound with a PI3K inhibitor has been shown to delay the development of resistance to Smoothened antagonists.[2]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Issue 1: Inconsistent IC50 values for this compound in my sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Cell line instability | Ensure you are using a low passage number of the cell line. Genetic drift can occur over time in culture. |
| Inconsistent cell seeding density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. |
| Variability in drug preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the drug is fully dissolved. |
| Assay timing | Standardize the incubation time with the drug. A 72-hour incubation is a common starting point for IC50 determination. |
Issue 2: My attempt to generate a this compound-resistant cell line is unsuccessful.
| Potential Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a low concentration of this compound (around the IC20) and gradually increase the concentration over several weeks. |
| Insufficient treatment duration | The development of resistance is a gradual process. Continuous exposure for several months may be necessary. |
| Pulsed vs. continuous exposure | Consider using a pulsed treatment, where cells are exposed to the drug for a few days, followed by a recovery period in drug-free media. |
Issue 3: I am not detecting activation of the PI3K pathway in my resistant cells.
| Potential Cause | Troubleshooting Step |
| Alternative bypass pathway | The resistance in your cell line may be driven by a different signaling pathway. Consider performing a broader analysis of key cancer-related pathways. |
| Timing of analysis | Analyze protein lysates from cells that are actively growing in the presence of this compound. |
| Antibody quality | Ensure your antibodies for key PI3K pathway proteins (e.g., phospho-AKT, phospho-S6) are validated and working correctly. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20.
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.
-
Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound.
-
-
Confirmation of Resistance:
-
After several months of continuous culture, expand the resistant clones and determine their IC50 for this compound.
-
A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Analysis of SMO Gene Mutations
Materials:
-
Genomic DNA from parental and resistant cell lines
-
PCR primers flanking the coding region of the SMO gene
-
DNA polymerase and PCR reagents
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Isolate genomic DNA from both parental and this compound-resistant cell lines.
-
Amplify the coding region of the SMO gene using PCR with specific primers.
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.
-
Analyze the sequencing data to identify any mutations in the resistant cells compared to the parental cells.
Protocol 3: Western Blot for PI3K Pathway Activation
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from parental and resistant cells cultured with and without this compound.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to compare the levels of phosphorylated proteins between parental and resistant cells.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for studying and overcoming this compound resistance.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
unexpected phenotypes with PF-5274857 treatment
This technical support center is designed for researchers, scientists, and drug development professionals to address unexpected phenotypes and troubleshoot experiments involving the Smoothened (Smo) antagonist, PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] In the absence of an Hh ligand, the receptor Patched (Ptch) inhibits Smo. When an Hh ligand binds to Ptch, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors. This compound directly binds to Smo, preventing its activation and thereby blocking the transcriptional activity of downstream targets like Gli1.[1][2]
Q2: I'm observing a phenotype different from the expected inhibition of cell growth in my cancer cell line. What could be the cause?
A2: Discrepancies between expected and observed phenotypes can arise from several factors. These include:
-
Off-target effects: The compound may be interacting with other proteins besides Smo.[3] Off-target effects are more likely at higher concentrations.[4]
-
Cell-line specific context: The genetic and signaling background of your cell line can lead to unique responses to Hedgehog pathway inhibition.
-
Experimental variables: Issues such as compound solubility, stability in media, final solvent concentration (e.g., DMSO), or inconsistent cell culture conditions can lead to variable results.[4][5]
Q3: The concentration of this compound required to see an effect in my cells is much higher than its reported IC50. Why might this be?
A3: A higher effective concentration in cellular assays compared to biochemical potency is a common observation. Potential reasons include:
-
Blood-Brain Barrier Penetration: While this compound is known to penetrate the blood-brain barrier, its cellular uptake and efflux can vary significantly between different cell types.[2]
-
Serum Protein Binding: Components in the cell culture serum can bind to the compound, reducing its effective concentration available to the cells.[6]
-
Compound Degradation: The compound may not be stable under your specific experimental conditions (e.g., prolonged incubation, exposure to light).
Q4: How can I confirm that the phenotype I'm observing is a direct result of Smoothened inhibition (on-target)?
A4: Validating on-target effects is crucial. A multi-pronged approach is recommended:
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the SMO gene.[7] If the genetic perturbation phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
-
Rescue Experiment: If you observe an unexpected phenotype, attempt to rescue it by overexpressing a downstream component of the Hh pathway (e.g., a constitutively active form of Gli1).
Q5: I'm seeing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Is this an off-target effect?
A5: It is possible. While inhibition of the Hedgehog pathway can lead to apoptosis in dependent cancer cells, widespread and potent cytotoxicity, especially if it doesn't correlate with the known potency for Smo inhibition, may indicate off-target effects.[8] It is essential to determine the therapeutic window by comparing the concentration required for the desired phenotype with the concentration that causes general toxicity.[3]
Troubleshooting Guide for Unexpected Phenotypes
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, compound solubility issues, or "edge effects" in the microplate.[5] | Ensure a homogenous cell suspension before plating. Confirm complete dissolution of this compound in the final medium. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[5] |
| No Observable Effect | The concentration is too low, the compound has degraded, or the cell line is not dependent on the Hh pathway.[6] | Test a broader and higher concentration range.[6] Prepare fresh dilutions from a validated stock for each experiment. Confirm Hh pathway activity in your cell line (e.g., by checking baseline Gli1 expression). |
| Unexpected Cell Morphology Changes or Apoptosis | Potent on-target effect in a highly dependent cell line, or an off-target effect. | Perform a detailed dose-response curve for both the phenotype and cell viability (see Protocol 1). Validate the on-target effect using a structurally different Smo inhibitor or via SMO knockout (see Protocol 4). |
| Phenotype Differs from Published Data | Differences in cell line passage number, culture conditions (e.g., serum batch), or assay endpoint.[4] | Standardize cell culture protocols, including passage number and confluency. Regularly test for mycoplasma contamination.[4] Ensure your assay conditions and readouts are consistent with the literature. |
Data Presentation
Table 1: Potency of this compound
This table summarizes the known inhibitory concentrations of this compound. Use this as a reference when designing your experiments.
| Parameter | Value | Assay/System | Reference |
| Ki | 4.6 ± 1.1 nmol/L | Competitive binding assay for Smo | [1] |
| IC50 (Gli1 activity) | 2.7 ± 1.4 nmol/L | Shh-induced Gli1 transcriptional activity in cells | [1] |
| In vivo IC50 | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Table 2: Example Data for On-Target vs. Off-Target Validation
Use a table like this to organize your results when comparing pharmacological and genetic inhibition.
| Experimental Condition | Observed Phenotype (e.g., % Apoptosis) | Gli1 mRNA Expression (Fold Change) | Conclusion |
| Vehicle Control (Wild-Type Cells) | 5% | 1.0 | Baseline |
| This compound (10 nM in WT Cells) | 45% | 0.2 | Phenotype Observed |
| Alternative Smo Inhibitor (e.g., Vismodegib) | 42% | 0.25 | On-Target (Phenocopy) |
| Vehicle Control (SMO Knockout Cells) | 6% | 0.1 | Target Ablated |
| This compound (10 nM in SMO KO Cells) | 8% | 0.1 | On-Target (Phenotype Lost) |
Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which this compound induces cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A broad range (e.g., 1 nM to 100 µM) is recommended for initial characterization.[6] Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO ≤ 0.1%).[6]
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot cell viability (%) against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with desired concentrations of this compound (and controls) for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Hh Pathway Activity
This protocol confirms on-target activity by measuring the protein levels of the Hh pathway target, Gli1.
Materials:
-
Cells and treatment reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-Gli1, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with the primary anti-Gli1 antibody overnight at 4°C.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities to determine the relative decrease in Gli1 expression.
Protocol 4: Genetic Validation using CRISPR-Cas9 Mediated Knockout of SMO
This protocol provides a definitive test for on-target effects.
Methodology:
-
sgRNA Design: Design and synthesize at least two single-guide RNAs (sgRNAs) targeting a constitutive exon of the SMO gene.
-
Transfection: Co-transfect a Cas9-expressing cell line with the sgRNAs.
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Knockout Validation: Screen the clones for Smoothened protein knockout using Western blot or for gene disruption by sequencing.
-
Phenotypic Analysis: Treat the validated SMO knockout clones and the parental wild-type cells with this compound across a range of concentrations.
-
Data Comparison: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis). If the phenotype is on-target, the SMO knockout cells should be resistant to the effects of this compound.[7]
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. benchchem.com [benchchem.com]
- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PF-5274857 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-5274857 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. FAQs and Troubleshooting Guides
This section addresses common questions and challenges that may arise during in vivo studies with this compound, focusing on potential sources of variability in study outcomes.
Q1: We are observing significant variability in tumor growth inhibition in our mouse xenograft model. What are the potential causes?
A1: Variability in anti-tumor efficacy is a common challenge in preclinical studies. Several factors can contribute to inconsistent outcomes with this compound:
-
Tumor Model Heterogeneity: The genetic and molecular landscape of your tumor model is critical. This compound is a Smoothened (SMO) antagonist, targeting the Hedgehog (Hh) signaling pathway.[1] Its efficacy is highest in tumors with activating mutations upstream of SMO (e.g., in PTCH1) and may be limited in tumors with downstream mutations (e.g., in SUFU or GLI2).[2] It is crucial to molecularly characterize your xenograft or genetically engineered mouse model to ensure its dependence on Hh signaling that is susceptible to SMO inhibition.
-
Drug Formulation and Administration: this compound is orally bioavailable.[1] However, inconsistencies in the formulation, such as improper solubilization or suspension, can lead to variable dosing and absorption. Ensure a consistent and validated formulation protocol is used for each experiment. For oral gavage, proper technique is essential to ensure the full dose reaches the stomach.
-
Pharmacokinetic Differences: While specific pharmacokinetic data for this compound is limited in publicly available literature, it is known that factors like age, sex, and genetic background of the animals can influence drug metabolism and exposure.[3] Consider these factors in your experimental design and animal selection.
-
Development of Resistance: Acquired resistance to SMO inhibitors can occur through mutations in the SMO drug-binding pocket or through activation of non-canonical Hedgehog signaling pathways.[2] If tumors initially respond and then regrow, this may be a contributing factor.
Q2: How do we select the appropriate animal model for our this compound study?
A2: The choice of animal model is critical for the success of your study. Key considerations include:
-
Hedgehog Pathway Activation: Select a model with a well-characterized and constitutively active Hedgehog pathway, preferably through mutations in PTCH1. Medulloblastoma models, such as those derived from patched heterozygous mice (Ptch1+/-), have shown sensitivity to this compound.[1]
-
Species Selection: While both mice and rats are used in preclinical oncology, there can be significant differences in drug metabolism and pharmacokinetics between the two species.[3] The available literature on this compound primarily describes studies in mice.[1] If using rats, a pilot pharmacokinetic study may be warranted.
-
Study Endpoint: For efficacy studies, tumor growth inhibition is a common endpoint. For studies investigating brain tumors, the ability of this compound to cross the blood-brain barrier is a key advantage, and survival may be a more relevant endpoint.[1]
Q3: We are unsure about the optimal dose and schedule for this compound in our animal model. What is a good starting point?
A3: Dosing regimens should be optimized for each specific model. However, based on the available literature, a starting point can be derived. This compound has demonstrated robust anti-tumor activity in a mouse model of medulloblastoma.[1] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose that achieves significant pathway inhibition (e.g., measured by Gli1 expression) in your specific model.
Q4: How can we monitor the pharmacodynamic effects of this compound in our animal studies?
A4: Monitoring the downstream effects of this compound on the Hedgehog pathway is crucial to confirm target engagement. A key pharmacodynamic biomarker is the expression of the Gli1 gene, a downstream transcriptional target of the Hh pathway.[1]
-
Tissue Sampling: Gli1 expression can be measured in tumor tissue via quantitative PCR (qPCR) or immunohistochemistry (IHC).
-
Surrogate Tissue: Studies with this compound have shown that the downregulation of Gli1 in the skin correlates well with its downregulation in tumor tissue.[1] This suggests that skin biopsies could serve as a less invasive surrogate for monitoring pharmacodynamic effects.
II. Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive pharmacokinetic and toxicology data for this compound are not widely available in the public domain.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Notes | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | - | For Smoothened (Smo) receptor. | [1] |
| In Vitro IC50 | 2.7 ± 1.4 nmol/L | - | For inhibition of Gli1 transcriptional activity in cells. | [1] |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Mouse | In a medulloblastoma model. | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Notes | Reference |
| Oral Bioavailability | Orally Available | Mouse, Rat | Oral | Specific percentage not publicly available. This compound is described as orally available and metabolically stable in vivo. | [1] |
| Blood-Brain Barrier Penetration | Yes | Mouse, Rat | Oral | Confirmed to effectively penetrate the blood-brain barrier. | [1] |
| Cmax | Data not publicly available | - | - | - | - |
| Tmax | Data not publicly available | - | - | - | - |
| Half-life (t1/2) | Data not publicly available | - | - | - | - |
Table 3: Toxicology Profile of this compound
| Parameter | Value | Species | Notes | Reference |
| No Observed Adverse Effect Level (NOAEL) | Data not publicly available | - | - | - |
| Lethal Dose, 50% (LD50) | Data not publicly available | - | - | - |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
1 mL syringe
-
20-22 gauge, 1.5-inch flexible or curved oral gavage needle with a rounded tip
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the formulation is a homogenous suspension or solution.
-
Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Dose Administration: Once the needle is in the esophagus (a slight resistance may be felt), slowly administer the dose.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Protocol 2: Pharmacodynamic Analysis of Gli1 Expression by qPCR
Objective: To measure the in vivo inhibition of the Hedgehog pathway by assessing Gli1 mRNA levels in tumor or skin tissue.
Materials:
-
Tissue samples (tumor or skin biopsy)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Gli1 and a reference gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Tissue Collection and Homogenization: At the desired time point after this compound administration, euthanize the animal and collect the tumor or a skin punch biopsy. Immediately place the tissue in RNA lysis buffer and homogenize.
-
RNA Extraction: Extract total RNA from the homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for Gli1 and the reference gene.
-
Data Analysis: Calculate the relative expression of Gli1 normalized to the reference gene using the delta-delta Ct method. Compare the Gli1 expression levels in this compound-treated animals to those in vehicle-treated controls.
IV. Mandatory Visualizations
Diagram 1: Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Diagram 2: Experimental Workflow for an In Vivo Efficacy Study
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Diagram 3: Troubleshooting Logic for Variable Efficacy
Caption: A logical workflow for troubleshooting sources of variability in this compound animal study outcomes.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-5274857 Delivery for Central Nervous System Efficacy
Welcome to the technical support center for PF-5274857. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments aimed at evaluating the central nervous system (CNS) activity of this compound.
A Note on this compound and the Blood-Brain Barrier (BBB)
Contrary to the challenge of delivering many small molecules to the brain, published preclinical data indicates that this compound is a potent Smoothened (Smo) antagonist that effectively penetrates the blood-brain barrier.[1] It is orally bioavailable, metabolically stable, and has demonstrated the ability to inhibit Smo activity in the brain in animal models, leading to improved survival rates in medulloblastoma models.[1]
Therefore, this guide focuses on optimizing and verifying its delivery and efficacy in your experimental setting, rather than on fundamental strategies to overcome a deficient BBB penetration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By binding to Smo, it prevents the activation of downstream signaling, leading to the suppression of the Gli family of transcription factors and the downregulation of Hh target genes. This inhibition of the Hh pathway can arrest the growth of tumors that are dependent on this signaling cascade.[1]
Q2: How well does this compound cross the blood-brain barrier?
A2: Preclinical studies have demonstrated that this compound has good brain permeability. In rats, the ratio of the cerebrospinal fluid (CSF) concentration to the unbound plasma concentration was found to be approximately 0.43 to 0.44, suggesting that about 40% of the unbound drug in the plasma can cross the BBB. Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism that limits brain penetration of many drugs.
Q3: What are the key physicochemical properties of this compound?
A3: While a comprehensive public datasheet is not available, the literature describes this compound as an orally available and metabolically stable compound.[1] Generally, brain-penetrant kinase inhibitors are designed to balance lipophilicity and polar surface area to facilitate passive diffusion across the BBB while avoiding excessive plasma protein binding and recognition by efflux transporters.[2]
Q4: In which preclinical models has this compound shown efficacy?
A4: this compound has shown robust anti-tumor activity in a patched(+/-) mouse model of medulloblastoma.[1] Oral administration in these models led to the inhibition of Hh pathway activity in the brain and a significant improvement in survival rates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound as reported in the literature.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | The equilibrium dissociation constant for this compound binding to the Smoothened (Smo) receptor. |
| In Vitro Potency (IC50) | 2.7 ± 1.4 nmol/L | The concentration required to inhibit 50% of Gli1 transcriptional activity in cells. |
| In Vivo Potency (IC50) | 8.9 ± 2.6 nmol/L | The concentration required to inhibit 50% of tumor growth in a mouse model of medulloblastoma. |
| BBB Penetration (CSF:Plasma) | ~0.43 - 0.44 | The ratio of unbound this compound in cerebrospinal fluid (CSF) to unbound drug in plasma in rats. |
Signaling Pathway
The diagram below illustrates the Hedgehog signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the Hedgehog pathway by antagonizing the Smoothened (Smo) receptor.
Troubleshooting Guides
Issue 1: Suboptimal or Variable Anti-tumor Efficacy in the Brain
You have administered this compound to a relevant brain tumor model, but you are observing lower-than-expected efficacy or high variability between animals.
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
Possible Causes and Solutions:
-
Inadequate Drug Exposure in the CNS:
-
Action: Verify the concentration of this compound in the brain/tumor tissue and plasma. A low brain-to-plasma ratio could indicate unforeseen issues with your specific animal model or formulation.[2] See the experimental protocol section for guidance on quantification.
-
-
Inappropriate Animal Model:
-
Tumor Biology: Confirm that your tumor model is indeed driven by the Hedgehog signaling pathway. Resistance to Smo inhibitors can occur in tumors with mutations downstream of Smo (e.g., in SUFU or MYCN).[1]
-
BBB Heterogeneity: The integrity of the blood-brain-tumor barrier (BBTB) can be highly variable, even within the same tumor type.[3] Some medulloblastoma subtypes, like WNT-driven tumors, may have a more permeable barrier, while others have a more intact BBB.[3] This can affect drug distribution within the tumor. Consider characterizing the BBTB in your model using imaging techniques like dynamic contrast-enhanced MRI.[3]
-
-
Drug Formulation and Administration:
-
Solubility and Stability: Ensure that this compound is fully solubilized in the vehicle and remains stable throughout the course of the experiment. Poor formulation can lead to inconsistent dosing.
-
Dosing Regimen: The downregulation of Gli1 in brain tumors may require sustained exposure to this compound over several days.[1] A single dose may not be sufficient to achieve a therapeutic effect. Review the dosing frequency and duration.
-
-
Acquired Resistance:
-
Mechanism: In some cases, resistance to Smo inhibitors can arise from mutations in the drug-binding pocket of Smo or through the amplification of downstream pathway components like GLI2.
-
Action: If tumors initially respond and then regrow, consider performing genomic analysis on the resistant tumors to identify potential resistance mechanisms.
-
Issue 2: Difficulty in Quantifying this compound in Brain Tissue
You are attempting to measure the concentration of this compound in the brain but are facing challenges with assay sensitivity, accuracy, or reproducibility.
Possible Causes and Solutions:
-
Inefficient Tissue Homogenization and Drug Extraction:
-
Action: Ensure the brain tissue is thoroughly homogenized on ice to prevent degradation. Use a robust extraction method, such as protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant for analysis.[4]
-
-
Low Assay Sensitivity:
-
Action: Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This is the standard for quantifying small molecules in complex biological matrices. Develop a method with a low limit of quantification (LOQ) to accurately measure brain concentrations.[6]
-
-
Matrix Effects:
-
Action: The complex composition of brain homogenate can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate readings.[5] Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction recovery and instrument response.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Medulloblastoma Mouse Model
This protocol is a representative example based on published studies with Smo inhibitors and may require optimization.[1]
Objective: To assess the anti-tumor efficacy of orally administered this compound in an orthotopic medulloblastoma mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose with 0.5% Tween 80 in water)
-
Mice with established orthotopic medulloblastoma tumors (e.g., from Ptch+/-p53-/- derived allografts)
-
Oral gavage needles
-
Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging equipment for orthotopic models.
Methodology:
-
Animal Model: Use a validated, Hh-pathway-driven medulloblastoma mouse model.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle. Ensure homogeneity of the suspension before each administration.
-
Dosing:
-
Administer this compound by oral gavage once daily at doses ranging from 10 to 100 mg/kg.[1]
-
A vehicle-only group must be included as a control.
-
-
Treatment Duration: Treat animals for a predefined period (e.g., 28 days) or until a humane endpoint is reached.
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Measure tumor growth regularly (e.g., 2-3 times per week) using the appropriate method for your model.
-
-
Endpoint Analysis: At the end of the study, collect tumors and brains for pharmacodynamic analysis (e.g., qRT-PCR for Gli1 expression) and pharmacokinetic analysis.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This is a generalized protocol and requires optimization for this compound.
Objective: To determine the concentration of this compound in brain tissue.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS)
-
Protein precipitation solvent (e.g., acetonitrile) with an internal standard
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen brain tissue.
-
Add a defined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue thoroughly using a mechanical homogenizer. Keep the sample on ice.
-
-
Protein Precipitation and Extraction:
-
Take a known volume of the brain homogenate (e.g., 50 µL).
-
Add a larger volume of cold acetonitrile containing the internal standard (e.g., 200 µL).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
-
Develop a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to detect and quantify this compound and the internal standard.
-
-
Quantification:
-
Create a standard curve by spiking known concentrations of this compound into blank brain homogenate and processing it in the same way as the samples.
-
Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Addressing blood-brain-tumor-barrier heterogeneity in pediatric brain tumors with innovative preclinical models [frontiersin.org]
- 4. A Validated UPLC‐MS/MS Method for Monitoring Temozolomide and Perillyl Alcohol Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-5274857 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with PF-5274857 in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Smoothened (Smo) receptor.[1] It is not a c-Met inhibitor. Smoothened is a critical component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound blocks the transcriptional activity of the downstream effector, Gli1, thereby inhibiting the Hh pathway.[1] This pathway is known to be aberrantly activated in certain types of cancer.[1]
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-purity, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%, with many protocols recommending 0.1% or lower) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q3: What factors can influence the stability of this compound in cell culture media?
-
Temperature: Increased temperatures can accelerate the degradation of compounds. It is important to maintain a constant and appropriate incubation temperature (e.g., 37°C) and avoid repeated temperature fluctuations.[2]
-
pH: Deviations from the optimal pH of the cell culture medium (typically 7.2-7.4) can affect the stability of the compound.[2]
-
Light Exposure: Exposure to light, particularly UV light, can cause the degradation of photosensitive compounds. It is advisable to protect stock solutions and experimental setups from direct light.[2]
-
Media Components: Components within the cell culture medium, such as serum which contains enzymes, could potentially lead to the enzymatic degradation of the compound.[2] The presence of components like cysteine and ferric ammonium (B1175870) citrate (B86180) has been shown to impact the stability of other molecules in cell culture media.[3]
Q4: How can I determine the stability of this compound in my specific experimental setup?
To assess the stability of this compound in your specific cell culture system, a stability-indicating assay is recommended. This typically involves incubating this compound in your complete cell culture medium (including serum, if applicable) under your experimental conditions (e.g., 37°C, 5% CO2). Samples can be collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | Degradation of this compound in cell culture medium. | Perform a stability study of this compound in your specific medium and under your experimental conditions. Consider preparing fresh dilutions from a frozen stock solution for each experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. |
| Sub-optimal final concentration of this compound. | Titrate the concentration of this compound to determine the optimal dose for your cell line and assay. The reported IC50 for Gli1 transcriptional activity is 2.7 ± 1.4 nmol/L in cells.[1] | |
| Incorrect preparation or storage of stock solutions. | Ensure stock solutions are prepared in a suitable solvent (e.g., DMSO), stored at an appropriate temperature (e.g., -20°C or -80°C), and protected from light. Avoid repeated freeze-thaw cycles. | |
| High background or off-target effects | High concentration of the vehicle (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below cytotoxic levels (typically <0.5%). Always include a vehicle-only control in your experiments.[2] |
| Formation of degradation products with biological activity. | If degradation is suspected, try to identify potential degradation products using analytical techniques like LC-MS. The effects of degradation products on cultured cells have been observed for other compounds.[4] | |
| Variability between experiments | Inconsistent cell culture conditions. | Standardize cell culture conditions, including cell density, passage number, media composition, and incubation time. |
| Inconsistent preparation of this compound dilutions. | Prepare fresh serial dilutions for each experiment from a single, validated stock solution. |
Data Presentation
Table 1: User-Defined Stability of this compound in Cell Culture Media
Since publicly available stability data is limited, researchers are encouraged to generate their own data. The following table provides a template for recording the stability of this compound under specific experimental conditions.
| Time Point (hours) | Concentration in Medium A (e.g., DMEM + 10% FBS) | Concentration in Medium B (e.g., RPMI + 10% FBS) | Concentration in Medium C (e.g., Serum-Free Medium) |
| 0 | Initial Concentration | Initial Concentration | Initial Concentration |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Concentrations to be determined by a suitable analytical method (e.g., HPLC).
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a working solution of this compound in your chosen complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium in a sterile container under standard cell culture conditions (e.g., 37°C, 5% CO2). A cell-free incubation is recommended to assess chemical stability without cellular metabolism.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of this compound versus time to determine the stability profile and calculate the half-life of the compound in the medium.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (Smo).
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of degradation products of sulfamethoxazole on mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing PF-5274857 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Smoothened (Smo) antagonist, PF-5274857, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In a canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound binds to Smo, preventing its activation and thereby inhibiting the downstream signaling cascade.[1]
Q2: What are the known potency values for this compound?
A2: The following table summarizes the reported in vitro and in vivo potency of this compound.
| Parameter | Value | System | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Cell-based assay | [1] |
| Gli1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nmol/L | Cell-based assay | [1] |
| In Vivo Antitumor Activity (IC50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Q3: What are the expected toxicities of this compound in animal models?
A3: While specific toxicology studies for this compound are not publicly available, it belongs to the class of Smoothened (Smo) antagonists. The toxicities associated with this class are generally considered "on-target" effects, resulting from the inhibition of the Hedgehog (Hh) pathway in normal adult tissues where it plays a role in homeostasis. Based on data from other Smo inhibitors like vismodegib (B1684315) and sonidegib, researchers using this compound should be prepared to observe the following potential side effects in their animal models:
| Toxicity | Description | Animal Model Considerations |
| Muscle Spasms | Involuntary muscle contractions. | Can be monitored through observation of animal behavior and grip strength tests. |
| Alopecia | Hair loss. | Can be visually scored or quantified using imaging techniques. |
| Dysgeusia | Altered sense of taste. | Can be assessed using two-bottle preference tests with sweet or bitter solutions. |
| Weight Loss & Decreased Appetite | Reduced food intake and subsequent loss of body weight. | Requires regular monitoring of body weight and food consumption. |
Q4: Is this compound known to cross the blood-brain barrier?
A4: Yes, this compound has been shown to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mouse models.[1] This property makes it a candidate for treating brain tumors driven by an activated Hh pathway.
Troubleshooting Guides
Issue 1: I am observing significant weight loss in my experimental animals.
-
Question: Is weight loss an expected side effect of this compound treatment?
-
Answer: Yes, decreased appetite and subsequent weight loss are known class effects of Smoothened inhibitors. This is likely due to the role of the Hedgehog pathway in taste bud maintenance and overall metabolic regulation.
-
-
Question: At what level of weight loss should I become concerned?
-
Answer: A common humane endpoint in preclinical studies is a body weight loss of 15-20% from baseline. You should consult your institution's animal care and use committee (IACUC) guidelines for specific recommendations.
-
-
Troubleshooting Steps:
-
Monitor Daily: Weigh the animals daily at the same time.
-
Measure Food Intake: Quantify daily food consumption to determine if weight loss is due to reduced appetite.
-
Provide Supportive Care: Consider providing a more palatable or high-calorie diet to encourage eating.
-
Dose Adjustment: If weight loss is severe and exceeds ethical limits, consider reducing the dose of this compound or adjusting the dosing schedule (e.g., intermittent dosing).
-
Veterinary Consultation: Consult with a veterinarian to rule out other causes of weight loss and for guidance on supportive care.
-
Issue 2: My mice are showing signs of hair loss (alopecia).
-
Question: Is hair loss a known side effect of this compound?
-
Answer: Yes, alopecia is a well-documented on-target effect of Smoothened inhibitors. The Hedgehog signaling pathway is crucial for hair follicle cycling.
-
-
Troubleshooting Steps:
-
Scoring System: Develop a consistent scoring system to quantify the extent of hair loss over time (e.g., 0 = no hair loss, 1 = mild thinning, 2 = moderate patchy loss, 3 = severe widespread loss).
-
Photography: Document the hair loss with regular photographs for a visual record.
-
Dose-Response: Determine if the severity of alopecia is dose-dependent in your model. This can help in selecting a dose with an acceptable therapeutic index.
-
Reversibility: If the experimental design allows, you can assess whether the hair regrows after cessation of treatment.
-
Issue 3: I suspect my animals are experiencing muscle spasms.
-
Question: How can I confirm and quantify muscle spasms in mice?
-
Answer: Direct observation is the primary method. Look for signs of muscle twitching, cramping, or an abnormal gait. To quantify the effect on muscle function, you can perform a grip strength test.
-
-
Troubleshooting Steps:
-
Systematic Observation: Implement a standardized observation protocol to record the frequency and severity of muscle spasms.
-
Grip Strength Measurement: Use a grip strength meter to quantitatively assess forelimb and/or hindlimb muscle strength. A decrease in grip strength may correlate with muscle-related toxicity.
-
Dose Adjustment: As with other toxicities, consider dose reduction if muscle spasms are severe and causing distress to the animals.
-
Experimental Protocols
Protocol 1: Dose-Ranging and Toxicity Assessment for this compound
-
Objective: To determine the maximum tolerated dose (MTD) and characterize the toxicity profile of this compound in a specific animal model.
-
Methodology:
-
Animal Model: Select the appropriate rodent strain and tumor model (if applicable) for your study.
-
Dose Selection: Based on the in vivo IC50 of 8.9 nmol/L, and considering the lack of public data on administered dosage, a pilot dose-ranging study is recommended. Start with a low dose and escalate in subsequent cohorts (e.g., 1, 3, 10, 30 mg/kg/day). The route of administration should be consistent with the intended experimental design (e.g., oral gavage).
-
Treatment Period: Administer this compound daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, and the presence of muscle spasms.
-
Body Weight: Record body weight daily.
-
Food and Water Intake: Measure daily.
-
Alopecia Scoring: Score hair loss weekly.
-
Grip Strength: Perform weekly.
-
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause greater than 10% mortality or more than 20% weight loss. Correlate clinical observations and pathological findings with dose levels.
-
Protocol 2: Assessment of Dysgeusia using a Two-Bottle Preference Test
-
Objective: To evaluate if this compound induces changes in taste preference, indicative of dysgeusia.
-
Methodology:
-
Acclimation: House mice individually and acclimate them to two drinking bottles, both containing water, for 48 hours.
-
Baseline Preference: For 48 hours, present the mice with one bottle of water and one bottle of a palatable solution (e.g., 0.1% saccharin). Measure the consumption from each bottle daily and calculate the preference ratio (volume of saccharin (B28170) solution consumed / total volume consumed).
-
Treatment: Begin treatment with this compound or vehicle control.
-
Preference Testing during Treatment: Continue the two-bottle preference test throughout the treatment period. A significant decrease in the preference for the saccharin solution in the this compound-treated group compared to the control group suggests dysgeusia.
-
Bottle Position: Alternate the position of the bottles daily to control for side preference.
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in animal models.
References
Technical Support Center: Interpreting Variable Responses to PF-5274857
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing variable responses observed during experiments with PF-5274857, a potent and selective Smoothened (SMO) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 values or variable inhibition of Hedgehog pathway activity between experiments.
-
Question: We are observing significant variability in the IC50 of this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
-
Answer: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2][3] Here are the primary aspects to investigate:
-
Compound Stability and Handling:
-
Solution: Ensure consistent preparation of this compound stock solutions and working dilutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. This compound is typically dissolved in DMSO for stock solutions; ensure the final DMSO concentration in your assay is consistent and low (ideally <0.1%) to prevent solvent-induced artifacts.
-
-
Cell Culture Conditions:
-
Solution: Maintain consistency in cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition (serum concentration, supplements).[4] Different cell densities can significantly impact the apparent potency of a compound.
-
-
Assay-Specific Parameters:
-
Issue 2: Complete lack of response or unexpectedly high resistance to this compound in a cancer cell line expected to be sensitive.
-
Question: Our medulloblastoma cell line, which is reported to be Hedgehog-dependent, is showing no response to this compound, even at high concentrations. What could be the reason?
-
Answer: A lack of response in a seemingly appropriate cell line can be due to intrinsic or acquired resistance mechanisms. Here's a troubleshooting workflow:
-
Confirm Hedgehog Pathway Activity:
-
Investigate Resistance Mechanisms:
-
Solution: If the pathway is active, consider the possibility of resistance mechanisms downstream of SMO. This can include:
-
Mutations in SMO: While this compound is a potent SMO inhibitor, certain mutations in the SMO gene can confer resistance.[9]
-
Downstream mutations: Mutations in genes downstream of SMO, such as SUFU, or amplification of GLI2, can lead to pathway activation that is independent of SMO.[10][11]
-
Activation of parallel signaling pathways: Other signaling pathways, such as PI3K/Akt, can sometimes compensate for Hedgehog pathway inhibition.[12]
-
-
-
Cell Line Integrity:
-
Solution: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out misidentification or contamination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[13][14] By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, thereby inhibiting the expression of Hh target genes involved in cell proliferation and survival.[13][14]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the assay and cell line. In a cell-based assay measuring the inhibition of Gli1 transcriptional activity, the IC50 was reported to be 2.7 ± 1.4 nM.[13][14] In an in vivo mouse model of medulloblastoma, the IC50 for tumor growth inhibition was 8.9 ± 2.6 nM.[13][14]
Q3: Are there known off-target effects of this compound?
A3: While this compound is described as a selective SMO antagonist, like many small molecule inhibitors, the potential for off-target effects exists.[14] It is advisable to perform counter-screening against a panel of kinases and other receptors to assess the specificity of its effects in your experimental system.[15][16] Observing phenotypes at high concentrations that do not correlate with Hedgehog pathway inhibition may suggest off-target activities.
Q4: How can I confirm that this compound is inhibiting the Hedgehog pathway in my experiment?
A4: The most direct way to confirm pathway inhibition is to measure the expression of downstream target genes. A significant reduction in the mRNA levels of GLI1 and PTCH1 following treatment with this compound is a strong indicator of on-target activity.[5][7][17] This can be assessed using quantitative real-time PCR (qPCR).
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Assay System | Reference |
| Ki (Binding Affinity) | 4.6 ± 1.1 nM | SMO binding assay | [13][14] |
| IC50 (Gli1 Inhibition) | 2.7 ± 1.4 nM | Cell-based Gli1 transcriptional activity assay | [13][14] |
| In Vivo IC50 | 8.9 ± 2.6 nM | Patched+/- medulloblastoma mouse model | [13][14] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for GLI1 and PTCH1 Expression
This protocol describes the measurement of GLI1 and PTCH1 mRNA levels in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of PF-5274887 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based master mix with primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer sequences should be validated for specificity and efficiency.
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 2: Western Blotting for Hedgehog Pathway Proteins
This protocol outlines the detection of key Hedgehog pathway proteins by Western blot.
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMO, SUFU, GLI1, or PTCH1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Mandatory Visualizations
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Long-Noncoding RNA ANCR Activates the Hedgehog Signaling Pathway to Promote Basal Cell Carcinoma Progression by Binding to PTCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. editverse.com [editverse.com]
- 10. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1 promotes malignant large cell/anaplastic histology and is a targetable vulnerability in SHH-TP53 mutant medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-5274857 Off-Target Kinase Inhibition Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target kinase inhibition profile of PF-5274857. As this compound is primarily characterized as a potent and selective Smoothened (Smo) antagonist, a non-kinase G-protein coupled receptor, its interactions with the human kinome are not extensively documented in public literature. This guide offers experimental protocols, troubleshooting advice, and data interpretation strategies to enable researchers to generate and understand this valuable dataset.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. It is not a protein kinase.
Q2: Why is it important to determine the off-target kinase profile of this compound?
A2: Understanding the off-target kinase profile is crucial for a comprehensive safety and efficacy evaluation of any small molecule inhibitor.[1][2] Unintended interactions with kinases can lead to unexpected cellular effects, toxicity, or even synergistic therapeutic outcomes.[1] Kinase profiling helps to identify these interactions early in the drug development process.[1]
Q3: What methods are available to determine a kinase inhibition profile?
A3: Several methods are available, broadly categorized as biochemical assays and cell-based assays. Biochemical assays, such as radiometric assays or fluorescence-based assays, directly measure the ability of a compound to inhibit the activity of purified kinases.[3][4] Cell-based assays assess the compound's effect on kinase activity within a cellular context. For a broad initial screen, biochemical kinase panel screening is a common and effective approach.[5][6]
Q4: What is a kinome scan?
A4: A kinome scan is a high-throughput screening method where a compound is tested against a large panel of kinases, often representing a significant portion of the human kinome, to determine its selectivity profile.[7][8][9] This provides a broad overview of the compound's interactions across the kinase family.[1]
Experimental Protocols
Protocol: In Vitro Kinase Profiling using a Radiometric Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a panel of protein kinases using a radiometric assay, which is often considered the gold standard for its direct and robust measurement of kinase activity.[4]
Objective: To quantify the percent inhibition of a panel of kinases by this compound at a fixed concentration, followed by IC50 determination for significant "hits".
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Purified, active recombinant kinases (a panel of your choice)
-
Kinase-specific substrates (peptide or protein)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, and other components optimized for kinase activity)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats or plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a working solution by diluting the stock solution in kinase assay buffer. For a primary screen, a final assay concentration of 1 µM or 10 µM is common. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.
-
-
Assay Reaction Setup (for a single kinase):
-
In each well of the assay plate, add the following components in order:
-
Kinase assay buffer.
-
Diluted this compound solution or vehicle control (buffer with the same final DMSO concentration).
-
Kinase enzyme.
-
Kinase-specific substrate.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mixture containing both unlabeled ATP and [γ-³³P]ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the ATP mixture to each well to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Stopping the Reaction and Capturing the Substrate:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Immediately place the filter mat into a wash buffer (e.g., 0.5-1% phosphoric acid) to stop the reaction.
-
-
Washing:
-
Wash the filter mat several times with the wash buffer to remove all unincorporated [γ-³³P]ATP.
-
Perform a final rinse with acetone (B3395972) and allow the filter mat to air dry completely.
-
-
Detection:
-
Place the dried filter mat into a cassette with scintillation fluid or seal it in a sample bag with scintillation fluid.
-
Measure the radioactivity in each spot using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.
-
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Determine the average CPM for the no-inhibitor (vehicle) control wells (Maximal Activity).
-
Determine the average CPM for the no-enzyme control wells (Background).
-
Calculate the percent inhibition for each well containing this compound using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_max_activity - CPM_background))
-
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response experiment with a serial dilution of this compound to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation
The results of the kinase inhibition profiling should be summarized in a clear, tabular format.
Table 1: Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | Gene Symbol | Kinase Family | % Inhibition @ 1 µM this compound | IC50 (nM) |
| Example Kinase 1 | EXK1 | TK | 85% | 150 |
| Example Kinase 2 | EXK2 | CMGC | 12% | ND |
| Example Kinase 3 | EXK3 | AGC | 92% | 95 |
| ... | ... | ... | ... | ... |
| ND: Not Determined (for kinases with inhibition below the selected threshold). |
Troubleshooting Guide
Q: My positive control inhibitor is not showing inhibition. What could be the problem?
A: There are several potential causes:
-
Inactive Kinase: The kinase may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles). Always use aliquoted enzyme stored at -80°C.
-
Incorrect ATP Concentration: If the ATP concentration is too high, it can outcompete the inhibitor, leading to reduced apparent inhibition. Ensure the ATP concentration is appropriate for the assay.
-
Substrate Degradation: The substrate may have degraded. Use fresh or properly stored substrate.
Q: I am seeing high variability between my replicate wells. What should I do?
A: High variability can be caused by:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.
-
Inadequate Mixing: Ensure all reagents are thoroughly mixed in the wells. A brief centrifugation after adding all reagents can help bring all components to the bottom of thewell.
-
Edge Effects: Evaporation from the outer wells of a plate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer.[10]
Q: My compound appears to be insoluble in the assay buffer. How can I address this?
A: Compound precipitation is a common issue.[10]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤1%).
-
Visual Inspection: Visually inspect the wells after adding the compound to the buffer.
-
Lower Compound Concentration: If solubility is an issue at high concentrations, you may need to test at a lower maximum concentration.
Visualizations
Caption: Experimental workflow for determining the off-target kinase inhibition profile.
Caption: Hypothetical signaling pathway illustrating a potential off-target effect.
References
- 1. assayquant.com [assayquant.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. ambitbio.com [ambitbio.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of PF-5274857 and Vismodegib (GDC-0449) for Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Smoothened (SMO) inhibitors: PF-5274857 and vismodegib (B1684315) (GDC-0449). This analysis is based on available preclinical data and aims to facilitate informed decisions in the selection and development of Hedgehog (Hh) pathway-targeting therapeutics.
Both this compound and vismodegib are small molecule inhibitors that target the G-protein coupled receptor Smoothened (SMO), a key transducer of the Hedgehog signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma and medulloblastoma.[2][3] Inhibition of SMO represents a critical therapeutic strategy for these malignancies.
Quantitative Efficacy Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and vismodegib based on published preclinical studies. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may vary.
| In Vitro Efficacy | This compound | Vismodegib (GDC-0449) |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM[4] | Not explicitly reported in reviewed literature |
| Hedgehog Pathway Inhibition (IC50) | Not explicitly reported | 3 nM[5] |
| Gli1 Transcriptional Activity Inhibition (IC50) | 2.7 ± 1.4 nM[4] | 7.2 nM (in NIH/3T3 cells)[5] |
| In Vivo Efficacy (Medulloblastoma Models) | This compound | Vismodegib (GDC-0449) |
| Model | Mouse model of medulloblastoma[4] | Ptch+/- allograft model of medulloblastoma |
| Efficacy Metric | IC50 of 8.9 ± 2.6 nM[4] | Tumor regressions at doses ≥25 mg/kg |
| Additional Notes | Effectively penetrates the blood-brain barrier and improves animal survival rates.[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of PF-5274857 and Sonidegib for Medulloblastoma Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Smoothened (SMO) inhibitors, PF-5274857 and sonidegib (LDE225), in the context of medulloblastoma. This document synthesizes preclinical and clinical data to inform research and development decisions.
Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1] Both this compound and sonidegib are small molecule inhibitors that target Smoothened (SMO), a key transmembrane protein in this pathway, presenting a promising therapeutic strategy.[2][3]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
In Sonic Hedgehog (SHH)-subgroup medulloblastoma, mutations in genes such as PTCH1 or activating mutations in SMO itself lead to constitutive activation of the Hh pathway. This drives cell proliferation and tumor growth. By binding to and inhibiting SMO, both this compound and sonidegib block the downstream signaling cascade, which ultimately suppresses the Gli transcription factors and downregulates target genes essential for tumor maintenance.[2][3]
Preclinical Efficacy
This compound: This novel SMO antagonist has shown high potency and robust antitumor activity in a mouse model of medulloblastoma.[2] It effectively penetrates the blood-brain barrier, a critical feature for treating brain tumors, and has been shown to improve survival rates in primary medulloblastoma mouse models.[2]
Sonidegib (LDE225): As an FDA-approved drug for other indications, sonidegib has also been extensively studied preclinically. It is a potent and selective SMO antagonist that has demonstrated the ability to cross the blood-brain barrier.[4] Oral administration in mouse models of medulloblastoma resulted in the complete suppression of the downstream Hh pathway gene Gli1 and tumor regression.[5]
| Parameter | This compound | Sonidegib (LDE225) |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Not directly reported in medulloblastoma models |
| IC50 (Gli1 Inhibition) | 2.7 ± 1.4 nmol/L (in cells) | Not directly reported in medulloblastoma models |
| IC50 (SMO Binding) | 1.3 nM (mouse), 2.5 nM (human) | |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L (mouse medulloblastoma model) | Not directly reported in medulloblastoma models |
| Blood-Brain Barrier Penetration | Yes | Yes |
Table 1: Comparative Preclinical Data for this compound and Sonidegib.
Clinical Efficacy
This compound: As of the current date, this compound is a preclinical candidate and has not yet progressed to clinical trials for medulloblastoma.
Sonidegib (LDE225): Sonidegib has been evaluated in Phase I and II clinical trials for recurrent or refractory medulloblastoma.[2][6] A systematic review and meta-analysis of these trials reported a pooled objective response rate (ORR) of 55% for sonidegib in patients with SHH-driven medulloblastoma.[7] This analysis also suggested a higher ORR for sonidegib compared to another SMO inhibitor, vismodegib, in this patient population. Case reports have also documented responses to sonidegib in adult patients with recurrent, metastatic SHH-mutated medulloblastoma.[8][9]
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) |
| Phase I/II (Pooled analysis) | SHH-driven medulloblastoma | 55% |
| Case Reports | Recurrent, metastatic SHH-mutated medulloblastoma | Documented responses |
Table 2: Clinical Efficacy of Sonidegib in Medulloblastoma.
Experimental Protocols and Workflows
Detailed experimental protocols are specific to each study. However, a general workflow for evaluating the efficacy of SMO inhibitors like this compound and sonidegib in preclinical medulloblastoma models can be outlined.
Key Methodological Considerations:
-
Cell Line and Model Selection: The choice of medulloblastoma cell lines or animal models is critical. For SHH-subgroup targeted therapies, models with confirmed Hh pathway activation (e.g., PTCH1 mutation) are essential.[7] The Daoy cell line is a commonly used in vitro model for SHH-medulloblastoma. Patient-derived xenograft (PDX) models are increasingly utilized as they may better recapitulate the heterogeneity of human tumors.
-
In Vitro Assays: Cell viability assays (e.g., MTS, CellTiter-Glo) are used to determine the IC50 of the compounds. To confirm the mechanism of action, downstream effects on the Hh pathway are measured, typically by quantifying the mRNA levels of the target gene Gli1 using quantitative real-time PCR (qPCR).
-
In Vivo Efficacy Studies: Orthotopic xenograft models, where human medulloblastoma cells are implanted into the cerebellum of immunocompromised mice, are the gold standard for preclinical efficacy testing.[8] Tumor growth is monitored over time, and the effect of the drug on tumor volume and overall survival is assessed.
-
Pharmacodynamic Analysis: To confirm that the drug is hitting its target in vivo, tumor tissue is collected after treatment and analyzed for the expression of Hh pathway target genes like Gli1. This provides a crucial link between drug exposure and target engagement.
Example Experimental Protocols:
Cell Viability Assay:
-
Seed medulloblastoma cells (e.g., Daoy) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SMO inhibitor (this compound or sonidegib) or vehicle control (DMSO) for 72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor.
Quantitative Real-Time PCR (qPCR) for Gli1 Expression:
-
Treat medulloblastoma cells with the SMO inhibitor or vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of Gli1 using the ΔΔCt method.
In Vivo Xenograft Model:
-
Implant human medulloblastoma cells (e.g., Daoy) stereotactically into the cerebellum of immunocompromised mice.
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the SMO inhibitor (formulated for in vivo use) or vehicle control daily via oral gavage.
-
Measure tumor volume and monitor animal survival.
-
At the end of the study, harvest tumors for pharmacodynamic analysis.
Summary and Future Directions
Both this compound and sonidegib are potent SMO inhibitors with demonstrated anti-tumor activity in preclinical models of SHH-driven medulloblastoma. Sonidegib has shown clinical efficacy in this patient population, with a notable objective response rate. While this compound shows promise in preclinical studies with its high potency and ability to cross the blood-brain barrier, its clinical potential in medulloblastoma remains to be determined.
Future research should focus on direct head-to-head preclinical comparisons of these two agents in standardized models to better delineate their relative efficacy and therapeutic potential. Furthermore, as resistance to SMO inhibitors can emerge, investigating combination therapies that target downstream components of the Hh pathway or parallel survival pathways will be crucial for improving long-term outcomes for patients with SHH-driven medulloblastoma.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
- 5. In vivo modeling recapitulates radiotherapy delivery and late-effect profile for childhood medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of oral sonidegib (LDE225) in pediatric brain and solid tumors and a phase II study in children and adults with relapsed medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo bioluminescence imaging using orthotopic xenografts towards patient's derived-xenograft Medulloblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an orthotopic medulloblastoma zebrafish model for rapid drug testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Smoothened Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Smoothened (SMO) inhibitors, a critical class of drugs in oncology. This document outlines their mechanism of action, summarizes key performance data, and provides detailed experimental protocols for their evaluation.
Smoothened (SMO) is a G protein-coupled receptor that plays a pivotal role in the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[3][4] SMO inhibitors function by binding to the SMO protein, thereby blocking the downstream signaling cascade that leads to cellular proliferation and survival.[3] This guide delves into a comparative analysis of prominent SMO inhibitors, offering insights into their efficacy and the methodologies used to assess them.
Performance Data of Key Smoothened Inhibitors
The following table summarizes the in vitro potency and clinical efficacy of several key SMO inhibitors. This data provides a quantitative basis for comparing their performance.
| Inhibitor | Target | IC50 (nM) | Indication | Objective Response Rate (ORR) |
| Vismodegib (B1684315) | SMO | 0.05 µM (in a GLI-luciferase reporter assay)[5] | Locally Advanced BCC | 47.6%[5] |
| Metastatic BCC | 33.3%[5] | |||
| Sonidegib | SMO | < 10 nM (in various Hh pathway assays) | Locally Advanced BCC | 43% (200 mg dose)[5] |
| Metastatic BCC | 15% (200 mg dose)[5] | |||
| Glasdegib | SMO | - | Acute Myeloid Leukemia (in combination with low-dose cytarabine) | - |
| Taladegib | SMO (including D473H mutant) | - | Advanced Solid Tumors | - |
Note: IC50 values can vary depending on the specific assay conditions. Clinical trial data is based on pivotal studies and may be subject to updates.
Signaling Pathway and Inhibitor Interaction
The Hedgehog signaling pathway is a complex cascade that, when aberrantly activated, can drive tumorigenesis. The diagram below illustrates the canonical pathway and the point of intervention for SMO inhibitors.
Caption: The Hedgehog signaling pathway and the mechanism of SMO inhibitors.
Experimental Methodologies
The evaluation of SMO inhibitors relies on a series of well-defined in vitro and in vivo assays. These protocols are essential for determining the potency, selectivity, and efficacy of these compounds.
Key Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel SMO inhibitor.
Caption: A typical experimental workflow for evaluating SMO inhibitors.
Detailed Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the SMO receptor.[6][7]
-
Objective: To measure the displacement of a radiolabeled ligand from the SMO receptor by a test inhibitor.
-
Materials:
-
Cell membranes expressing the human SMO receptor.
-
Radioligand (e.g., [³H]-Cyclopamine).
-
Test SMO inhibitor at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test inhibitor in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[8]
-
2. Gli-Luciferase Reporter Assay
This cell-based assay measures the functional inhibition of the Hedgehog pathway by a SMO inhibitor.[9][10][11]
-
Objective: To quantify the inhibition of Gli-mediated transcription in response to a test compound.
-
Materials:
-
A stable cell line (e.g., NIH/3T3) co-transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).
-
Test SMO inhibitor at various concentrations.
-
Cell culture medium and reagents.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Treat the cells with the Hedgehog pathway agonist in the presence of varying concentrations of the test SMO inhibitor.
-
Incubate for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.
-
3. In Vivo Xenograft Model
This assay evaluates the in vivo efficacy of a SMO inhibitor in a tumor model.[12][13][14]
-
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) or a patient-derived xenograft (PDX) model.[12]
-
Test SMO inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant the tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test SMO inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Resistance to Smoothened Inhibitors
A significant challenge in the clinical use of SMO inhibitors is the development of resistance. This can occur through several mechanisms, most notably through mutations in the SMO protein itself. The diagram below illustrates the different binding sites of SMO inhibitors and how mutations can lead to resistance.
Caption: Different binding sites of SMO inhibitors and a common resistance mutation.
Mutations within the drug-binding pocket of SMO can alter the protein's conformation, thereby reducing the binding affinity of certain inhibitors like vismodegib and sonidegib.[5] However, some inhibitors, such as itraconazole, bind to a different site on the SMO receptor and may retain efficacy against tumors with specific resistance mutations.[5] The development of next-generation SMO inhibitors, such as taladegib, aims to overcome these resistance mechanisms by effectively binding to both wild-type and mutant forms of SMO.[15]
This guide provides a foundational understanding of the comparative landscape of SMO inhibitors. For further in-depth analysis, researchers are encouraged to consult the primary literature and clinical trial data. The provided experimental protocols offer a starting point for the preclinical evaluation of novel compounds targeting the Hedgehog pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Smoothened - Wikipedia [en.wikipedia.org]
- 3. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. med.emory.edu [med.emory.edu]
- 10. web.stanford.edu [web.stanford.edu]
- 11. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 12. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Smoothened Inhibitors in Sonic Hedgehog Subgroup Medulloblastoma. | Semantic Scholar [semanticscholar.org]
Validating PF-5274857 On-Target Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-5274857's performance against other Smoothened (Smo) inhibitors, supported by experimental data. This compound is a potent and selective antagonist of Smo, a key component of the Hedgehog (Hh) signaling pathway. [1] Aberrant activation of this pathway is implicated in several cancers, making Smo an attractive therapeutic target.[2][3]
Performance Comparison
This compound demonstrates high-affinity binding to Smoothened and potent inhibition of the Hedgehog signaling pathway. The following table summarizes key quantitative data for this compound and compares it with other well-known Smo inhibitors, vismodegib (B1684315) and sonidegib. It is important to note that a direct head-to-head study comparing all three compounds under identical experimental conditions is not publicly available. The data presented below is compiled from various sources.
| Compound | Target | Assay Type | Value | Source |
| This compound | Smoothened (Smo) | Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | [1] |
| Hedgehog Signaling | Gli1 Inhibition IC50 | 2.7 ± 1.4 nmol/L | [1] | |
| In Vivo Efficacy | Medulloblastoma model IC50 | 8.9 ± 2.6 nmol/L | [1] | |
| Vismodegib | Hedgehog Signaling | Inhibition IC50 | 3 nM | Selleck Chemicals |
| Sonidegib | Hedgehog Signaling | Inhibition IC50 (mouse) | 1.3 nM | Selleck Chemicals |
| Hedgehog Signaling | Inhibition IC50 (human) | 2.5 nM | Selleck Chemicals |
Signaling Pathway and Experimental Workflow
To understand the on-target activity of this compound, it is crucial to visualize the Hedgehog signaling pathway and the experimental workflows used for its validation.
Hedgehog Signaling Pathway and the target of this compound.
The validation of this compound's on-target activity typically involves a series of in vitro and in vivo experiments to demonstrate its specific binding to Smoothened and the subsequent inhibition of the Hedgehog pathway.
Experimental workflow for validating on-target activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the on-target activity of Smoothened inhibitors.
Smoothened (Smo) Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the Smoothened receptor by measuring its ability to compete with a radiolabeled ligand known to bind to Smo.
Materials:
-
Cell membranes prepared from cells overexpressing human Smoothened.
-
Radioligand (e.g., ³H-cyclopamine).
-
Test compound (this compound or alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Hedgehog Pathway Inhibition Assay (Gli1 mRNA Expression by qPCR)
This assay measures the ability of a compound to inhibit the Hedgehog signaling pathway by quantifying the mRNA levels of the downstream target gene, Gli1.
Materials:
-
A suitable cell line with a constitutively active Hedgehog pathway (e.g., Ptch1-/- mouse embryonic fibroblasts) or a cell line that can be stimulated with a Hedgehog agonist (e.g., Shh-N).
-
Test compound (this compound or alternatives) at various concentrations.
-
Cell culture reagents.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix, primers, and probes for Gli1 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours). If using a stimulation model, add the Hedgehog agonist.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers and probes specific for Gli1 and a reference gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of Gli1 mRNA in treated versus control cells.
-
The IC50 value, representing the concentration of the compound that causes a 50% reduction in Gli1 expression, is calculated.
In Vivo Tumor Growth Inhibition in a Medulloblastoma Xenograft Model
This experiment evaluates the anti-tumor efficacy of the test compound in a mouse model of medulloblastoma, a tumor type often driven by aberrant Hedgehog signaling.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Medulloblastoma cells with an activated Hedgehog pathway (e.g., from a Ptch+/-p53-/- mouse model).
-
Test compound (this compound or alternatives) formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant the medulloblastoma cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like Gli1 expression).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The in vivo IC50 can be calculated based on the dose-response relationship.
Logical Comparison of Smoothened Inhibitors
The choice of a Smoothened inhibitor for research or clinical development depends on a variety of factors beyond simple potency. The following diagram illustrates a logical framework for comparing these compounds.
Framework for comparing Smoothened inhibitors.
References
- 1. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
PF-5274857 in Vismodegib-Resistant Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Smoothened (SMO) antagonist PF-5274857 in the context of vismodegib-resistant cancers. While direct experimental data on the efficacy of this compound in vismodegib-resistant models is not publicly available, this document summarizes the known activity of this compound in sensitive models and juxtaposes it with the mechanisms of vismodegib (B1684315) resistance and the performance of other SMO inhibitors against these resistance mechanisms. This guide aims to provide a valuable resource for researchers in the field of Hedgehog pathway-targeted cancer therapies.
Introduction to this compound
This compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is a critical driver in several cancers, including medulloblastoma and basal cell carcinoma (BCC).[2][3] this compound has demonstrated significant antitumor activity in preclinical models of Hh-driven cancers.[1]
The Challenge of Vismodegib Resistance
Vismodegib, a first-in-class SMO inhibitor, has shown clinical efficacy in patients with advanced BCC.[2][3] However, a significant number of patients develop resistance to the treatment, often due to acquired mutations in the SMO receptor.[4][5] These mutations can interfere with drug binding or lock the SMO receptor in a constitutively active state.
Common vismodegib-resistant SMO mutations include:
-
D473G/H/Y : Located in the drug-binding pocket, these mutations directly impair the binding of vismodegib.[4][5][6]
-
W535L : This mutation can also confer resistance to vismodegib.[4][5]
-
G497W : Identified in a case of primary resistance to vismodegib, this mutation is thought to cause a conformational change that restricts drug access to the binding site.[6]
Efficacy of this compound in Vismodegib-Sensitive Models
Preclinical studies have established the potent activity of this compound in Hh pathway-dependent cancer models that are sensitive to SMO inhibition.
| Parameter | This compound | Reference |
| Target | Smoothened (SMO) | [1] |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | [1] |
| In vitro IC50 (Gli1 transcription) | 2.7 ± 1.4 nmol/L | [1] |
| In vivo IC50 (medulloblastoma model) | 8.9 ± 2.6 nmol/L | [1] |
Performance of Other SMO Inhibitors in Vismodegib-Resistant Models
While data on this compound is lacking, other novel SMO inhibitors have been evaluated for their ability to overcome vismodegib resistance.
| Compound | Activity against SMO-D473H | Reference |
| Vismodegib | Poorly active | [7] |
| HH-13 | IC50 < 0.2 µM | [7] |
| HH-20 | IC50 < 0.2 µM | [7] |
| Taladegib | Efficacious | [7] |
| Itraconazole | Potentially efficacious (different binding site) | [7] |
Experimental Protocols
In Vitro Gli1 Reporter Assay
A key in vitro experiment to determine the potency of SMO inhibitors involves a Gli1-luciferase reporter assay.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. Vismodegib in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of AMPK sensitizes medulloblastoma to Vismodegib and overcomes Vismodegib‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of vismodegib resistance in D473G and W535L mutants of SMO receptor and design of novel drug derivatives using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Blood-Brain Barrier Penetration of Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of Smoothened (Smo) inhibitors for the treatment of central nervous system (CNS) malignancies, such as medulloblastoma, is critically dependent on their ability to effectively cross the blood-brain barrier (BBB). This guide provides a comparative overview of the BBB penetration capabilities of key Smo inhibitors, supported by available preclinical data. Detailed experimental protocols for assessing BBB penetration are also provided to aid in the design and interpretation of future studies.
Comparison of BBB Penetration of Selected Smo Inhibitors
The following table summarizes the available data on the BBB penetration of three notable Smo inhibitors: vismodegib, sonidegib, and PF-5274857. Direct comparative studies with uniform experimental parameters are limited; therefore, the data presented is a compilation from various sources.
| Inhibitor | Preclinical Species | BBB Penetration Data | Data Type | Citation |
| Vismodegib | Pediatric Patients | Median CSF-to-unbound plasma ratio of 0.53 | Quantitative | |
| Sonidegib | Preclinical models | Favorable blood-brain barrier penetration | Qualitative | [1] |
| This compound | Preclinical species | Effectively penetrates the blood-brain barrier; penetration has been quantified | Qualitative/Mention of Quantification | [2] |
Note: The lack of standardized, head-to-head comparative data necessitates caution in directly comparing the absolute BBB penetration efficacy of these inhibitors. The available information suggests that all three compounds have been designed or observed to cross the BBB to some extent.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tumorigenesis. Smoothened (Smo) is a key transmembrane protein in this pathway. In the "off" state, the receptor Patched (PTCH) inhibits Smo. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent target gene expression. Smo inhibitors block this pathway by binding to and inhibiting the function of Smo.
Caption: The Hedgehog signaling pathway with and without ligand, and the point of intervention for Smoothened inhibitors.
Experimental Protocols
Accurate assessment of BBB penetration is crucial for the development of CNS-active drugs. Below are detailed methodologies for commonly employed in vivo and in vitro assays.
In Vivo Rodent Brain Penetration Study
This protocol describes a typical pharmacokinetic study in rodents to determine the brain-to-plasma concentration ratio of a Smo inhibitor.
Objective: To quantify the concentration of the Smo inhibitor in the brain and plasma over time to calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Materials:
-
Test Smo inhibitor
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the Smo inhibitor to a cohort of rodents at a specified dose and route (e.g., 10 mg/kg, oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein into EDTA-coated tubes. Immediately following blood collection, euthanize the animal and perfuse the circulatory system with saline to remove residual blood from the brain.
-
Brain Extraction: Carefully dissect the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis: Extract the drug from the plasma and brain homogenate samples. Quantify the concentration of the Smo inhibitor in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) needs to be measured, typically through equilibrium dialysis. Then, Kp,uu = Kp * (fu,p / fu,brain).
-
Caption: Workflow for an in vivo rodent brain penetration study.
In Vitro MDCK-MDR1 Permeability Assay
This assay is used to assess the passive permeability of a compound and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.
Objective: To determine the apparent permeability (Papp) of a Smo inhibitor across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and to calculate the efflux ratio.
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test Smo inhibitor and control compounds (e.g., a low permeability and a high permeability drug)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture them until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the apical chamber and replace with fresh HBSS.
-
-
Bioanalysis: Quantify the concentration of the Smo inhibitor in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp(B to A) / Papp(A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.
-
Caption: Workflow for an in vitro MDCK-MDR1 permeability assay.
References
- 1. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gli1 as a Pharmacodynamic Biomarker for PF-5274857 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gli1 as a pharmacodynamic biomarker for the activity of PF-5274857, a potent and selective Smoothened (SMO) antagonist. We will explore the rationale for using Gli1, compare it with alternative biomarkers, and provide detailed experimental protocols for its validation. This guide is intended to assist researchers in designing and interpreting studies aimed at assessing the in vivo activity of Hedgehog (Hh) pathway inhibitors.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a novel investigational antagonist of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is a critical regulator of embryonic development and is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma.
Canonical Hedgehog Signaling: In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits SMO. This inhibition leads to the processing of Gli transcription factors (Gli2 and Gli3) into repressor forms. Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO then triggers a signaling cascade that results in the activation of Gli transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes, including GLI1 itself and PTCH1.[2][3][4]
This compound exerts its anti-tumor activity by binding to SMO and blocking this downstream signaling, ultimately leading to the suppression of Gli-mediated transcription.
Figure 1: Canonical Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Gli1 as a Pharmacodynamic Biomarker
Gli1 is a direct transcriptional target of the Hedgehog pathway and its expression is a reliable indicator of pathway activation.[5] Downregulation of Gli1 mRNA and protein levels serves as a robust pharmacodynamic biomarker for the activity of SMO inhibitors. Studies with this compound have demonstrated a direct correlation between drug concentration, inhibition of Gli1 expression, and anti-tumor efficacy.[1]
Quantitative Comparison of SMO Inhibitors
The potency of this compound in inhibiting Gli1 has been quantified and can be compared to other well-characterized SMO inhibitors like vismodegib (B1684315) and sonidegib.
| Compound | Target | Assay | IC50 | Reference |
| This compound | SMO | Gli1 transcriptional activity | 2.7 ± 1.4 nM | [1] |
| Vismodegib (GDC-0449) | SMO | Gli1-luciferase reporter | ~3 nM | [6] |
| Sonidegib (LDE225) | SMO | Gli1 mRNA inhibition | pIC50 7.5-9.1 | [7] |
| Itraconazole | SMO | Gli1 mRNA inhibition | pIC50 6.9 | [7] |
Note: IC50 values can vary depending on the cell line and specific assay conditions. This table provides a general comparison based on available data.
Alternative Biomarkers and the Rationale for Their Consideration
While Gli1 is a well-established biomarker, the existence of non-canonical Hedgehog signaling pathways necessitates the evaluation of alternative or complementary biomarkers.
Non-Canonical Hedgehog Signaling
Non-canonical Hedgehog signaling refers to the activation of Gli transcription factors through mechanisms that are independent of SMO.[2][3] This can occur through crosstalk with other signaling pathways, such as PI3K/AKT and MAPK.[8] In cases of non-canonical activation, tumors may exhibit resistance to SMO inhibitors like this compound, as Gli1 expression is driven by factors other than SMO.
Figure 2: Canonical vs. Non-Canonical Hedgehog Signaling.
Ptch1 as an Alternative Biomarker
Patched1 (Ptch1) is another direct transcriptional target of the Hedgehog pathway and its expression is also indicative of pathway activity.[2] Some studies suggest that both Gli1 and Ptch1 are reliable pharmacodynamic biomarkers. However, their expression kinetics and sensitivity to SMO inhibition may differ. A direct comparison in the same experimental system is crucial for determining the optimal biomarker for a given context.
Comparative Data: While direct quantitative comparisons are limited, some studies have shown that both Gli1 and Ptch1 mRNA levels are significantly downregulated following treatment with SMO inhibitors. For example, in preclinical models of medulloblastoma, both genes showed a marked decrease in expression upon treatment with vismodegib.
Experimental Protocols for Biomarker Validation
The following protocols provide a framework for validating Gli1 as a pharmacodynamic biomarker for this compound activity.
Experimental Workflow
Figure 3: Experimental Workflow for Validating Gli1 as a Biomarker.
Quantitative Real-Time PCR (qPCR) for Gli1 and Ptch1 mRNA Expression
Objective: To quantify the change in Gli1 and Ptch1 mRNA levels in response to this compound treatment.
Materials:
-
Cancer cell lines with an activated Hedgehog pathway (e.g., Daoy medulloblastoma cells)
-
This compound and other SMO inhibitors (e.g., vismodegib) for comparison
-
Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Validated primers for human GLI1, PTCH1, and at least two stable reference genes (e.g., GAPDH, ACTB, B2M)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound and comparator compounds for various time points (e.g., 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set. Include no-template controls. Use a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative quantification of gene expression using the comparative Cq (ΔΔCq) method, normalizing to the geometric mean of the reference genes.
Western Blot for Gli1 Protein Expression
Objective: To qualitatively and quantitatively assess the change in Gli1 protein levels in response to this compound treatment.
Materials:
-
Treated cell or tumor lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tumor tissue in lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-Gli1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Gli1 signal to the loading control.
Conclusion and Future Directions
Gli1 is a well-validated and reliable pharmacodynamic biomarker for assessing the activity of the SMO inhibitor this compound in preclinical models. Its direct regulation by the canonical Hedgehog pathway makes it a sensitive indicator of target engagement. However, the emergence of resistance to SMO inhibitors through non-canonical pathway activation highlights the need for a broader biomarker strategy.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the kinetics and sensitivity of Gli1 and Ptch1 in response to this compound and other SMO inhibitors in various cancer models.
-
Investigating Non-Canonical Pathway Markers: Exploring and validating biomarkers for non-canonical Hedgehog pathway activation (e.g., phosphorylation status of key signaling nodes in the PI3K/AKT or MAPK pathways) to predict and monitor resistance to SMO inhibitors.
-
Clinical Validation: Correlating changes in Gli1 and other candidate biomarkers in surrogate tissues (e.g., skin biopsies) with clinical outcomes in patients treated with this compound.
By employing a comprehensive biomarker strategy that includes both established markers like Gli1 and novel markers of resistance, researchers can more effectively guide the clinical development of this compound and other Hedgehog pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of GLI1 gene activation by Patched1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers and surrogate endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-5274857 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of PF-5274857, a potent and selective Smoothened (Smo) antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes available data on the selectivity of this compound and offers a comparative perspective with other Smoothened inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound
This compound is a novel antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive therapeutic target. This compound specifically binds to Smo, leading to the inhibition of the downstream transcriptional activity of Gli1, a key mediator of Hh signaling.[1]
Quantitative Analysis of this compound and Comparators
The following tables summarize the in vitro potency of this compound and a comparable Smoothened antagonist, Sonidegib (LDE225).
Table 1: In Vitro Potency of this compound
| Target | Assay | Value | Reference |
| Smoothened (Smo) | Radioligand Binding Assay (Ki) | 4.6 ± 1.1 nmol/L | [1] |
| Gli1 Transcriptional Activity | Functional Assay (IC50) | 2.7 ± 1.4 nmol/L | [1] |
Table 2: In Vitro Potency of Sonidegib (LDE225) - A Comparator
| Target | Assay | Value | Reference |
| Mouse Smo | Binding Assay (IC50) | 1.3 nM | [2] |
| Human Smo | Binding Assay (IC50) | 2.5 nM | [2] |
Cross-Reactivity and Selectivity Profile
A comprehensive screen of this compound against a broad panel of off-target receptors is not publicly available. However, the high potency against its intended target, Smo, suggests a degree of selectivity.
For comparative purposes, the selectivity of Sonidegib (LDE225) has been evaluated against a large panel of receptors, ion channels, transporters, kinases, and proteases. In these screens, no significant off-target activities (defined as IC50 < 10 µM) were identified, indicating a high degree of selectivity for the Smoothened receptor.[3] This suggests that highly selective Smoothened antagonists can be developed.
Experimental Protocols
Radioligand Binding Assay for Smoothened (Smo)
This assay determines the binding affinity of a compound to the Smoothened receptor.
-
Cell Line: HEK293 cells stably overexpressing the human Smoothened receptor.
-
Radioligand: [3H]-Cyclopamine, a known Smoothened ligand.
-
Procedure:
-
Cell membranes are prepared from the HEK293-Smo cells.
-
Membranes are incubated with a fixed concentration of [3H]-Cyclopamine and varying concentrations of the test compound (e.g., this compound).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Gli1 Reporter Gene Assay
This functional assay measures the ability of a compound to inhibit the Hedgehog signaling pathway downstream of Smoothened.
-
Cell Line: Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Procedure:
-
Shh-light II cells are plated in a multi-well format.
-
The cells are treated with a Hedgehog pathway agonist (e.g., a Smoothened agonist like SAG) to induce Gli1 expression, in the presence of varying concentrations of the test compound (e.g., this compound).
-
After an incubation period, the cells are lysed.
-
The luciferase activity of both firefly and Renilla luciferases is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the agonist-induced luciferase activity, is determined by non-linear regression.
Visualizing Key Pathways and Workflows
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for Smoothened antagonists like this compound. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (SMO). In the "ON" state, Hedgehog ligand (Hh) binds to PTCH, relieving the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation of Gli transcription factors and subsequent gene expression. Smoothened antagonists block this activation.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound against a panel of receptors.
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
References
A Side-by-Side Analysis of PF-5274857 and Other Smoothened Antagonists: A Guide for Researchers
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as medulloblastoma and basal cell carcinoma. At the heart of this pathway lies the Smoothened (Smo) receptor, a key transducer of the Hh signal and a primary target for therapeutic intervention. This guide provides a comprehensive side-by-side analysis of PF-5274857, a potent and selective Smo antagonist, with other notable Smo inhibitors: vismodegib, sonidegib, and glasdegib (B1662127). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data to inform future research and development efforts.
The Hedgehog Signaling Pathway: A Brief Overview
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (Smo), a G-protein-coupled receptor. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are otherwise proteolytically processed into repressor forms. Upon binding of an Hh ligand (such as Sonic, Indian, or Desert Hedgehog) to PTCH, the inhibition on Smo is relieved. Activated Smo then initiates a signaling cascade that leads to the stabilization and nuclear translocation of active GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often due to mutations in PTCH or Smo, can drive tumorigenesis.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the mechanism of inhibition by Smoothened antagonists.
Comparative Analysis of Smoothened Antagonists
The following tables summarize the available preclinical data for this compound, vismodegib, sonidegib, and glasdegib. This data provides a basis for comparing their potency and pharmacokinetic profiles.
In Vitro Potency of Smoothened Antagonists
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| This compound | Smoothened | Gli1 Transcriptional Activity | 2.7 ± 1.4 | 4.6 ± 1.1 | [1] |
| Vismodegib (GDC-0449) | Smoothened | Gli1 mRNA Inhibition (pIC50: 8.8) | ~1.6 | - | [2] |
| Sonidegib (NVP-LDE225) | Smoothened | Gli1 mRNA Inhibition (pIC50: 8.5) | ~3.2 | - | [2] |
| Glasdegib (PF-04449913) | Smoothened | Gli1 mRNA Inhibition (pIC50: 8.2) | ~6.3 | - | [2] |
Note: pIC50 values were converted to IC50 for easier comparison. The data is compiled from different studies and direct comparison should be made with caution.
Preclinical Pharmacokinetic Parameters of Smoothened Antagonists
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| This compound | Mouse | - | - | - | - | - | [1] |
| Vismodegib (GDC-0449) | Mouse | 50 (single oral) | 2710 | 8 | 59900 | 13.9 | [3] |
| Sonidegib (NVP-LDE225) | Mouse | - | - | ~2-3 | - | >14 days | [4] |
| Glasdegib (PF-04449913) | Japanese Patients | 100 (multiple oral) | 1030 | 2-4 | 14800 | 20.7 ± 7.7 | [5] |
Experimental Methodologies
A clear understanding of the experimental protocols used to generate the comparative data is essential for its interpretation and for designing future studies. Below are detailed methodologies for key experiments cited in this guide.
BODIPY-Cyclopamine Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.
Principle: BODIPY-cyclopamine is a fluorescent derivative of cyclopamine (B1684311) that binds to Smo. When a test compound that also binds to Smo is introduced, it will compete with BODIPY-cyclopamine for the binding site. The displacement of BODIPY-cyclopamine results in a decrease in the fluorescent signal, which can be quantified to determine the binding affinity (Ki) of the test compound.
Detailed Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding human Smoothened using a suitable transfection reagent.
-
Cell Preparation: 24 hours post-transfection, cells are harvested, washed with a phenol-red-free DMEM containing 0.5% FBS, and then fixed with 4% paraformaldehyde for 10 minutes at room temperature.
-
Competition Binding: Fixed cells are incubated with a constant concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the test compound for 2 hours at 37°C.
-
Signal Detection: After incubation, the cells are washed to remove unbound ligand, and the fluorescence intensity is measured using a flow cytometer or a high-content imaging system.
-
Data Analysis: The fluorescence signal is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the BODIPY-cyclopamine) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of BODIPY-cyclopamine and Kd is its dissociation constant.
GLI1 Luciferase Reporter Assay
This cell-based assay is used to measure the functional inhibition of the Hedgehog pathway by a test compound.
Principle: The assay utilizes a reporter cell line that has been engineered to express the luciferase enzyme under the control of a promoter containing multiple binding sites for the GLI transcription factor (a GLI-responsive element). When the Hedgehog pathway is activated, GLI transcription factors drive the expression of luciferase. An inhibitor of the pathway, such as a Smo antagonist, will block this activation and lead to a decrease in luciferase activity, which can be measured as a reduction in luminescence.
Detailed Protocol:
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured in DMEM with 10% calf serum.
-
Assay Setup: Cells are seeded into 96-well plates and grown to confluency. The growth medium is then replaced with a low-serum medium.
-
Pathway Activation and Inhibition: The Hedgehog pathway is activated by adding a Smo agonist, such as SAG (Smoothened Agonist), or by using conditioned medium from cells overexpressing a Sonic Hedgehog (Shh) ligand. Concurrently, cells are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for 24-48 hours to allow for pathway activation and luciferase expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence from both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized luminescence is then plotted against the concentration of the test compound to determine the IC50 value for pathway inhibition.
Visualizing Experimental Workflow and Comparative Logic
To further aid in the understanding of the evaluation process for Smoothened antagonists and the logical framework of this comparison, the following diagrams are provided.
Caption: A typical experimental workflow for the characterization and selection of a lead Smoothened antagonist candidate.
Caption: The logical relationship of the parameters and compounds included in this side-by-side analysis of Smoothened antagonists.
Conclusion
This comparative guide provides a snapshot of the preclinical data for this compound in the context of other well-characterized Smoothened antagonists. The data indicates that this compound is a potent inhibitor of the Hedgehog pathway with in vitro activity comparable to or exceeding that of vismodegib, sonidegib, and glasdegib in the cited assays.[1][2] Its reported ability to penetrate the blood-brain barrier suggests its potential for treating brain malignancies driven by aberrant Hedgehog signaling.[1]
It is important to note that a definitive comparison of these compounds would require head-to-head studies under identical experimental conditions. The data presented here, compiled from various sources, serves as a valuable resource for researchers to understand the relative strengths and characteristics of these Smo antagonists and to guide the design of future investigations in the pursuit of more effective and safer cancer therapies targeting the Hedgehog pathway.
References
- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors in Oncology Research
This guide provides a comparative overview of PF-5274857 and a class of molecules known as c-Met inhibitors, detailing their efficacy in various cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Clarification on this compound's Mechanism of Action
Initial research indicates that this compound is not a c-Met inhibitor but rather a potent and selective antagonist of Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hedgehog pathway is crucial in embryonic development and has been implicated in the progression of certain cancers, particularly medulloblastoma.[1][2] Therefore, this guide is structured into two main sections to provide a thorough comparison. The first section details the efficacy of this compound and other Smoothened inhibitors. The second section provides a comparative analysis of various c-Met inhibitors, which aligns with the likely original intent of the query.
Part 1: this compound and Smoothened Inhibitors
This compound functions by binding to the Smoothened receptor, which inhibits the downstream activation of the Hedgehog signaling pathway.[1][2] This mechanism has shown significant anti-tumor activity in preclinical models of medulloblastoma.[1][4][5]
Efficacy of Smoothened Inhibitors in Cancer Models
The following table summarizes the efficacy of this compound and other notable Smoothened inhibitors, such as sonidegib, in different cancer models.
| Inhibitor | Target | Cancer Type/Model | Efficacy Measurement | Result | Citation |
| This compound | Smoothened (Smo) | Medulloblastoma (Ptch+/- mouse model) | In vivo IC50 | 8.9 ± 2.6 nmol/L | [1] |
| Medulloblastoma (Ptch+/- p53+/- allograft) | Tumor Growth Inhibition | 133 ± 32% at 30 mg/kg | [4] | ||
| Medulloblastoma cells | Gli1 transcription IC50 | 2.7 ± 1.4 nmol/L | [1] | ||
| Sonidegib | Smoothened (Smo) | Locally Advanced Basal Cell Carcinoma (laBCC) | Objective Response Rate (ORR) | 56.1% (200 mg dose) | [6] |
| Metastatic Basal Cell Carcinoma (mBCC) | Objective Response Rate (ORR) | 7.7% (200 mg dose) |
Hedgehog Signaling Pathway
The diagram below illustrates the Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors like this compound. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO). When the ligand binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation and survival.[7][8][9][10]
Part 2: c-Met Inhibitors Comparison Guide
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a significant role in cell proliferation, survival, migration, and invasion.[11] Dysregulation of the HGF/c-Met pathway is implicated in a variety of human cancers.[12] Several small molecule inhibitors targeting c-Met have been developed and are in clinical use.
Efficacy of c-Met Inhibitors in Cancer Cell Lines
This table summarizes the in vitro and clinical efficacy of several prominent c-Met inhibitors across various cancer types.
| Inhibitor | Cancer Type | Efficacy Measurement | Result | Citation |
| Crizotinib | MET-amplified NSCLC (High Amplification) | Objective Response Rate (ORR) | 38.1% - 67% | [11][13][14] |
| MET-amplified NSCLC (Intermediate Amplification) | Objective Response Rate (ORR) | 14.3% - 17% | [13][14] | |
| MET-amplified NSCLC (Low Amplification) | Objective Response Rate (ORR) | 0% - 33.3% | [13][14] | |
| Cabozantinib | Advanced Renal Cell Carcinoma | Overall Survival (vs. Everolimus) | 21.4 months vs. 16.5 months | [15] |
| Medullary Thyroid Cancer | Progression-Free Survival (vs. Placebo) | 11.2 months vs. 4 months | [15] | |
| Capmatinib (B1663548) | METex14 NSCLC (Treatment-naïve) | Objective Response Rate (ORR) | 68% | [16][17] |
| METex14 NSCLC (Previously treated) | Objective Response Rate (ORR) | 41% - 44% | [16][17] | |
| Tepotinib | METex14 NSCLC (Treatment-naïve) | Objective Response Rate (ORR) | 43% - 44.9% | [18][19] |
| METex14 NSCLC (Previously treated) | Objective Response Rate (ORR) | 43% - 44.6% | [18][19] |
NSCLC: Non-Small Cell Lung Cancer; METex14: MET exon 14 skipping mutation.
c-Met Signaling Pathway
The diagram below illustrates the c-Met signaling pathway. The binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This activates multiple intracellular cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and motility.[20][21][22][23][24]
Experimental Protocols
A common method to assess the efficacy of kinase inhibitors like this compound and various c-Met inhibitors on cancer cell lines is the MTT assay, which measures cell viability.
Cell Viability (MTT) Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[25] The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[26]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Kinase inhibitor stock solution (e.g., this compound or a c-Met inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)[27]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[27][28]
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[26][27][28]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26][27]
-
Absorbance Reading: Gently mix the contents of the wells and measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a kinase inhibitor on cancer cell lines.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. cabometyxhcp.com [cabometyxhcp.com]
- 13. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA approves capmatinib for metastatic non-small cell lung cancer | FDA [fda.gov]
- 18. ilcn.org [ilcn.org]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. protocols.io [protocols.io]
Assessing the Specificity of PF-5274857: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a small molecule inhibitor is paramount. This guide provides a comparative assessment of the specificity of PF-5274857, a potent antagonist of the Smoothened (Smo) receptor, against other Smo inhibitors. While comprehensive, quantitative off-target screening data for this compound is not publicly available, this guide summarizes the existing data on its on-target potency and discusses its specificity in the context of other Smoothened-targeting compounds.
This compound is a novel and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the development of various cancers, making Smo an attractive therapeutic target.[3][4][5] this compound specifically binds to Smo with high affinity, leading to the inhibition of the downstream transcriptional activity of Gli1, a key effector of the Hh pathway.[1][2]
On-Target Potency Comparison
This compound demonstrates high potency against its intended target, Smo. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized Smo inhibitors. It is important to note that direct cross-study comparisons of potency values should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Smo | Radioligand Binding (Ki) | 4.6 ± 1.1 nM | [1][2] |
| Gli1 (downstream) | Transcriptional Activity (IC50) | 2.7 ± 1.4 nM | [1][2] | |
| Vismodegib | Smo | Cell-free assay (IC50) | 3 nM | [6] |
| Sonidegib | Smo (mouse) | Cell-free assay (IC50) | 1.3 nM | [6] |
| Smo (human) | Cell-free assay (IC50) | 2.5 nM | [6] | |
| Glasdegib | Smo | Gli-luciferase reporter assay (IC50) | 5 nM | [6] |
| Taladegib (B560078) | Smo | - | Potent inhibitor | [7][8] |
Off-Target Specificity Profile
Similarly, for the comparator Smo inhibitors—Vismodegib, Sonidegib, Taladegib, and Glasdegib—comprehensive, publicly accessible off-target screening data is limited. Regulatory documents for Sonidegib mention that it was observed to have off-target activity on the rat sodium brain channel type II at high concentrations.[9] The common side effects observed with this class of drugs, such as muscle spasms, hair loss (alopecia), and taste disturbances (dysgeusia), are generally considered "on-target" effects resulting from the inhibition of the Hedgehog pathway in normal tissues where it plays a physiological role.
The absence of readily available, comprehensive off-target data for this compound and its comparators underscores a critical knowledge gap. Researchers using these compounds should be aware of the potential for uncharacterized off-target effects and may need to conduct their own selectivity profiling experiments depending on the biological system under investigation.
Experimental Protocols
Detailed, compound-specific experimental protocols for the selectivity screening of this compound are not available. However, this section outlines the general methodologies for key assays used to assess inhibitor specificity.
Radioligand Binding Assay for Receptor Specificity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Principle: This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor (e.g., Smo).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Kinase Panel Screening for Off-Target Kinase Activity
To assess the specificity of an inhibitor against a broad range of kinases, high-throughput screening against a kinase panel is employed.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a large number of purified kinases.
Common Assay Formats:
-
Radiometric Assays (e.g., HotSpot, ³³PanQinase): These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
-
Fluorescence-Based Assays (e.g., TR-FRET, FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo): These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
General Workflow:
-
A library of purified kinases is arrayed in a multi-well plate format.
-
The test compound is added to each well at one or more concentrations.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
After a set incubation period, the reaction is stopped, and the amount of product formed (or ATP consumed) is measured using one of the detection methods described above.
-
The percentage of inhibition for each kinase at each compound concentration is calculated. For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Hedgehog signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: A generalized workflow for assessing the specificity of a small molecule inhibitor.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating taladegib (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Pharmacokinetics of Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several Smoothened (SMO) inhibitors, a class of targeted therapies primarily used in the treatment of cancers driven by the Hedgehog signaling pathway, such as basal cell carcinoma and acute myeloid leukemia. The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Hedgehog Signaling Pathway and Smoothened Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation can lead to the development and progression of various cancers. The Smoothened (SMO) receptor, a key component of this pathway, is the primary target for a class of inhibitors that block downstream signaling and subsequent tumor growth.
Figure 1: The Hedgehog signaling pathway and the mechanism of Smoothened inhibitors.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of five Smoothened inhibitors: vismodegib (B1684315), sonidegib, glasdegib, patidegib, and taladegib (B560078). Data has been compiled from various clinical trials and preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in study design, patient populations, and analytical methods may influence the results.
Table 1: Absorption and Distribution of Smoothened Inhibitors
| Parameter | Vismodegib | Sonidegib | Glasdegib | Patidegib (IPI-926) | Taladegib (LY2940680) |
| Tmax (median, hours) | ~2 days (single dose) | 2 - 4 | 1.7 - 2 | 2 - 8 | Not explicitly stated |
| Bioavailability (%) | 31.8 | 6 - 7 | 77.12 | Not explicitly stated | Not explicitly stated |
| Volume of Distribution (Vd/F, L) | 16.4 - 26.6 | 9,170 | ~282 | Not explicitly stated | Not explicitly stated |
| Plasma Protein Binding (%) | >99 | >97 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Metabolism and Elimination of Smoothened Inhibitors
| Parameter | Vismodegib | Sonidegib | Glasdegib | Patidegib (IPI-926) | Taladegib (LY2940680) |
| Half-life (t1/2) | ~4 days (multiple dosing) | ~28 days | ~23.9 hours | 20 - 40 hours | Not explicitly stated |
| Clearance (CL/F, L/h) | Low | 9.5 | 6.27 | Not explicitly stated | Not explicitly stated |
| Primary Metabolism | CYP2C9, CYP3A4/5 | CYP3A4 | CYP3A4/5 | Not explicitly stated | Not explicitly stated |
| Primary Excretion Route | Feces | Feces | Feces and Urine | Not explicitly stated | Feces |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. Below are detailed methodologies for key experiments cited in the pharmacokinetic assessment of Smoothened inhibitors.
Quantification of SMO Inhibitors in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of SMO inhibitors in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Figure 2: General experimental workflow for LC-MS/MS based pharmacokinetic analysis.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Precipitate plasma proteins by adding a threefold volume of cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1][2][3]
-
-
LC-MS/MS Conditions (Example for Glasdegib):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.1% formic acid in water.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[1][2]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Methodology:
-
A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment in a dialysis cell.
-
The SMO inhibitor is added to the plasma compartment.
-
The system is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
At equilibrium, the concentration of the drug in both compartments is measured by a validated analytical method such as LC-MS/MS.
-
The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.[4][5][6][7][8]
-
In Vitro Metabolism Assay (Human Liver Microsomes)
This assay is used to identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate.
-
Methodology:
-
Incubate the SMO inhibitor with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
To identify the specific CYP enzymes involved, incubate the drug with individual recombinant human CYP enzymes or use specific chemical inhibitors of CYP enzymes.[9]
-
Summary and Conclusion
The pharmacokinetic profiles of Smoothened inhibitors exhibit significant variability, which can have implications for their clinical efficacy and safety. Vismodegib and sonidegib, the most extensively studied agents, display notable differences in their half-life and volume of distribution.[9] Glasdegib has a shorter half-life compared to vismodegib and sonidegib.[10] Pharmacokinetic data for patidegib and taladegib in humans are less mature.[11][12][13][14][15][16][17][18][19][20]
The choice of a specific SMO inhibitor for clinical development or therapeutic use may be influenced by these pharmacokinetic characteristics. A thorough understanding of the ADME properties of these drugs, obtained through robust experimental methods as detailed in this guide, is essential for optimizing dosing regimens and predicting potential drug-drug interactions. Further head-to-head comparative studies are warranted to fully elucidate the clinical relevance of the observed pharmacokinetic differences.
References
- 1. abap.co.in [abap.co.in]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Plasma Protein Binding of Liraglutide Using the EScalate* Equilibrium Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of the Hedgehog pathway inhibitor IPI-926 in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PellePharm Presents Updated Data from Two Phase 2 Studies - Patidegib - Gorlin Syndrome Group [gorlingroup.org]
- 20. biospace.com [biospace.com]
The Evolving Landscape of ALK-Positive NSCLC Treatment: A Comparative Analysis of Lorlatinib and Other Approved ALK Inhibitors
For researchers, scientists, and drug development professionals, the treatment paradigm for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been characterized by rapid innovation. The introduction of highly potent and selective ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide provides a detailed comparison of the third-generation ALK inhibitor, lorlatinib (B560019) (hypothesized to be the intended subject based on the initial erroneous query for "PF-5274857"), with other approved ALK inhibitors, focusing on their clinical potential, supported by experimental data and methodologies.
Mechanism of Action and Resistance
ALK inhibitors function by blocking the ATP-binding site of the ALK fusion protein, thereby inhibiting its kinase activity and downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] However, a key challenge in ALK-positive NSCLC treatment is the development of resistance, often through secondary mutations in the ALK kinase domain.
Lorlatinib , a third-generation ALK inhibitor, was specifically designed to be highly potent, brain-penetrant, and active against a wide range of known ALK resistance mutations that can emerge after treatment with first- and second-generation TKIs.[3][4] This includes the highly refractory G1202R solvent front mutation.[3] While effective, resistance to lorlatinib can also develop, often through the acquisition of compound ALK mutations.[5][6][7]
Comparative Efficacy: Insights from Clinical Trials
The clinical superiority of lorlatinib, particularly in the first-line setting, has been demonstrated in the pivotal Phase 3 CROWN study, which compared lorlatinib to the first-generation ALK inhibitor, crizotinib (B193316).[1][2][8][9][10][11]
Key Efficacy Data from the CROWN Study (Lorlatinib vs. Crizotinib)
| Efficacy Endpoint | Lorlatinib | Crizotinib | Hazard Ratio (HR) [95% CI] |
| Progression-Free Survival (PFS) by BICR | Not Reached | 9.3 months | 0.28 [0.19-0.41] |
| 12-Month PFS Rate | 78% | 39% | - |
| 5-Year PFS Rate | 60% | 8% | 0.19 [0.13-0.27] |
| Overall Response Rate (ORR) by BICR | 76% | 58% | - |
| Intracranial ORR (Measurable Lesions) | 82% (71% Complete Response) | 23% (8% Complete Response) | - |
| Time to Intracranial Progression | Not Reached | 16.6 months | - |
BICR: Blinded Independent Central Review. Data from the CROWN study interim and 5-year outcomes analyses.[1][12][10][13]
Matching-adjusted indirect comparisons (MAICs) and network meta-analyses have also suggested the superior efficacy of lorlatinib compared to second-generation ALK inhibitors like alectinib (B1194254) and brigatinib (B606365) in terms of Progression-Free Survival (PFS).[14][15]
Indirect Comparison of Efficacy (Lorlatinib vs. Alectinib vs. Brigatinib)
| Efficacy Endpoint | Lorlatinib | Alectinib | Brigatinib |
| 3-Year PFS Rate (First-Line) | ~64% (CROWN) | ~46.4% (ALEX) | Not directly comparable from available data |
| Intracranial Complete Response Rate (Measurable Lesions) | 72% (CROWN) | 38% (ALEX) | Not directly comparable from available data |
| Time to CNS Progression | Superior to brigatinib (MAIC) | - | - |
Data from separate clinical trials and indirect comparisons. Direct head-to-head trial data is not available.[14][16]
Safety and Tolerability
While demonstrating superior efficacy, lorlatinib is associated with a distinct safety profile compared to other ALK inhibitors.
| Adverse Event Profile | Lorlatinib | Alectinib | Brigatinib | Crizotinib |
| Common Grade ≥3 AEs | Hypercholesterolemia, hypertriglyceridemia, edema, weight gain, cognitive effects, mood effects.[9][17] | Anemia, increased transaminases.[16] | Increased CPK, hypertension, rash. | Nausea, diarrhea, vomiting, visual disturbances. |
| Treatment Discontinuation due to AEs | ~7% (CROWN) | ~26% (ALEX) | Not directly comparable | ~9% (CROWN) |
AE: Adverse Event. Data from respective clinical trials.[9][16][17]
The adverse events associated with lorlatinib are generally manageable with dose modifications and supportive care.[4][18]
Experimental Protocols: The CROWN Study
The CROWN study (NCT03052608) is a phase 3, randomized, open-label, international trial.[12][11][19]
Key Methodologies:
-
Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC.
-
Randomization: 1:1 randomization to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Intracranial ORR, and safety.
-
Tumor Assessments: Performed at baseline and every 8 weeks. Brain imaging was performed at baseline and every 8 weeks for patients with known brain metastases, and as clinically indicated for others.
Visualizing the Landscape
ALK Signaling Pathway and Inhibition
Caption: Simplified ALK signaling pathway and the point of inhibition by various ALK TKIs.
Generalized Workflow of a Phase 3 ALK Inhibitor Trial
Caption: A generalized workflow for a Phase 3 clinical trial comparing ALK inhibitors.
Conclusion
The development of lorlatinib represents a significant advancement in the management of ALK-positive NSCLC, demonstrating unprecedented efficacy in prolonging progression-free survival and controlling intracranial disease in the first-line setting. While its safety profile requires careful management, the substantial clinical benefits support its role as a primary treatment option. The choice of the optimal first-line ALK inhibitor for a given patient will continue to be a topic of discussion, informed by ongoing research and a comprehensive evaluation of efficacy, safety, and individual patient factors. Direct head-to-head comparative trials between the newer generation ALK inhibitors are awaited to further refine treatment strategies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lorlatinib Improves Outcomes Over Crizotinib in First-Line Setting of ALK-Positive NSCLC [theoncologynurse.com]
- 11. Efficacy and safety of first-line lorlatinib versus crizotinib in patients with advanced, ALK-positive non-small-cell lung cancer: updated analysis of data from the phase 3, randomised, open-label CROWN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Long-Term Safety and Management of Adverse Events Associated With Lorlatinib in ALK-Positive Metastatic NSCLC: A Fictional Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of PF-5274857: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of PF-5274857
This document provides procedural guidance for the safe and compliant disposal of this compound, a potent and selective Smoothened (Smo) receptor antagonist used in oncology research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the product's Safety Data Sheet (SDS). The primary safety concern during disposal is the prevention of dust formation and inhalation.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed below.
| Personal Protective Equipment (PPE) | Specification |
| Respiratory Protection | NIOSH-approved N99 (US) or P2 (EN 143) respirator cartridges |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
This compound Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. The following step-by-step procedure outlines the recommended disposal process.
Experimental Protocol: Solid Waste Disposal
-
Waste Collection:
-
Carefully sweep up solid this compound, avoiding the creation of dust. A soft brush and dustpan are recommended.
-
For residual powder, gently wipe the surface with a damp cloth or paper towel.
-
-
Waste Container:
-
Place the collected solid waste and any contaminated materials (e.g., weighing paper, pipette tips, damp cloths) into a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound in regular trash or down the drain.[1]
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Spill Management
In the event of a spill, the primary objective is to prevent the aerosolization of the powder.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Clean-up:
-
Wearing the appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a wet cloth, and place all contaminated materials into the waste container.
-
-
Disposal: Dispose of the spill clean-up materials as hazardous waste, following the protocol outlined above.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Logistical Information for Handling PF-5274857
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling PF-5274857. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Chemical Identifier: this compound is identified by CAS Number 1373615-35-0. It is a novel Smoothened (Smo) antagonist.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been exhaustively investigated, it is prudent to treat it as a potent compound. The available Safety Data Sheet (SDS) indicates that the material may be irritating to mucous membranes and the upper respiratory tract, and potentially harmful upon inhalation, ingestion, or skin absorption.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form or when adequate ventilation is not available to prevent inhalation of dust.[2] |
| Hand Protection | Chemical-resistant gloves | Heavy rubber gloves are recommended.[2] Nitrile gloves are also a common standard in laboratory settings.[3] |
| Eye Protection | Safety goggles | To prevent contact with eyes.[2] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing. |
| Disposable gown | Consider wearing a disposable gown over the lab coat for added protection, especially during procedures with a higher risk of contamination. | |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings. |
| Rubber boots | Recommended when there is a risk of spills.[2] |
Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Operational Plan for Safe Handling
A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential for safely handling this compound.
Engineering Controls:
-
Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4][5]
-
Containment: For operations with a high potential for generating dust, such as weighing, consider using a containment ventilated enclosure (CVE) or a glove box.
Administrative Controls:
-
Training: All personnel handling this compound must receive training on its potential hazards, safe handling procedures, and emergency protocols.[4][6]
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel.
-
Good Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately according to established procedures.[6]
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed chemical waste container | Collect all solid waste, including unused compound and contaminated items (e.g., weigh boats, pipette tips).[7] |
| Liquid this compound Waste | Labeled, sealed chemical waste container | Collect all liquid waste containing this compound. Do not dispose of down the drain.[6][8] |
| Contaminated PPE | Labeled, sealed chemical waste container | All disposable PPE that has come into contact with this compound should be disposed of as chemical waste.[9][10] |
| Sharps | Sharps container | Needles and syringes must be placed in a designated sharps container.[9] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the chemical name "this compound".[7]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[8]
-
Regulations: All waste disposal must be carried out in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Avoid breathing dust. Wear appropriate PPE, including a respirator. Contain the spill and collect the material into a chemical waste container for disposal.[2][6] |
Logical Relationship for Emergency Response
References
- 1. adooq.com [adooq.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment | STERIS [steris.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. escopharma.com [escopharma.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. utoledo.edu [utoledo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
